molecular formula C12H16BNO3 B1418030 (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid CAS No. 697739-42-7

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Cat. No.: B1418030
CAS No.: 697739-42-7
M. Wt: 233.07 g/mol
InChI Key: FIUCWBGMMCBNJU-UHFFFAOYSA-N
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Description

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a useful research compound. Its molecular formula is C12H16BNO3 and its molecular weight is 233.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCWBGMMCBNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660457
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
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Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-42-7
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, registered under CAS number 697739-42-7, is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and chemical biology sectors.[1] Its unique structural architecture, featuring a phenylboronic acid moiety ortho-substituted with a (4-oxopiperidin-1-yl)methyl group, positions it as a valuable building block in the synthesis of complex molecular entities. Boronic acids, in general, are recognized for their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the creation of carbon-carbon bonds.[2][3] The incorporation of the piperidinone functionality introduces a polar, heterocyclic motif commonly found in biologically active compounds, suggesting the utility of this reagent in developing novel therapeutics, especially those targeting neurological disorders.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its role in contemporary drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. While some specific physical data for this compound are not extensively reported in publicly available literature, its fundamental chemical properties can be summarized.

PropertyValueSource
CAS Number 697739-42-7[1][4]
Molecular Formula C₁₂H₁₆BNO₃[4]
Molecular Weight 233.07 g/mol [4]
IUPAC Name (2-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid[1]
SMILES B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O[1]
InChI Key FIUCWBGMMCBNJU-UHFFFAOYSA-N[1]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the boronic acid functional group and the steric and electronic effects of the ortho-substituent.

Figure 1: Chemical structure of this compound.

The boronic acid group is a Lewis acid, capable of reversibly interacting with diols to form boronate esters. This property is fundamental to its role in various chemical transformations and as a protecting group. The key reactivity of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this reaction, the phenyl group of the boronic acid is transferred to an organic halide or triflate, forming a new carbon-carbon bond.

The ortho-((4-oxopiperidin-1-yl)methyl) substituent can influence the reactivity of the boronic acid. Steric hindrance from this bulky group can modulate the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, the nitrogen atom in the piperidine ring could potentially coordinate with the palladium catalyst, influencing the reaction's kinetics and selectivity.

Synthesis

While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, its synthesis can be conceptualized based on established methods for preparing ortho-substituted phenylboronic acids. A plausible synthetic route would involve the reaction of a suitable ortho-lithiated or Grignard reagent with a trialkyl borate, followed by hydrolysis.

A general, conceptual workflow for the synthesis is outlined below:

G start Ortho-bromobenzyl bromide step1 Nucleophilic substitution with 4-piperidone start->step1 intermediate1 1-((2-bromophenyl)methyl)piperidin-4-one step1->intermediate1 step2 Metal-halogen exchange (e.g., with n-BuLi or Mg) intermediate1->step2 intermediate2 Ortho-lithiated or Grignard reagent step2->intermediate2 step3 Reaction with trialkyl borate (e.g., B(OiPr)₃) intermediate2->step3 intermediate3 Boronate ester intermediate step3->intermediate3 step4 Acidic hydrolysis intermediate3->step4 product This compound step4->product

Figure 2: Conceptual synthetic workflow for this compound.

Conceptual Synthetic Protocol:

  • Synthesis of 1-((2-bromophenyl)methyl)piperidin-4-one: 2-Bromobenzyl bromide would be reacted with 4-piperidone hydrochloride in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) to yield the N-substituted piperidone.

  • Formation of the Organometallic Intermediate: The resulting 1-((2-bromophenyl)methyl)piperidin-4-one would undergo a metal-halogen exchange reaction. This could be achieved using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, or by forming a Grignard reagent using magnesium metal.

  • Borylation: The in situ generated organometallic intermediate would then be treated with a trialkyl borate, such as triisopropyl borate, at low temperature.

  • Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic conditions (e.g., with aqueous HCl) to afford the final product, this compound.

Disclaimer: This is a conceptual protocol and would require optimization of reaction conditions, purification, and characterization.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in the development of drugs targeting neurological disorders.[1]

Role in Suzuki-Miyaura Cross-Coupling Reactions:

This boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to introduce the (2-((4-oxopiperidin-1-yl)methyl)phenyl) moiety into a target molecule. This is a powerful strategy for rapidly building molecular complexity and exploring the structure-activity relationships (SAR) of a compound series.

G boronic_acid This compound reagents Pd Catalyst, Base, Solvent boronic_acid->reagents aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->reagents product Coupled Product reagents->product

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction involving the topic compound.

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. This compound could be used to synthesize a novel kinase inhibitor as depicted in the hypothetical scheme below. The piperidinone moiety could potentially engage in hydrogen bonding interactions within the kinase active site, thereby enhancing binding affinity and selectivity.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its ability to participate in robust and reliable cross-coupling reactions, combined with the presence of a pharmaceutically relevant piperidinone moiety, makes it a strategic component in the synthesis of novel drug candidates. While detailed public information on its specific applications is limited, its structural features suggest significant potential for the discovery of new therapeutics, particularly in the realm of neurological disorders. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of specialized reagents like this compound is set to increase.

References

  • This compound | 697739-42-7 - J&K Scientific. Available at: [Link]

  • 697739-42-7 | this compound - 1PlusChem. Available at: [Link]

  • This compound. Available at: [Link]

  • US5780454A - Boronic ester and acid compounds - Google Patents.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. Available at: [Link]

  • Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. Available at: [Link]

Sources

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid: Synthesis, Properties, and Applications

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. As an ortho-substituted phenylboronic acid, its unique structural arrangement, featuring a Lewis acidic boronic acid moiety in close proximity to a basic aminomethyl group, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its molecular characteristics, a detailed methodology for its synthesis, insights into its reactivity, and a practical guide to its application as a key building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates.

Core Molecular and Physical Properties

(2-((4-Oxopiperidin-1-yl)methyl)phenyl)boronic acid, with the CAS Number 697739-42-7, is a stable, solid compound at room temperature.[1] Its structure is characterized by a phenylboronic acid core with a (4-oxopiperidin-1-yl)methyl substituent at the ortho position. This specific substitution pattern is crucial to its utility, influencing the acidity of the boronic acid and providing a handle for building molecular complexity.

Key physicochemical properties are summarized in the table below for quick reference by researchers.

PropertyValueSource(s)
IUPAC Name 2-(4-oxopiperidin-1-yl)methylphenylboronic acid[2]
CAS Number 697739-42-7[1][2][3]
Molecular Formula C₁₂H₁₆BNO₃[1][3][4]
Molecular Weight 233.07 g/mol [1]
Canonical SMILES B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O[2]
Appearance Solid (assumed, typical for boronic acids)N/A
Storage Store at 2-8°C, desiccated[4]
Shelf Life ~3 years (1095 days) under proper storage[4]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of ortho-(aminomethyl)phenylboronic acids is most effectively achieved through the nucleophilic substitution of o-(bromomethyl)phenylboronic acid with a suitable amine.[5][6] This approach offers high specificity and avoids the often harsh conditions or multi-step processes required for other methods like building block incorporation during peptide synthesis.[5] The following protocol details the synthesis of the title compound from commercially available starting materials.

Experimental Protocol: Synthesis via Nucleophilic Alkylation

This procedure is based on the established reactivity of secondary amines with benzylic bromides.[5]

Materials and Reagents:

  • o-(Bromomethyl)phenylboronic acid

  • 4-Piperidone hydrochloride monohydrate

  • N,N-Diisopropylethylamine (Hünig's base)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized Water (H₂O)

  • Methanol (MeOH), HPLC grade

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Free-Basing of 4-Piperidone:

    • In a 100 mL round-bottom flask, dissolve 1.2 equivalents of 4-piperidone hydrochloride monohydrate in a minimal amount of deionized water.

    • Cool the solution in an ice bath (0°C).

    • Slowly add saturated aqueous NaHCO₃ solution dropwise with stirring until the pH of the solution is >9, indicating the formation of the free amine.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free 4-piperidone. Use immediately in the next step.

    • Causality: The hydrochloride salt of 4-piperidone is not nucleophilic. The addition of a mild base deprotonates the ammonium salt to generate the free secondary amine, which is essential for the subsequent alkylation reaction.

  • Alkylation Reaction:

    • In a 250 mL round-bottom flask, dissolve 1.0 equivalent of o-(bromomethyl)phenylboronic acid in a 1:1 mixture of MeCN and H₂O.[5]

    • Add the freshly prepared 4-piperidone (1.1 equivalents) to the solution.

    • Add 3.5 equivalents of Hünig's base to the stirring mixture.[5] If a precipitate forms, add a small amount of MeOH to aid solubility.

    • Allow the reaction to stir at room temperature overnight.

    • Causality: Hünig's base is a non-nucleophilic organic base used to scavenge the HBr generated during the Sₙ2 reaction. This prevents the protonation of the 4-piperidone, ensuring it remains a potent nucleophile. The mixed solvent system aids in dissolving both the polar boronic acid and the more organic amine.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Upon completion, remove the acetonitrile in vacuo.

    • Dilute the remaining aqueous solution with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification PiperidoneHCl 4-Piperidone Hydrochloride FreePiperidone Free 4-Piperidone PiperidoneHCl->FreePiperidone aq. NaHCO₃ Reaction Reaction Flask (MeCN/H₂O, Hünig's Base) FreePiperidone->Reaction BromomethylPBA o-(Bromomethyl)phenyl- boronic acid BromomethylPBA->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup PureProduct This compound CrudeProduct->PureProduct Chromatography

Caption: Workflow for the synthesis of the title compound.

Mechanistic Insights and Reactivity

The ortho-(aminomethyl) substituent is not merely a passive structural element; it actively modulates the electronic properties of the boronic acid.

  • Intramolecular B-N Interaction: In solution, a key equilibrium exists between an open form and a closed form involving a dative bond between the piperidine nitrogen and the boron atom. This intramolecular coordination increases the Lewis acidity of the boron center, facilitating reactions with nucleophiles.

  • Lowered pKa: The electron-withdrawing nature of the protonated ammonium group (under acidic or neutral pH) and an intramolecular field effect lower the pKa of the boronic acid.[7] This facilitates the formation of the anionic tetrahedral boronate species, which is the active form in many key reactions, including diol binding and Suzuki-Miyaura couplings, at a lower pH than would be expected for an unsubstituted phenylboronic acid.[7]

  • Steric Influence: The bulky ortho substituent can influence the regioselectivity of reactions and the rotational dynamics around the C-B bond, which can be exploited in asymmetric synthesis.

Applications in Research and Drug Development

This compound serves as a critical building block for introducing a versatile pharmacophore into target molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions.[2] It is particularly valuable in the development of drugs targeting neurological disorders.[2]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide to form a biaryl structure, a common motif in pharmaceuticals.

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br, 1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water (H₂O)

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and ensure high reaction yields.

  • Addition of Solvent and Catalyst:

    • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Causality: The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution in vacuo.

    • Purify the resulting crude product by flash column chromatography to yield the desired biaryl compound.

Suzuki-Miyaura Coupling Workflow

This diagram visualizes the catalytic cycle and the role of the boronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Boronic Acid + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Product BoronicAcid This compound BoronicAcid->Transmetal ArylHalide Aryl Halide (Ar-Br) ArylHalide->OxAdd

Caption: Role of the boronic acid in the Suzuki-Miyaura cycle.

Handling, Storage, and Safety

As with all boronic acids, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, general guidelines for phenylboronic acids should be followed.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[8] Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4] The compound can be sensitive to air and moisture.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • Gale, P. A., et al. (2014). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 38(10), 4843-4849. Available from: [Link]

  • Gale, P. A., et al. (2014). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of Physical Organic Chemistry, 21(10-11), 939-946. Available from: [Link]

  • 1PlusChem. (n.d.). 697739-42-7 | this compound. Retrieved from [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

  • Bonet, A., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(11), 2972-2992. Available from: [Link]

  • Mako, T. L., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 10(1), 3801. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] This guide provides a comprehensive overview of the predominant synthetic routes to this compound, focusing on the scientific principles, experimental protocols, and critical considerations for its successful preparation and purification. The primary emphasis is placed on the widely employed reductive amination pathway, with a discussion of an alternative multi-step sequence for contextual breadth. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Strategic Overview

The synthesis of this compound, CAS Number 697739-42-7, presents a unique set of chemical challenges and opportunities.[2][3][4] The molecule's structure, featuring a reactive boronic acid moiety ortho to a substituted benzylamine, necessitates a synthetic strategy that is both efficient and mindful of the potential for side reactions, such as deboronation or the formation of boroxine anhydrides.

Two principal retrosynthetic pathways are considered in this guide:

  • Route A: Reductive Amination. This is the most direct and commonly employed approach. It involves the condensation of 2-formylphenylboronic acid with 4-piperidone to form an iminium intermediate, which is then reduced in situ to the desired product. This one-pot procedure is highly convergent and atom-economical.

  • Route B: Alkylation and Borylation. An alternative, more linear approach begins with the alkylation of 4-piperidone with a suitable 2-halobenzyl halide, such as 2-bromobenzyl bromide. The boronic acid functionality is then introduced in a subsequent step, typically via a palladium-catalyzed Miyaura borylation reaction.

This guide will primarily detail the experimental execution of Route A, as it represents the most practical and efficient method for laboratory-scale synthesis. Route B will be discussed to provide a comprehensive understanding of alternative synthetic strategies.

Primary Synthesis Route: Reductive Amination

The reductive amination of 2-formylphenylboronic acid with 4-piperidone is the preferred method for preparing the title compound. This reaction is a cornerstone of amine synthesis, valued for its operational simplicity and the mild conditions under which it can often be performed.[5][6]

Mechanistic Considerations

The reaction proceeds in two key stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of 4-piperidone on the carbonyl carbon of 2-formylphenylboronic acid. This is typically acid-catalyzed to activate the aldehyde. The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion. The equilibrium of this step is driven forward by the removal of water, although in many protocols the reaction proceeds efficiently without the need for a separate dehydrating agent.

  • In Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N+) much faster than it reduces the starting aldehyde (C=O). This selectivity is crucial for the success of the one-pot reaction. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.

A critical aspect of this synthesis is the management of the boronic acid group. The ortho-aminomethyl group can influence the pKa of the boronic acid, which can be a factor in both its reactivity and stability.[7][8] Furthermore, boronic acids are susceptible to forming cyclic anhydrides (boroxines) upon heating or under dehydrating conditions, which can complicate purification. The choice of a mild, low-temperature protocol is therefore advantageous.[9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of 2-formylphenylboronic acid with secondary amines.[9]

Materials and Reagents:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
2-Formylphenylboronic acid149.96 g/mol 1.0(Specify amount)
4-Piperidone hydrochloride135.61 g/mol 1.0 - 1.2(Specify amount)
Triethylamine (or other base)101.19 g/mol 1.0 - 1.2(Specify amount)
Sodium borohydride (NaBH₄)37.83 g/mol 1.0 - 1.5(Specify amount)
Methanol (anhydrous)--(Specify volume)
Diethyl ether (anhydrous)--(Specify volume)
3 M Hydrochloric acid--(Specify volume)
Saturated aq. NH₄Cl--(Specify volume)
Saturated aq. NaHCO₃--(Specify volume)
Brine--(Specify volume)
Anhydrous Magnesium Sulfate--(As needed)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride and anhydrous methanol. Cool the resulting slurry to 0 °C in an ice bath.

  • Amine Free-Basing: Slowly add triethylamine to the slurry to liberate the free 4-piperidone. Stir for 15-20 minutes at 0 °C.

  • Aldehyde Addition: To this mixture, add 2-formylphenylboronic acid in one portion. Continue stirring at 0 °C.

  • Reduction: While vigorously stirring, add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture may foam.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with water and adjust the pH to ~8-9 with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Given the polar nature of the product and its potential to interact with silica, deactivation of the silica gel with triethylamine (e.g., using an eluent system containing 0.5-1% triethylamine in a gradient of methanol in dichloromethane) is recommended to prevent streaking and improve recovery.[10][11][12] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ether or acetonitrile) may be effective.

Visualization of the Reductive Amination Workflow

G cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification prep1 Dissolve 4-Piperidone HCl in Methanol prep2 Cool to 0 °C prep1->prep2 prep3 Add Triethylamine (Free-basing) prep2->prep3 react1 Add 2-Formylphenyl- boronic Acid prep3->react1 To cooled amine solution react2 Portion-wise addition of NaBH4 at 0 °C react1->react2 react3 Stir at RT (2-4 hours) react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Upon completion workup2 Aqueous Workup (pH adjustment, Extraction) workup1->workup2 workup3 Purification (Column Chromatography) workup2->workup3 final_product (2-[(4-Oxopiperidin-1-YL)methyl] -phenyl)boronic acid workup3->final_product

Caption: Workflow for the reductive amination synthesis.

Alternative Synthesis Route: Alkylation and Borylation

While less direct, an alternative route can be envisioned that involves the initial formation of the C-N bond followed by the introduction of the boronic acid. This multi-step process offers flexibility but is generally lower yielding and more labor-intensive.

Synthetic Strategy

The key steps in this alternative pathway are:

  • Synthesis of 2-Bromobenzyl bromide: A suitable starting material with a leaving group for alkylation and a handle for borylation is required. 2-Bromobenzyl bromide is a common choice and can be synthesized from 2-bromotoluene via radical bromination.[13]

  • Alkylation of 4-Piperidone: The secondary amine of 4-piperidone is alkylated with 2-bromobenzyl bromide to form 1-(2-bromobenzyl)piperidin-4-one.

  • Miyaura Borylation: The aryl bromide is then converted to the corresponding boronic acid pinacol ester via a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂).[14][15][16]

  • Deprotection: The pinacol ester is hydrolyzed to the final boronic acid product under acidic conditions.

Visualization of the Alternative Pathway

G start1 2-Bromotoluene step1 Radical Bromination (e.g., NBS, AIBN) start1->step1 inter1 2-Bromobenzyl bromide step1->inter1 step2 Nucleophilic Alkylation inter1->step2 start2 4-Piperidone start2->step2 inter2 1-(2-Bromobenzyl) -piperidin-4-one step2->inter2 step3 Miyaura Borylation (Pd catalyst, B2pin2) inter2->step3 inter3 Pinacol Ester Intermediate step3->inter3 step4 Acidic Hydrolysis inter3->step4 final_product (2-[(4-Oxopiperidin-1-YL)methyl] -phenyl)boronic acid step4->final_product

Caption: Alternative multi-step synthesis pathway.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Molecular Formula: C₁₂H₁₆BNO₃

  • Molecular Weight: 233.07 g/mol [2]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides definitive structural confirmation. Based on analysis of a published spectrum, the following proton assignments can be made.[17]

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.97-9.04 (d, 2H): These are likely the two protons of the boronic acid, B(OH)₂. Their chemical shift can be variable and they may exchange with D₂O.

  • δ 7.31-7.40 (m, 4H): These correspond to the four protons on the phenyl ring.

  • δ 4.59-4.66 (t, 2H): Likely corresponds to the methylene protons of the piperidone ring adjacent to the carbonyl group.

  • δ 3.85-3.92 (t, 2H): This signal can be assigned to the other methylene protons of the piperidone ring.

  • Benzylic Protons (CH₂): A singlet integrating to 2H is expected for the benzylic protons, typically in the range of δ 3.5-4.5 ppm.

  • Piperidone Protons adjacent to Nitrogen: Signals for the piperidone protons adjacent to the nitrogen are also expected.

(Note: The provided reference spectrum had limited resolution and assignments. A high-resolution spectrum of a pure sample is recommended for unambiguous assignment.)

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 234.13

  • Expected [M-H₂O+H]⁺: 216.12

Safety, Handling, and Storage

Safety Precautions:

  • 2-Formylphenylboronic acid: May cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • 4-Piperidone hydrochloride: Is a skin and eye irritant.

  • Sodium borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Storage and Stability:

  • Boronic acids, particularly ortho-aminomethyl substituted ones, can be sensitive to heat and prolonged storage. They may undergo dehydration to form boroxines.[9]

  • Store the final product in a cool, dry place, preferably under an inert atmosphere, to maintain its integrity.

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot reductive amination of 2-formylphenylboronic acid and 4-piperidone. This method is direct, efficient, and utilizes readily available starting materials. Careful control of reaction conditions, particularly temperature, and a well-considered purification strategy are paramount to obtaining a high-purity product. The alternative pathway through alkylation and borylation, while more complex, provides another viable, albeit less efficient, route. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

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A Technical Guide to the Physicochemical Properties of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a bifunctional organic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its structure uniquely combines the versatile reactivity of an ortho-substituted phenylboronic acid with the synthetic utility of a 4-oxopiperidinone moiety. This guide provides an in-depth analysis of its core physicochemical properties, offering a scientific framework for its application. We will explore its structural attributes, stability, solubility, and electronic characteristics. Furthermore, this document details robust, field-tested protocols for its synthesis, characterization, and purity assessment, designed for researchers and drug development professionals. The insights presented herein are grounded in the fundamental principles of physical organic chemistry and are intended to empower scientists to leverage this compound's full potential in their research endeavors.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in modern chemistry.[1] Their low toxicity, stability, and versatile reactivity make them ideal intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] In the realm of drug discovery, the boronic acid functional group is recognized as a unique pharmacophore capable of forming reversible covalent bonds with diols and the active site serine residues of proteases.[3][4] This has led to the successful development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib.[5]

This compound, the subject of this guide, is a member of this vital class of compounds. Its design is notable for the ortho-placement of a (4-oxopiperidin-1-yl)methyl substituent. This structural feature is not merely a synthetic handle but is predicted to significantly influence the electronic environment and steric accessibility of the boronic acid group, thereby modulating its reactivity, stability, and biological interactions. The presence of the piperidinone ring also offers a site for further chemical elaboration, making it a valuable scaffold for library synthesis. This guide aims to provide a comprehensive technical overview of its properties to facilitate its effective use.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application. The following sections dissect the key physicochemical and structural attributes of this compound.

PropertyValueSource
CAS Number 697739-42-7[6][7][8]
Molecular Formula C₁₂H₁₆BNO₃[7][8][9]
Molecular Weight 233.07 g/mol [7][8]
IUPAC Name This compound[6]
PubChem CID 44721405[6][9]
SMILES B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O[6]
Structural Analysis

The molecule is composed of three key functional regions:

  • The Phenylboronic Acid Core: The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its Lewis acidic character.[10]

  • The Ortho-Benzylic Linker: A methylene (-CH₂-) group connects the aromatic ring to the piperidine nitrogen. This linker provides conformational flexibility.

  • The 4-Oxopiperidinone Ring: This saturated heterocycle contains a ketone functionality and a tertiary amine. The nitrogen atom is nucleophilic, and the ketone offers a site for reactions such as reductive amination or aldol condensations.

Acidity and Electronic Properties (pKa)

Boronic acids are primarily Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species, rather than acting as Brønsted-Lowry acids.[1][2] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. The pKa of aryl boronic acids typically falls in the range of 4-10, influenced by the electronic nature of the ring substituents.[1][2] For this molecule, the ortho-substituent is electronically complex; while the alkyl group is weakly donating, the proximity of the tertiary amine and ketone functionalities could influence the boron's Lewis acidity through intramolecular interactions. At physiological pH (~7.4), the boronic acid group is expected to exist predominantly in its neutral, uncharged trigonal form.[1][2]

Experimental Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a reliable method for determining the pKa value, which is critical for understanding the compound's ionization state in biological and chemical systems.

  • Preparation: Prepare a 0.01 M solution of this compound in a 1:1 mixture of DMSO and water to ensure solubility.

  • Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Use a micro-burette for precise titrant delivery.

  • Titration: Place 20 mL of the analyte solution in a jacketed beaker maintained at 25°C and stir gently. Titrate the solution with a standardized 0.1 M NaOH solution.

  • Data Acquisition: Record the pH after the addition of each increment (e.g., 0.05 mL) of the titrant. Continue the titration until the pH has stabilized in the high alkaline range (e.g., pH > 11).

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the first derivative of the titration curve (locating the equivalence point) or by identifying the pH at the half-equivalence point.

Lipophilicity and Solubility

The balance between hydrophilicity and lipophilicity (LogP) is a cornerstone of pharmacokinetics. This molecule possesses both polar groups (boronic acid, ketone) and a nonpolar aromatic system, making its solubility profile complex. The boronic acid group is hydrophilic, while the phenyl ring is lipophilic. The piperidinone ring adds a degree of polarity. The overall solubility in aqueous media is expected to be limited but can be enhanced at higher pH values where the anionic boronate is formed.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)
  • System Preparation: Use n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) as the two phases.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Equilibration: Add a precise volume of the stock solution to a known volume of the aqueous phase in a separatory funnel. Shake vigorously for 5 minutes and then allow the phases to separate completely (centrifugation may be required to break emulsions).

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Considerations

A significant challenge for boronic acids in biological applications is their susceptibility to oxidative degradation, particularly by reactive oxygen species.[5] However, the stability of a boronic acid can be dramatically enhanced through intramolecular coordination. For this compound, the ortho-positioning of the substituent allows for the potential formation of a dative bond between the piperidine nitrogen and the empty p-orbital of the boron atom. This intramolecular coordination can shield the boron center from nucleophilic attack and subsequent oxidation, a crucial insight for its use in drug design.

Synthesis and Purification

The reliable synthesis of high-purity material is fundamental to research. A plausible and efficient synthetic route involves the nucleophilic substitution of a suitable precursor with 4-piperidone, followed by borylation.

Proposed Synthetic Workflow

The synthesis can be logically approached via the reaction between commercially available 2-(bromomethyl)phenylboronic acid pinacol ester and 4-piperidone hydrochloride in the presence of a non-nucleophilic base. The pinacol ester serves as a protecting group for the boronic acid, preventing unwanted side reactions.[11] The final deprotection under acidic conditions yields the target compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection A 2-(Bromomethyl)phenylboronic acid pinacol ester C Base (e.g., DIEA) Solvent (e.g., DMF) A->C B 4-Piperidone hydrochloride B->C D Protected Intermediate C->D S_N2 Reaction E Acidic Hydrolysis (e.g., HCl, Acetone/H2O) D->E F This compound E->F Yields Final Product

Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIEA) (2.5 eq) and stir for 10 minutes at room temperature under an inert atmosphere (N₂ or Ar).

  • Nucleophilic Substitution: Add 2-(bromomethyl)phenylboronic acid pinacol ester (1.1 eq) to the solution. Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude residue by flash column chromatography on silica gel to obtain the protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a 3:1 mixture of acetone and 1M HCl. Stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Isolation: Remove the acetone under reduced pressure. The aqueous solution can be lyophilized or the product can be precipitated by adjusting the pH, then filtered, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the chemical structure and purity is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules in solution.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (typically 7.2-7.8 ppm), a singlet for the benzylic methylene protons (~3.6-4.0 ppm), and multiplets for the non-equivalent piperidinone protons (~2.5-3.0 ppm). A broad, exchangeable singlet corresponding to the B(OH)₂ protons will also be present, which disappears upon D₂O exchange.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the carbonyl carbon of the piperidinone (~208 ppm), and the aliphatic carbons.

  • ¹¹B NMR: This technique is specific for the boron nucleus. A single, broad resonance is expected in the range of 28-33 ppm (relative to BF₃·OEt₂), characteristic of a trigonal arylboronic acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 234.1, confirming the elemental composition.

Applications & Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile tool in several scientific domains.

Pharmaceutical Development and Chemical Biology

As a building block, it serves as a key intermediate for synthesizing more complex molecules, particularly those targeting neurological disorders.[6] The piperidinone ketone can be used as a handle for diversification via reactions like reductive amination to install new substituents. The boronic acid moiety can be used to target serine proteases or to interact with cell-surface carbohydrates (sialic acids), a strategy used in targeted drug delivery.[4]

Suzuki-Miyaura Cross-Coupling

The phenylboronic acid group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of a carbon-carbon bond, linking the phenyl ring to a wide variety of aryl or vinyl halides and triflates. This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures commonly found in pharmaceuticals.

G cluster_0 pd0 Pd(0)L_n pdiia Oxidative Addition R-Pd(II)-X pd0->pdiia:f0 R-X pdiib Transmetalation R-Pd(II)-Ar pdiia->pdiib:f0 Ar-B(OH)₂ (Target Compound) reduct Reductive Elimination reduct->pd0 Yields Product product R-Ar reduct->product

Caption: Role in the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a strategically designed chemical entity with significant potential for researchers in drug discovery and organic synthesis. Its key physicochemical properties—including its Lewis acidity, potential for enhanced stability via intramolecular coordination, and dual functional handles for synthetic elaboration—make it a highly versatile building block. The protocols and analyses presented in this guide provide a solid technical foundation for its effective synthesis, characterization, and application, empowering scientists to explore its full potential in creating novel chemical matter.

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An In-depth Technical Guide to the Solubility of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a bifunctional molecule of significant interest in contemporary drug discovery and development. Its structure, incorporating a phenylboronic acid moiety and a 4-oxopiperidine group, presents a unique profile for medicinal chemists. The phenylboronic acid component is a versatile pharmacophore and a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecular architectures. The 4-oxopiperidine unit, a common motif in centrally active agents, can influence physicochemical properties such as lipophilicity and basicity, which in turn modulate absorption, distribution, metabolism, and excretion (ADME) profiles. This compound is noted as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1].

Understanding the solubility of this compound is paramount for its effective application, from reaction setup and purification to formulation and bioavailability assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various solvent systems and detailing robust methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's solubility begins with an analysis of its structure and inherent physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆BNO₃[2][3]
Molecular Weight 233.07 g/mol [2][3]
CAS Number 697739-42-7[2][3]
SMILES B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O[1]

The molecule can be deconstructed into three key functional domains, each contributing to its overall solubility profile:

  • Phenylboronic Acid Moiety: This group is a weak Lewis acid. Phenylboronic acid itself is generally soluble in most polar organic solvents but has limited solubility in nonpolar hydrocarbons[4]. The boronic acid group can engage in hydrogen bonding and, under aqueous conditions, can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. This equilibrium is pH-dependent.

  • 4-Oxopiperidine Moiety: The piperidine ring is a saturated heterocycle. The nitrogen atom within this ring is basic, with the pKa of a protonated piperidine being approximately 11.22[2]. This basicity will lead to pH-dependent aqueous solubility, with significantly higher solubility expected at acidic pH due to the formation of a cationic piperidinium salt. The ketone group adds polarity and a hydrogen bond acceptor site.

  • Methylene Linker: This flexible linker connects the phenyl and piperidine rings, influencing the overall conformation and potential for intramolecular interactions.

A critical aspect of boronic acid chemistry is the propensity to form cyclic anhydrides, known as boroxines, through dehydration[4]. This can complicate solubility studies as the boroxine will have different solubility characteristics from the monomeric acid.

Theoretical Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is expected to be highly pH-dependent.

  • At acidic pH (e.g., pH 1-5): The piperidine nitrogen will be protonated, forming a highly water-soluble cationic species.

  • At neutral pH (e.g., pH 7.4): The compound will exist predominantly in its neutral form. The overall solubility will be a balance between the polar boronic acid and oxopiperidine groups and the relatively nonpolar phenyl and aliphatic portions of the molecule.

  • At basic pH (e.g., pH > 9): The boronic acid moiety will start to deprotonate to form the anionic boronate, which is generally more water-soluble than the neutral acid.

The interplay between the basic piperidine nitrogen and the acidic boronic acid group makes for a complex solubility-pH profile.

Organic Solvent Solubility

Based on the solubility of phenylboronic acid, a qualitative prediction of solubility in common organic solvents can be made. The presence of the polar 4-oxopiperidine group is likely to enhance solubility in polar protic and aprotic solvents compared to unsubstituted phenylboronic acid.

Solvent ClassExamplesPredicted Solubility LevelRationale
Ethers Diethyl ether, THFHighPhenylboronic acid exhibits high solubility in ethers[4].
Ketones Acetone, 3-PentanoneHighPhenylboronic acid shows high solubility in ketones[4]. The oxo-group on the piperidine ring is compatible with ketonic solvents.
Alcohols Methanol, EthanolHighPolar protic solvents capable of hydrogen bonding with both the boronic acid and the oxopiperidine moieties.
Halogenated Dichloromethane (DCM), ChloroformModeratePhenylboronic acid has moderate solubility in chloroform[4].
Aprotic Polar DMSO, DMFVery HighThese solvents are excellent at dissolving a wide range of organic molecules, including those with multiple polar functional groups.
Hydrocarbons Hexanes, TolueneVery LowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents[4].

Experimental Determination of Solubility

To obtain definitive solubility data, empirical measurement is essential. The choice of method depends on the required throughput and the stage of research.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is a critical parameter for formulation and biopharmaceutical classification. The shake-flask method is the gold standard for this measurement.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Sample Preparation: Add an excess of solid this compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the propensity of a compound to precipitate from a stock solution (typically in DMSO) when diluted into an aqueous buffer. This is a high-throughput method that provides an indication of a compound's "developability".

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

  • Incubation: Mix and incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Determine the extent of precipitation. This can be done by:

    • Nephelometry: Measuring light scattering caused by undissolved particles.

    • Direct UV/LC-MS Analysis: After filtration to remove precipitate, the concentration of the compound remaining in solution is measured.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed or the concentration remaining in solution after incubation.

Visualization of Workflows

Logical Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Application In-Silico Prediction In-Silico Prediction Kinetic Solubility (HTS) Kinetic Solubility (HTS) In-Silico Prediction->Kinetic Solubility (HTS) guides initial screen Structural Analysis Structural Analysis Structural Analysis->In-Silico Prediction informs Thermodynamic Solubility (Shake-Flask) Thermodynamic Solubility (Shake-Flask) Kinetic Solubility (HTS)->Thermodynamic Solubility (Shake-Flask) prioritizes compounds for Assay Condition Optimization Assay Condition Optimization Kinetic Solubility (HTS)->Assay Condition Optimization informs Formulation Development Formulation Development Thermodynamic Solubility (Shake-Flask)->Formulation Development is critical for

Caption: Logical workflow for assessing compound solubility.

Experimental Workflow for Thermodynamic Solubility

G Start Start Add Excess Solid to Buffer Add Excess Solid to Buffer Start->Add Excess Solid to Buffer Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Solid to Buffer->Equilibrate (24-48h) Separate Solid & Liquid Separate Solid & Liquid Equilibrate (24-48h)->Separate Solid & Liquid Quantify Supernatant (HPLC/LC-MS) Quantify Supernatant (HPLC/LC-MS) Separate Solid & Liquid->Quantify Supernatant (HPLC/LC-MS) End End Quantify Supernatant (HPLC/LC-MS)->End

Caption: Shake-flask method for thermodynamic solubility.

Conclusion

This compound is a molecule with a complex and interesting solubility profile, dictated by the interplay of its phenylboronic acid and 4-oxopiperidine functionalities. While specific quantitative data is not yet widely published, a strong predictive understanding of its behavior can be derived from the known properties of its constituent parts. Its aqueous solubility is expected to be highly pH-dependent, a critical consideration for biological assays and formulation. For researchers and drug development professionals, the robust experimental protocols outlined in this guide provide a clear path to generating the precise solubility data necessary for advancing their scientific objectives.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

  • J&K Scientific. This compound | 697739-42-7. Available at: [Link]

  • 1PlusChem. 697739-42-7 | this compound. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • PubChem. Piperidine. Available at: [Link]

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An In-depth Technical Guide on the Stability and Storage of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Intrinsic Properties

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a phenylboronic acid moiety linked to a 4-oxopiperidinyl methyl group, imparts unique chemical properties that necessitate specific handling and storage considerations.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₆BNO₃[2]
Molecular Weight233.07 g/mol [2]
AppearanceOff-white to white solid/powder[3][4]
Melting Point217 - 222 °C[3][4]
SolubilitySoluble in water[3]
Section 2: Fundamental Principles of Boronic Acid Stability

Boronic acids, while invaluable in synthesis, are susceptible to several degradation pathways. Understanding these mechanisms is crucial for developing effective stabilization strategies.

Major Degradation Pathways:

  • Oxidative Deboronation: This is a primary degradation route for many boronic acids, particularly in biological contexts or in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[5][6][7] The carbon-boron bond is cleaved, yielding an alcohol (phenol in the case of arylboronic acids) and boric acid.[7] The rate-limiting step is often the migration of the organic group from boron to an oxygen atom.[7]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] It is particularly relevant in aqueous or protic environments and its rate is highly dependent on pH.[6][8]

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered boroxine ring.[6] While often reversible, this can complicate stoichiometry and characterization.[6]

Figure 2: Major degradation pathways for arylboronic acids.

Section 3: Recommended Storage and Handling Protocols

Based on empirical data and established best practices for boronic acids, the following protocols are recommended to ensure the long-term stability and purity of this compound.

Optimal Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of thermal decomposition and hygroscopicity.[3][4][9]
Atmosphere Inert gas (Argon or Nitrogen)Protects against air sensitivity and oxidative degradation.[3][4]
Moisture Tightly sealed container in a dry environmentThe compound is hygroscopic; moisture can promote protodeboronation and caking.[3][4][10]
Light Store in the darkWhile not explicitly stated for this specific compound, light can catalyze oxidative processes in some organic molecules.[11]

Step-by-Step Handling Procedure:

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere (argon or nitrogen). If this is not feasible, minimize the time the container is open to the air.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid using tools that may introduce contaminants.

  • Sealing: After dispensing, purge the container with an inert gas before tightly resealing. Parafilm can be used to further secure the seal for long-term storage.

  • Documentation: Clearly label the container with the date received and the dates it was opened.[11] This helps track the potential exposure of the compound to atmospheric conditions.

Handling_Workflow start Start: Retrieve from 2-8°C Storage acclimatize Acclimatize to Room Temp in Desiccator start->acclimatize inert_env Transfer to Inert Atmosphere (Glovebox/Glovebag) acclimatize->inert_env dispense Dispense Required Amount (Clean, Dry Tools) inert_env->dispense purge_seal Purge Headspace with Inert Gas & Tightly Reseal Container dispense->purge_seal return_storage Return to 2-8°C Storage purge_seal->return_storage

Figure 3: Recommended workflow for handling this compound.

Section 4: In-Use Stability and Solution Preparation

The stability of this compound in solution is highly dependent on the solvent, pH, and presence of potential catalysts or oxidants.

Solvent Selection and Solution Stability:

  • Aprotic Solvents: For reactions like Suzuki-Miyaura coupling, anhydrous aprotic solvents (e.g., THF, dioxane, toluene) are preferred to minimize protodeboronation.

  • Aqueous Solutions: If aqueous conditions are necessary, be aware that the rate of protodeboronation can be significant, especially at non-neutral pH.[8] It is advisable to prepare aqueous solutions fresh and use them promptly.

  • pH Considerations: The stability of arylboronic acids is often lowest at highly acidic or basic pH, with a relative stability maximum around pH 5.[8]

Experimental Protocol: Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of the compound in a specific solvent system over time.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹H NMR) to determine the initial purity and concentration.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and re-analyze using the same analytical method.

  • Data Analysis: Compare the purity and concentration at each time point to the initial T=0 data to determine the rate of degradation. The appearance of new peaks corresponding to degradation products (e.g., the deboronated arene) should be monitored.

Section 5: Incompatibilities and Safety

Awareness of chemical incompatibilities is crucial for both safety and experimental success.

Known Incompatibilities for Boronic Acids:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidative degradation.[3][4]

  • Strong Acids and Bases: Can catalyze protodeboronation and other decomposition pathways.[3][4][8]

  • Diols: Boronic acids can form reversible covalent complexes with diols, which may be an intended reaction or an unwanted side reaction depending on the experimental context.[12]

Personal Protective Equipment (PPE):

Always handle this compound in accordance with good laboratory practice.[3] This includes the use of:

  • Safety goggles[4]

  • Gloves[4]

  • Lab coat

  • Handling in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[3][4][13]

Section 6: Conclusion and Best Practices Summary

The chemical integrity of this compound is contingent upon meticulous storage and handling. By understanding its inherent instability pathways—primarily oxidation and protodeboronation—and implementing the protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their results.

Key Takeaways:

  • Store Cold and Dry: Refrigeration (2-8°C) under an inert atmosphere is the cornerstone of long-term stability.[3][4][9]

  • Minimize Air and Moisture Exposure: This compound is hygroscopic and air-sensitive.[3][4] Handle it quickly and in an inert environment whenever possible.

  • Prepare Solutions Fresh: Due to potential degradation in solution, especially in protic or aqueous solvents, prepare solutions immediately before use.

  • Know Your Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases to prevent rapid decomposition.[3][4]

By integrating these principles into standard laboratory operating procedures, scientists and drug development professionals can confidently utilize this compound as a reliable and effective chemical tool.

References

  • How to Store Boric Acid | Lab Alley. [Link]

  • Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. [Link]

  • Borate handling and storage - borax.com. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • This compound | 697739-42-7 - J&K - J&K Scientific. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

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An In-depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid in Medicinal Chemistry

This compound is a specialized bifunctional molecule that has garnered significant interest within the drug discovery and development landscape. Its unique structure, featuring a phenylboronic acid moiety linked to a 4-oxopiperidine group, positions it as a valuable building block for the synthesis of complex molecular architectures. Boronic acids, in general, are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[2][3]

The incorporation of the 4-oxopiperidine motif is particularly noteworthy. This heterocyclic scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds. The presence of both a hydrogen bond acceptor (the ketone) and a flexible ring system allows for diverse interactions with biological targets. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[4]

This guide provides a comprehensive overview of the commercial availability, quality control, and synthetic applications of this important compound, offering a technical resource for researchers engaged in cutting-edge pharmaceutical development.

Commercial Availability and Procurement

A reliable and consistent supply of high-purity starting materials is a critical first step in any research and development program. This compound is available from several specialized chemical suppliers. When sourcing this reagent, it is imperative to consider factors such as purity, availability of lot-specific analytical data, and packaging options.

Below is a summary of commercial suppliers for this compound (CAS Number: 697739-42-7):

SupplierProduct Number/Catalog #Additional Information
J&K ScientificNot specified
Chem Impex (via Sigma-Aldrich)17955
Santa Cruz Biotechnologysc-233157For Research Use Only.
1PlusChem1P005IGZMDL Number: MFCD05864584
United States Biological286288

Note: Availability, pricing, and purity specifications are subject to change. Researchers should always request the most current certificate of analysis (CoA) from the supplier before purchase to ensure the material meets the requirements of their intended application.[5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C12H16BNO3
Molecular Weight 233.08 g/mol [6]
CAS Number 697739-42-7[4][5][6][7]
IUPAC Name This compound
PubChem CID 44721405[4][6]
SMILES B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O[4]
InChI Key FIUCWBGMMCBNJU-UHFFFAOYSA-N[4]

Storage and Stability: Boronic acids are known to be sensitive to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[8] It is therefore crucial to store this compound in a cool, dry place, tightly sealed to minimize exposure to moisture and air. For long-term storage, refrigeration is recommended.

Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is a critical aspect of experimental reproducibility and success. A multi-technique approach is recommended for comprehensive quality control.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Decision A Receive Reagent B Visual Inspection A->B C Review Supplier CoA B->C D ¹H NMR & ¹³C NMR C->D E LC-MS C->E F FT-IR C->F G Compare Data to Reference D->G E->G F->G H Assess Purity G->H I Approve for Use H->I Purity ≥ 95% J Quarantine/Reject H->J Purity < 95%

Caption: A typical quality control workflow for incoming boronic acid reagents.

Experimental Protocol: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Pinacolboronate esters, which are structurally related to boronic acids, are known to be susceptible to hydrolysis, posing analytical challenges.[9] While this compound is not an ester, care must be taken during analysis to prevent degradation.

Objective: To determine the purity of this compound using RP-HPLC.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the boronic acid sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds and is arguably the most common application for boronic acids in the pharmaceutical industry.[1][10][11] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X-L2 R¹-Pd(II)-X-L₂ Pd(0)L2->R1-Pd(II)-X-L2 Oxidative Addition (R¹-X) R1-Pd(II)-OR'-L2 R¹-Pd(II)-OR'-L₂ R1-Pd(II)-X-L2->R1-Pd(II)-OR'-L2 Ligand Exchange (Base) R1-Pd(II)-R2-L2 R¹-Pd(II)-R²-L₂ R1-Pd(II)-OR'-L2->R1-Pd(II)-R2-L2 Transmetalation (R²-B(OH)₂) R1-Pd(II)-R2-L2->Pd(0)L2 Reductive Elimination (R¹-R²)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling this compound with a suitable aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromopyridine hydrochloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with its utility in robust and reliable synthetic transformations like the Suzuki-Miyaura coupling, makes it an attractive starting material for the synthesis of novel and complex molecules. A thorough understanding of its properties, handling requirements, and analytical verification procedures is paramount to its successful application in the laboratory. This guide has provided a foundational overview to aid researchers in the effective utilization of this important synthetic intermediate.

References

  • J&K Scientific. (n.d.). This compound | 697739-42-7.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 697739-42-7.
  • 1PlusChem. (n.d.). 697739-42-7 | this compound.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Sigma-Aldrich. (n.d.). This compound.
  • Pál, F., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Martinez-Amezaga, M., Delpiccolo, C. M. L., & Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(58), 36489–36496.
  • Guerra, J. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7626.
  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
  • Plamondon, J. A., & Soukasene, S. (2002). U.S. Patent No. US20020188100A1. U.S.
  • United States Biological. (n.d.). (2-[(4-Oxopiperidin-1-Yl)Methyl]Phenyl)
  • Silva, F. R. G., et al. (2020).
  • Yang, W., Gao, X., & Gao, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346–368.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Biocompare. (n.d.). 2-Methyl-5-(piperidin-1-ylsulfonyl)
  • Chetwyn, N. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 119–125.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Silva, F. R. G., et al. (2020).
  • Chemical Sources International. (n.d.). 4-methylphenylboronic acid suppliers USA.
  • Suzuki, A., & Yamamoto, Y. (2002). Japan Patent No. JP2002047292A.
  • Wang, Y., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Chinese Journal of Pharmaceuticals, 44(10), 1045-1049.
  • MedChemExpress. (n.d.). Phenylboronic acid (Phenylboron dihydroxide) | Biochemical Reagent.
  • Echemi. (n.d.). [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride.
  • BLDpharm. (n.d.). BD7836[13061-96-6]Methylboronic acid.
  • R&D Chemicals. (n.d.). 4-Methylphenylboronic acid, 5720-05-8, suppliers and manufacturers.

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An In-depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, combining a reactive boronic acid moiety with a piperidinone scaffold, makes it a compelling starting material for the synthesis of complex molecules targeting a range of biological pathways. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and therapeutics for neurological disorders. Detailed, field-proven insights into experimental protocols and the causal reasoning behind synthetic choices are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

Boronic acids are a class of organoboron compounds that have garnered significant attention in drug discovery due to their unique chemical properties.[1] The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[2] This ability to engage in reversible covalent interactions has been exploited in the design of enzyme inhibitors, sensors, and drug delivery systems.[3]

This compound (Figure 1) is a particularly interesting derivative. It incorporates a 4-oxopiperidine ring, a common scaffold in many biologically active compounds, linked to a phenylboronic acid through a methylene bridge. This ortho-substitution pattern creates a specific spatial arrangement of the functional groups, which can be crucial for binding to biological targets. The piperidinone moiety offers multiple points for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

This technical guide will delve into the synthetic pathways to access this valuable intermediate, explore its key chemical characteristics, and discuss its established and potential applications in the development of novel therapeutics, particularly in the realms of enzyme inhibition and neurological disorders.

PropertyValueReference
CAS Number 697739-42-7[4]
Molecular Formula C₁₂H₁₆BNO₃[4]
Molecular Weight 233.07 g/mol [4]
IUPAC Name (2-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid[5]
SMILES O=C1CCN(CC2=CC=CC=C2B(O)O)CC1[5]

Figure 1: Chemical structure and properties of this compound.

Synthesis of this compound: A Proposed Synthetic Workflow

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the preparation of ortho-substituted phenylboronic acids.[1] The most logical approach involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[2]

The proposed multi-step synthesis, outlined below, starts from commercially available 2-bromobenzyl bromide and utilizes a sequence of nucleophilic substitution and Grignard reagent formation followed by borylation.

G A 2-Bromobenzyl bromide B 1-((2-Bromophenyl)methyl)piperidin-4-one A->B 4-Piperidinone, Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C Grignard Reagent B->C Mg turnings, Initiator (e.g., I2) Anhydrous Solvent (e.g., THF) D (2-((4-Oxopiperidin-1-yl)methyl)phenyl)boronic acid C->D Triisopropyl borate Then, acidic workup (e.g., HCl) G A (2-((4-Oxopiperidin-1-yl)methyl)phenyl)boronic acid B Reductive Amination Product A->B Amine, Reducing Agent (e.g., NaBH(OAc)3) C Suzuki-Miyaura Coupling Product B->C Aryl Halide, Palladium Catalyst, Base D Potential Renin Inhibitor C->D Further Functionalization

Sources

Methodological & Application

Suzuki-Miyaura coupling with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Introduction: Bridging Complexity in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning methodology has become indispensable in the synthesis of biaryl and substituted aromatic structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's power lies in its use of generally stable and low-toxicity organoboron reagents, which, when paired with a palladium catalyst, readily couple with a wide array of organic halides and pseudohalides.[3][4]

This application note provides a specialized guide for utilizing a structurally complex and medicinally relevant building block: This compound . This reagent is of particular interest to drug development professionals as it incorporates the 4-oxopiperidine scaffold—a privileged structure in medicinal chemistry—directly onto an arylboronic acid.[5][6] However, the molecule's ortho-substitution introduces steric hindrance, and the presence of both a ketone and a tertiary amine presents unique challenges that demand a carefully optimized protocol. This guide will dissect the reaction mechanism, provide field-proven protocols, and explain the causality behind key experimental choices to ensure successful and reproducible outcomes.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition : The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide, Ar¹-X). This irreversible step oxidizes the catalyst to a Pd(II) species.[7][8]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the boron reagent (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10][11]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7]

Ligands, typically bulky and electron-rich phosphines, play a critical role by stabilizing the palladium intermediates and modulating their reactivity. They facilitate both the oxidative addition and, crucially, the rate-limiting reductive elimination step.[7][9][12]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar¹-Ar² reductive_elimination->product reagents1 Ar¹-X reagents1->oxidative_addition reagents2 Ar²-B(OH)₂ + Base reagents2->transmetalation

The Suzuki-Miyaura Catalytic Cycle.

Protocol Design: Addressing Steric and Functional Group Challenges

The structure of this compound necessitates specific considerations. The ortho-substituent creates significant steric bulk around the boronic acid, which can impede both the transmetalation and reductive elimination steps.[13][14] Therefore, the choice of catalyst, ligand, and base is critical for success.

Key Reaction Components & Rationale
ComponentRecommendationRationale & Citations
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[3][11]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are essential. Their steric profile accelerates the reductive elimination of hindered products, while their electron-donating nature promotes oxidative addition.[12][14] SPhos is often a robust first choice for sterically demanding couplings.
Base K₃PO₄ or Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required to form the boronate "ate" complex without causing unwanted side reactions with the ketone or aryl halide.[10][14] K₃PO₄ is highly effective and commonly used.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAnhydrous, degassed organic solvents are crucial to prevent catalyst deactivation. A small amount of water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[1][9]
Aryl Halide Partner Aryl Bromide or IodideThe reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[8] Aryl bromides offer a good balance of reactivity and stability, making them ideal partners. Aryl chlorides may require more specialized, highly active catalyst systems.[15]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[16][17]

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).[3]

    • Seal the tube with a septum, and then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent Addition:

    • Using a syringe, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (0.5 mL) to the Schlenk tube. A brief, vigorous stir may be needed to dislodge solids from the vessel walls.

  • Reaction Execution:

    • Place the sealed tube into a preheated oil bath or heating block set to 100 °C.[3]

    • Stir the mixture vigorously for 4-24 hours. The reaction mixture typically becomes a dark brown or black suspension.

    • Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the tube from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (15 mL).

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure biaryl product.

Experimental_Workflow setup 1. Reagent Setup (Ar-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ in Schlenk Tube) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvents 3. Add Solvents (Degassed Dioxane/H₂O) inert->solvents reaction 4. Heat & Stir (100 °C, 4-24h) solvents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract, Dry) reaction->workup Reaction Complete monitoring->reaction Continue if incomplete purification 7. Purification (Column Chromatography) workup->purification product Pure Product purification->product

General workflow for the Suzuki-Miyaura experiment.

Conclusion: A Robust Tool for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling is a powerful and versatile reaction that enables the construction of complex molecular architectures. When working with functionalized and sterically hindered substrates like this compound, a successful outcome hinges on a rational selection of reagents and conditions. By employing bulky, electron-rich phosphine ligands and appropriate bases, researchers can overcome the inherent challenges posed by this substrate and efficiently synthesize novel compounds for applications in drug discovery and materials science. This protocol provides a validated and scientifically grounded starting point for these synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2023, September). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Zhang, Z., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]

  • J&K Scientific. This compound. [Link]

  • Singh, R., et al. (2004). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]

  • Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7176. [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

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The Strategic Utility of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The role of boronic acids in drug discovery has evolved dramatically from niche chemical curiosities to indispensable building blocks in the synthesis of complex pharmaceuticals.[1] Initially met with skepticism due to perceived toxicity, the landscape shifted significantly with the advent of blockbuster drugs like the proteasome inhibitor Bortezomib.[1] Today, the unique chemical properties of the boronic acid moiety are widely recognized for their capacity to serve as versatile synthetic handles and, in some cases, as pharmacophores themselves.[1] Their stability, ease of handling, and amenability to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have cemented their status as a cornerstone of modern medicinal chemistry.[1]

This application note provides a detailed technical guide on the use of a specific, highly functionalized boronic acid, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid , in drug discovery. We will delve into its primary application as a key intermediate in the synthesis of targeted therapeutics, provide detailed experimental protocols for its use, and discuss the underlying chemical principles that make it a valuable tool for researchers and drug development professionals.

Chemical Properties and Synthetic Rationale

This compound (CAS No. 697739-42-7) is a bifunctional molecule possessing both a nucleophilic boronic acid and a complex piperidinone side chain. This unique combination of functionalities makes it an ideal synthon for introducing a specific structural motif into a target molecule.

PropertyValue
IUPAC Name This compound
CAS Number 697739-42-7
Molecular Formula C₁₂H₁₆BNO₃
Molecular Weight 233.07 g/mol
Appearance Typically a white to off-white solid

The ortho-substitution of the phenyl ring is a critical feature. The proximity of the piperidinone-containing side chain to the boronic acid can influence the reactivity of the boronic acid in cross-coupling reactions and can also play a role in the conformational presentation of the final drug molecule, potentially impacting its binding to a biological target.

The synthesis of ortho-substituted phenylboronic acids can be achieved through various methods, including the reaction of an ortho-lithiated or Grignard reagent with a trialkyl borate, followed by hydrolysis.[1][2] For ortho-(aminomethyl)phenylboronic acid derivatives, specific synthetic strategies have been developed to introduce the aminomethyl functionality.[3]

Application in Drug Discovery: A Key Intermediate for the PARP Inhibitor Niraparib

The primary and most significant application of This compound in drug discovery is as a crucial intermediate in the synthesis of Niraparib .[4][5][6][7] Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[8][9][10]

The core structure of Niraparib consists of a phenyl-indazole biaryl system. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing this C-C bond, and This compound serves as the phenyl donor in this key transformation.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product boronic_acid This compound suzuki Pd Catalyst Base boronic_acid->suzuki indazole_halide 7-Bromo-2H-indazole indazole_halide->suzuki niraparib_core Niraparib Core Structure (2-(2H-indazol-7-yl)benzyl)-4-piperidinone suzuki->niraparib_core

Figure 1: Synthetic pathway to the Niraparib core via Suzuki-Miyaura coupling.

This strategic disconnection allows for the late-stage introduction of the complex piperidinone-containing phenyl moiety, a common and efficient strategy in multi-step pharmaceutical synthesis.

Experimental Protocols

The following protocols are representative examples based on established Suzuki-Miyaura coupling procedures and general laboratory practices for handling boronic acids.[4][11] Researchers should optimize these conditions for their specific substrates and scale.

Protocol 1: Synthesis of this compound (Representative)

This protocol is a generalized procedure for the synthesis of ortho-substituted phenylboronic acids and should be adapted and optimized.

G start Start: 1-(2-bromobenzyl)-4-piperidinone grignard 1. Grignard Formation (e.g., Mg, THF) start->grignard boration 2. Boration (e.g., Triisopropyl borate, -78 °C) grignard->boration hydrolysis 3. Hydrolysis (e.g., aq. HCl) boration->hydrolysis product Product: This compound hydrolysis->product

Figure 2: General workflow for the synthesis of the title boronic acid.

Materials:

  • 1-(2-bromobenzyl)-4-piperidinone

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1-(2-bromobenzyl)-4-piperidinone in anhydrous THF dropwise to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Boration: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with a Halogenated Indazole Derivative

This protocol outlines the key C-C bond-forming step in the synthesis of the Niraparib core structure.

Materials:

  • This compound (1.2 equiv)

  • 7-Bromo-2H-indazole (or a suitable protected derivative) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup:

  • To a dry Schlenk flask or microwave vial, add the 7-bromo-2H-indazole, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

Reaction Conditions:

  • Conventional Heating: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 120-150 °C for a specified time (typically 10-60 minutes).[12][13]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These are common and effective catalysts for Suzuki-Miyaura couplings. The choice may depend on the specific substrates.
Base K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are generally effective and well-tolerated.
Solvent Dioxane/water, Toluene/waterA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature 80-150 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive halides.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors and reaction components.[12][14][15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[14]

  • Storage: Store in a cool, dry place away from oxidizing agents. The compound may be moisture-sensitive.[8]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[12]

Boronic acids, in general, are considered to have low toxicity.[5] However, the specific toxicological properties of this compound have not been extensively studied, and it should be handled with care.

Conclusion

This compound is a valuable and highly functionalized building block in modern drug discovery. Its primary utility as a key intermediate in the synthesis of the PARP inhibitor Niraparib highlights the strategic importance of boronic acids in the construction of complex, biologically active molecules. The protocols and information provided in this application note are intended to guide researchers in the effective and safe use of this compound, facilitating the advancement of their drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides.
  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube.
  • New Journal of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Buter, J., Moezelaar, R., & Minnaard, A. J. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.
  • Wroblewska, A., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • Morris, S. A., et al. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
  • MDPI. (n.d.).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Coxon, B. (2009). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Advances in Carbohydrate Chemistry and Biochemistry, 62, 17-82.
  • Miyaura, N. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41, 126-133.
  • Toronto Tribune. (2025).
  • Utah State University. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC.
  • Zuo, et al. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed.
  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
  • US Patent 10927095B2. (n.d.). Processes for the preparation of Niraparib and intermediates thereof.
  • CN Patent 107235957A. (n.d.). A kind of synthetic method for preparing Niraparib.
  • EP Patent 3668857B1. (n.d.). Processes for the preparation of niraparib and intermediates thereof.
  • EP Patent 3615513. (n.d.). METHODS OF MANUFACTURING OF NIRAPARIB. EPO.
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  • J&K Scientific. (n.d.). This compound | 697739-42-7.
  • MedKoo Biosciences. (n.d.). Niraparib Synthetic Routes.
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  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases.

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Application Notes & Protocols: (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid as a Versatile Building Block in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Specialized Building Block

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount, particularly in the realm of drug discovery and materials science. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This application note delves into the utility of a specialized building block, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid , highlighting its strategic importance and providing detailed protocols for its application.

This particular boronic acid, characterized by an ortho-substituted aminomethylpiperidone moiety, offers a unique combination of steric and electronic properties. The presence of the nitrogen-containing heterocycle introduces a potential coordination site and imparts specific solubility characteristics, making it a valuable synthon for accessing complex molecular scaffolds. Notably, this building block is a key intermediate in the synthesis of various pharmaceuticals, including potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory and neurological disorders.[2][3][4] The ortho-substitution pattern can also introduce axial chirality in the resulting biaryl products, a feature of significant interest in medicinal chemistry.[5]

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for the effective use of this compound in organic synthesis.

The Strategic Advantage of the Ortho-(4-Oxopiperidin-1-YL)methyl Moiety

The unique structure of this compound presents both opportunities and challenges in cross-coupling reactions. Understanding these nuances is critical for successful application.

Causality Behind Experimental Choices:

  • Steric Hindrance: The ortho-substituent introduces significant steric bulk around the boronic acid moiety. This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. To overcome this, the selection of a suitable palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), are often employed to facilitate the coupling of sterically demanding partners.[6][7] These ligands promote the formation of the active monoligated palladium(0) species and accelerate both oxidative addition and reductive elimination.

  • Potential for Chelation: The nitrogen atom within the piperidine ring and the carbonyl oxygen could potentially interact with the palladium center. While this can sometimes be a deactivating pathway, in certain cases, it may play a role in directing the reaction or stabilizing catalytic intermediates.

  • Reaction Kinetics: Ortho-substituted phenylboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[8] Therefore, the choice of base and reaction temperature must be carefully optimized to favor the desired cross-coupling pathway over this decomposition route. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The primary application of this compound is in the Suzuki-Miyaura reaction to form biaryl structures. These structures are prevalent in a vast array of biologically active molecules.

Visualizing the Catalytic Cycle:

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃)

Caption: General workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), 2-chloropyrimidine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

    • Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere. [9]

  • Solvent and Catalyst Addition:

    • Through the septum, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).

    • Purge the resulting suspension with argon or nitrogen for an additional 10-15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (typically 3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction Execution:

    • Seal the vessel securely and place it in a preheated oil bath at 85-95 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions that have proven effective for Suzuki-Miyaura couplings of ortho-substituted and heteroaryl substrates, providing a rational basis for protocol design.

ParameterRecommended ConditionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) (1-3 mol%)Pd(PPh₃)₄ is a reliable, commercially available catalyst for a broad range of couplings. [10][11]For more challenging or sterically hindered substrates, a more active catalyst system generated in situ from a palladium source like Pd₂(dba)₃ and a bulky, electron-rich ligand can improve reaction rates and yields. [8][9]
Aryl Halide Aryl Bromides or ChloridesAryl bromides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, a more active catalyst system and potentially higher temperatures may be required. [12]
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)These inorganic bases are effective in activating the boronic acid for transmetalation while being mild enough to minimize protodeboronation of the sensitive ortho-substituted boronic acid. [11][12]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or THF/H₂OThe aqueous mixture facilitates the dissolution of the inorganic base and the boronate species, which is crucial for the transmetalation step. [9][11][13]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy for the coupling of sterically hindered substrates and less reactive aryl chlorides. [14]

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider switching to a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. [7]Additionally, ensure that all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere, as oxygen can deactivate the palladium(0) catalyst.

  • Protodeboronation: The presence of a significant amount of the deborylated starting material suggests that this side reaction is competitive. To mitigate this, one can try using a milder base (e.g., KF), a lower reaction temperature, or minimizing the amount of water in the solvent system.

  • Purification Challenges: The polarity of the product, owing to the piperidone moiety, may necessitate the use of more polar solvent systems for chromatography. In some cases, adding a small amount of triethylamine to the eluent can help to reduce tailing on the silica gel column.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds. Its unique structural features, while presenting certain synthetic challenges, can be effectively managed through the careful selection of reaction conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and advanced materials.

References

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Biscoe, M. R., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 19, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]

  • Aspiotis, R., et al. (2010). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors. Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved January 19, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Molander, G. A., & Wisniewski, S. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. OSTI.gov. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. PubMed. Retrieved January 19, 2026, from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved January 19, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Retrieved January 19, 2026, from [Link]

  • Aitken, D. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Suzuki coupling of aryl halides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stanislav, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Szymański, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. (2019). R Discovery. Retrieved January 19, 2026, from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. NCBI. Retrieved January 19, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. NCBI. Retrieved January 19, 2026, from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. MDPI. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Utility of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid has emerged as a valuable intermediate, particularly in the synthesis of targeted therapies for oncology and neurological disorders. Its unique structural features, combining a reactive boronic acid moiety with a piperidinone-containing side chain, offer medicinal chemists a powerful tool for introducing key pharmacophoric elements and modulating physicochemical properties. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale, to empower researchers in their drug development endeavors.

Core Attributes and Medicinal Chemistry Relevance

This compound is a bifunctional molecule that marries the reactivity of a boronic acid with the structural motifs often found in biologically active compounds. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[1] This versatility allows for the facile construction of biaryl and heteroaryl scaffolds, which are prevalent in many approved drugs.

The (4-oxopiperidin-1-yl)methyl side chain is a significant contributor to the compound's utility. The piperidinone ring is a common feature in central nervous system (CNS) active agents and other therapeutic classes. This moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces. Furthermore, its presence can influence crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

Application Note I: Synthesis of a PARP Inhibitor Precursor via Suzuki-Miyaura Coupling

Background: Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[2][3][4] A common structural feature of many PARP inhibitors is a benzamide or related heterocyclic core, which mimics the nicotinamide portion of the NAD+ substrate. The synthesis of these inhibitors often relies on the strategic formation of a biaryl linkage.

This protocol details a representative synthesis of a key biaryl intermediate for a PARP inhibitor, utilizing this compound in a Suzuki-Miyaura cross-coupling reaction. This approach highlights the compound's utility in introducing a functionalized phenyl ring that can be further elaborated to the final active pharmaceutical ingredient.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product boronic_acid this compound product 2'-[(4-Oxopiperidin-1-yl)methyl]-[1,1'-biphenyl]-2-carboxamide boronic_acid->product + aryl_halide 2-Bromo-5-fluorobenzamide aryl_halide->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Toluene/Water solvent->product temperature 90 °C temperature->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound697739-42-7233.071.0
2-Bromo-5-fluorobenzamide76310-01-9218.021.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Toluene108-88-392.1410 mL
Water (degassed)7732-18-518.022 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol), 2-bromo-5-fluorobenzamide (218 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired biaryl product.

Causality and Self-Validation:

  • Inert Atmosphere: The use of an argon atmosphere is crucial as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base required for the transmetalation step of the Suzuki-Miyaura reaction. Its aqueous solution facilitates the reaction kinetics.

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, promoting efficient reaction at the interface. Degassing the water is important to remove dissolved oxygen.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center.

  • Workup and Purification: The aqueous workup removes the inorganic salts, and column chromatography ensures the isolation of the pure product, which can be validated by NMR and mass spectrometry.

Application Note II: A Building Block for Tankyrase Inhibitor Scaffolds

Background: Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that have emerged as promising therapeutic targets in oncology, particularly for cancers driven by dysregulated Wnt/β-catenin signaling.[5][6] Inhibitors of tankyrases often feature a central heterocyclic core that occupies the nicotinamide binding pocket of the enzyme. The synthesis of these inhibitors frequently involves the construction of a substituted phenyl group appended to the core heterocycle.

This protocol outlines a conceptual synthetic pathway where this compound serves as a precursor to a key aldehyde intermediate, which can then be utilized in the construction of a tankyrase inhibitor scaffold, such as a quinazolinone derivative.

Workflow for the Synthesis of a Quinazolinone-based Tankyrase Inhibitor Precursor

G A 2-Bromobenzaldehyde B Reductive Amination with 4-Piperidone monohydrate hydrochloride A->B 1. C 1-(2-Bromobenzyl)piperidin-4-one B->C 2. D Suzuki-Miyaura Coupling with (2-Aminophenyl)boronic acid C->D 3. E 2'-Amino-2-[(4-oxopiperidin-1-yl)methyl]- [1,1'-biphenyl]-x-carbaldehyde D->E 4. F Cyclization with Triphosgene E->F 5. G Quinazolinone Core F->G 6.

Synthetic workflow for a quinazolinone core.

Protocol I: Synthesis of 1-(2-Bromobenzyl)piperidin-4-one
  • Reductive Amination:

    • Dissolve 2-bromobenzaldehyde (1.85 g, 10 mmol) and 4-piperidone monohydrate hydrochloride (1.54 g, 10 mmol) in methanol (50 mL).[7]

    • Add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography to obtain 1-(2-bromobenzyl)piperidin-4-one.

Protocol II: Hypothetical Elaboration to a Quinazolinone Core

This conceptual protocol illustrates how the synthesized intermediate could be further transformed.

  • Suzuki-Miyaura Coupling:

    • Couple 1-(2-bromobenzyl)piperidin-4-one with a suitable boronic acid, for example, a protected aminophenylboronic acid, under standard Suzuki conditions as described in the previous application note.

  • Deprotection and Cyclization:

    • Deprotect the amino group.

    • React the resulting aminobiphenyl derivative with a carbonyl source, such as triphosgene or a chloroformate, to effect cyclization to the quinazolinone core.[8]

Rationale and Scientific Insight:

  • Reductive Amination: This is a classic and efficient method for forming carbon-nitrogen bonds. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion intermediate over the starting aldehyde.

  • Building Block Strategy: The synthesis of 1-(2-bromobenzyl)piperidin-4-one creates a versatile intermediate where the bromine atom serves as a handle for subsequent cross-coupling reactions. This modular approach allows for the introduction of diverse functionalities at a later stage, which is a key principle in medicinal chemistry for building compound libraries and exploring structure-activity relationships.

  • Quinazolinone Formation: The cyclization to form the quinazolinone scaffold is a common strategy in the synthesis of tankyrase inhibitors. This heterocyclic core is known to effectively bind to the nicotinamide pocket of the enzyme.[8]

Conclusion

This compound is a strategically valuable building block in medicinal chemistry. Its utility in constructing complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it a key asset in the synthesis of targeted therapies. The illustrative protocols provided herein demonstrate its practical application in the synthesis of precursors for both PARP and tankyrase inhibitors, highlighting its potential to accelerate the discovery and development of novel therapeutics. Researchers and drug development professionals are encouraged to consider the incorporation of this and similar boronic acid derivatives into their synthetic strategies to access novel chemical matter with enhanced biological activity and drug-like properties.

References

  • Huang, S. M. et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling.
  • Li, Y., Liu, C. F., & Rao, G. W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 28(8), 1565–1584.
  • Li, Y., Liu, C. F., & Rao, G. W. (2020). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry.
  • Li, Y., Liu, C. F., & Rao, G. W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 28(8), 1565–1584.
  • Wu, Y., et al. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(5), 5675-5683.
  • Shultz, M. D. (2019). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020).
  • Wu, X., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(26), 22478–22491.
  • Thansandote, P., et al. (2013). Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. ACS Medicinal Chemistry Letters, 4(10), 944-949.
  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • Peter, G. & Gedeon, R. (2017). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • Peter, G. & Gedeon, R. (2017). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Li, Y., Liu, C. F., & Rao, G. W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 28(8), 1565–1584.
  • Li, Y., Liu, C. F., & Rao, G. W. (2020). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry.
  • Li, Y., Liu, C. F., & Rao, G. W. (2021). A Review on Poly (ADP-ribose) Polymerase (PARP) Inhibitors and Synthetic Methodologies. Current Medicinal Chemistry, 28(8), 1565–1584.
  • Wu, Y., et al. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(5), 5675-5683.
  • Shultz, M. D. (2019). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020).
  • Wu, X., et al. (2015). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 6(26), 22478–22491.
  • Thansandote, P., et al. (2013). Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. ACS Medicinal Chemistry Letters, 4(10), 944-949.
  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • Peter, G. & Gedeon, R. (2017). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Peter, G. & Gedeon, R. (2017). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.

Sources

Application Notes and Protocols for the Catalytic Use of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Boronic Acid with Unique Potential

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is an organoboron compound with significant potential in catalysis, particularly in the realm of carbon-carbon bond formation. Its utility extends to pharmaceutical development, where it serves as a crucial intermediate in the synthesis of complex molecules, including those targeting neurological disorders, and in chemical biology for investigating protein interactions[1]. The compound's structure is distinguished by an ortho-aminomethyl substituent on the phenylboronic acid core. This seemingly minor addition has profound implications for the compound's reactivity and catalytic efficacy. The intramolecular proximity of the nitrogen atom of the piperidinyl methyl group to the boronic acid moiety can lead to a B-N coordinative interaction, which plays a crucial role in modulating the electronic properties of the boron center[2][3][4]. This interaction can lower the pKa of the boronic acid, enhancing its activity under milder conditions than typically required for simpler arylboronic acids[5][6][7]. This application note will provide a detailed protocol for the use of this compound in a cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond[8]. This reaction is widely employed in academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids[9][10][11]. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[8].

The presence of the ortho-aminomethyl group in this compound can facilitate the transmetalation step, which is often rate-limiting. The intramolecular coordination of the nitrogen atom can activate the boronic acid, making the transfer of the aryl group to the palladium center more efficient. This can lead to higher yields and faster reaction times, and in some cases, may even allow for the use of less reactive coupling partners or lower catalyst loadings.

Visualizing the Catalytic Cycle

To better understand the process, the following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 This compound Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole. The conditions are chosen to be robust and are based on established procedures for similar boronic acids.

Materials:

  • This compound (CAS 697739-42-7)[12]

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

    • Add potassium carbonate (2.0 mmol).

    • The flask is then fitted with a reflux condenser.

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • To the flask, add a mixture of toluene (8 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

    • The reaction mixture is then heated to 80 °C with vigorous stirring. The progress of the reaction should be monitored by TLC.

  • Reaction Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), the mixture is allowed to cool to room temperature.

    • The reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).

    • The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Summary and Expected Outcome

The following table summarizes the key parameters for the described protocol.

ParameterValue
Boronic AcidThis compound
Aryl Halide4-Bromoanisole
CatalystPd(OAc)₂
LigandPPh₃
BaseK₂CO₃
Solvent SystemToluene/Ethanol/Water (8:1:1)
Temperature80 °C
Typical Reaction Time4-12 hours
Expected Yield> 80% (after purification)

Causality and Experimental Choices

  • Choice of Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine is a widely used and cost-effective catalyst system for Suzuki-Miyaura reactions. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle. While more sophisticated and highly active catalyst systems exist, this combination provides a reliable starting point for optimization[13].

  • Role of the Base: The base is crucial for the activation of the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium complex[14]. Potassium carbonate is a common and effective base for this purpose.

  • Solvent System: The use of a biphasic solvent system like toluene/ethanol/water is common in Suzuki-Miyaura couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. Ethanol can act as a co-solvent to improve the mutual solubility of the components.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, ensure the base is anhydrous if specified, or increase the reaction temperature. Consider a more active catalyst/ligand system.
Formation of side productsHomocoupling of the boronic acid or aryl halideEnsure a truly inert atmosphere. Lowering the reaction temperature or catalyst loading might also be beneficial.
Difficulty in purificationCo-elution of starting materials or byproductsOptimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. The presence of the ortho-aminomethyl group imparts unique reactivity, making it an attractive substrate for catalytic C-C bond-forming reactions like the Suzuki-Miyaura coupling. The provided protocol offers a reliable starting point for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further optimization of the reaction conditions may be necessary depending on the specific coupling partners and desired outcomes.

References

  • Al-Amin, M., et al. (2012). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. Available at: [Link]

  • Hill, N. J., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Hill, N. J., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. Available at: [Link]

  • Appel, E. A., et al. (2015). Internal and External Catalysis in Boronic Ester Networks. PubMed Central (PMC). Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Semantic Scholar. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • J&K Scientific. (n.d.). This compound | 697739-42-7. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Ch.imperial. Available at: [Link]

  • Wang, Y., et al. (2021). Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. PubMed. Available at: [Link]

  • Metola, P., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed Central (PMC). Available at: [Link]

  • Metola, P., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. Available at: [Link]

  • Georgiou, I., et al. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. PubMed. Available at: [Link]

  • Grellier, M., et al. (2017). Mechanistic Studies on the Catalytic Synthesis of BN Heterocycles (1H-2,1-Benzazaboroles). Sci-Hub. Available at: [Link]

  • Collins, B. E., et al. (2013). On the rate of boronate ester formation inortho-aminomethyl-functionalised phenyl boronic acids. Sci-Hub. Available at: [Link]

  • Penner, M. H., et al. (2016). Emergent Organoboron Acid Catalysts. PubMed Central (PMC). Available at: [Link]

  • Georgiou, I., et al. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Sci-Hub. Available at: [Link]

  • Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). Available at: [Link]

  • Pye, D. R., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PubMed Central (PMC). Available at: [Link]

  • Collins, B. E., et al. (2013). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Semantic Scholar. Available at: [Link]

  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Cravotto, G., et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

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Application Notes & Protocols: (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Acids in Neuro-Pharmacology

The landscape of medicinal chemistry has been significantly shaped by the advent and refinement of transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands out for its reliability and broad functional group tolerance in constructing carbon-carbon bonds, a foundational process in drug synthesis.[1][2][3] Boronic acids, the key organoboron reagents in this reaction, have become indispensable building blocks for creating complex molecular architectures.[4][5]

Their unique chemical properties—stability, low toxicity, and reactivity—make them ideal for the pharmaceutical industry.[6][7] In the realm of neurological drug discovery, where molecular targets demand high specificity and blood-brain barrier permeability, the precise assembly of molecular scaffolds is paramount.[8][9] Boronic acids facilitate the modular combination of different chemical fragments, allowing researchers to systematically explore the structure-activity relationships of potential drug candidates.[5][10]

This guide focuses on (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid , a versatile building block specifically designed for incorporation into novel therapeutics for neurological disorders.[11] Its structure combines a reactive boronic acid moiety with a piperidinone group, a common feature in CNS-active compounds. This application note will provide a detailed protocol for its use in a representative synthesis, delve into the mechanistic underpinnings of the core reaction, and offer insights for procedural optimization.

Physicochemical Properties and Handling

Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 697739-42-7[12]
Molecular Formula C₁₂H₁₆BNO₃[12]
Molecular Weight 233.07 g/mol [12]
Appearance Typically an off-white to white solidGeneral Knowledge
Storage Store in a cool, dry place. Keep container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]General Knowledge

Safety Precautions: Researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and nitrile gloves.[14]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[13] In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[16]

Core Application: Synthesis of a Perampanel Analog via Suzuki-Miyaura Coupling

To illustrate the utility of this compound, we present a protocol for the synthesis of a key biaryl bond found in potent neurological drugs, such as the AMPA receptor antagonist Perampanel.[17] Perampanel is an anti-epileptic drug used for the treatment of seizures.[17][18] The following protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme

The reaction couples the boronic acid with a halogenated pyridinone core, a common strategy for synthesizing 1,3,5-triaryl-1H-pyridin-2-one derivatives.

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq)

  • This compound (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 eq) and this compound (1.2 eq).

  • Reagent Addition: Add sodium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 10 mL total volume per mmol of the limiting reactant). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle involves a Palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[19]

Suzuki_Mechanism pd0_node pd0_node pd2_node pd2_node reactant_node reactant_node pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition arx Ar¹-X (Aryl Halide) arx->oa_complex ar_b Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar_b->boronate base Base (e.g., OH⁻) base->boronate Activation trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product boronate->trans_complex

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[19]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[19]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][19]

Experimental Workflow Overview

A high-level view of the entire process ensures all stages are accounted for, from setup to final analysis.

Caption: Step-by-step experimental workflow diagram.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table provides a guide for optimization.

ParameterOptionsConsiderations & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., RuPhos)The choice of ligand can dramatically affect reaction rate and efficiency. Bulky, electron-rich phosphine ligands often accelerate reductive elimination and stabilize the Pd(0) species.[20]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases (e.g., K₃PO₄) can accelerate the reaction but may also promote undesired side reactions like protodeboronation of the boronic acid.[21][22] A screen of bases is often necessary.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent must solubilize both organic and inorganic components. The presence of water is crucial for the action of most inorganic bases.[23]
Temperature Room Temp to 110 °CHigher temperatures increase reaction rates but can lead to catalyst decomposition or boronic acid degradation. Some modern catalyst systems allow for reactions at room temperature.[22][24]

Common Issue: Protodeboronation A frequent side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich or certain heteroaromatic boronic acids under harsh basic conditions.[22]

Mitigation Strategies:

  • Use milder bases (e.g., K₂CO₃ instead of K₃PO₄).

  • Employ a more active catalyst system to allow for lower reaction temperatures and shorter reaction times.[22]

  • Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.

References

  • Al-Amin, M., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • do Amaral, J. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Google Patents. (2016). WO2016147104A1 - Novel process for the preparation of perampanel and its intermediates thereof.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Scott, P. J. H., et al. (2015). Synthesis, pharmacology and preclinical evaluation of 11C-labeled 1,3-dihydro-2H-benzo[d]imidazol-2-ones for imaging γ8-dependent transmembrane AMPA receptor regulatory protein. PMC - PubMed Central. [Link]

  • Bak-Sperdouli, I., et al. (2019). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Google Patents. (2019). CN110028442B - Simple preparation method of Perampanel.
  • Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Fustero, S., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Medicinal Chemistry. [Link]

  • Hanada, T., et al. (2011). Discovery of 2-(2-Oxo-1-Phenyl-5-Pyridin-2-yl-1,2-Dihydropyridin-3-yl)Benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropanoic Acid (AMPA) Receptor Antagonist. ResearchGate. [Link]

  • IsoLab. (n.d.). Boric Acid SOP. IsoLab. [Link]

  • Kaur, N. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. [Link]

  • Fustero, S., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • Hernández-Pérez, A., et al. (2022). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. MDPI. [Link]

  • Akin, E., & Weaver, J. D. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

  • Ates-Alagoz, Z., & Yilmaz, S. (2020). 3-Pyridinylboronic acid normalizes the effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine exposure in zebrafish embryos. ResearchGate. [Link]

  • Luo, M., et al. (2007). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst. Sci-Hub. [Link]

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The Role of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid in Chemical Biology Research: A Guide to its Application as a Dipeptidyl Peptidase and Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Boronic Acids in Targeted Therapies

The field of chemical biology is continually advancing, with a significant focus on the development of small molecules that can precisely modulate biological processes. Among these, boronic acids have garnered substantial attention due to their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with the hydroxyl groups of serine residues within enzyme active sites.[1][2][3] This characteristic has positioned them as powerful tools for enzyme inhibition. This guide focuses on (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid , a key chemical scaffold in the development of potent inhibitors targeting dipeptidyl peptidases (DPPs) and Fibroblast Activation Protein (FAP), enzymes implicated in a range of physiological and pathological processes, including cancer and inflammation.[4][5]

This compound serves as a foundational structure for more complex and specific inhibitors, such as Talabostat (also known as PT-100 or Val-boroPro), a well-studied dipeptidyl peptidase inhibitor with demonstrated antitumor and hematopoiesis-stimulating activities.[6][7][8] By exploring the applications of this chemical entity, researchers can gain valuable insights into the roles of DPPs and FAP in disease and develop novel therapeutic strategies.

Core Concepts: Targeting Dipeptidyl Peptidases and Fibroblast Activation Protein

The Dipeptidyl Peptidase (DPP) Family

The DPP family consists of serine proteases that cleave N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position.[9][10] A key member of this family is DPP-IV (also known as CD26), which plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[9][10] Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[11] Other members, such as DPP8 and DPP9, are also gaining interest for their roles in immune regulation and other cellular processes.[5][6]

Fibroblast Activation Protein (FAP): A Key Player in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers.[12][13] Its expression in healthy adult tissues is limited, making it an attractive target for cancer-specific therapies and diagnostics.[14] FAP is involved in tumor growth, invasion, and metastasis, and its inhibition represents a promising strategy for cancer treatment.[12] The development of FAP inhibitors has led to the exciting field of "theranostics," where these molecules can be used for both diagnostic imaging and targeted radiotherapy.[12][15][16]

The boronic acid moiety in compounds like this compound and its derivatives is crucial for their inhibitory activity against both DPPs and FAP.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of boronic acid-containing compounds against serine proteases like DPPs and FAP is centered on the electrophilic nature of the boron atom. The catalytic triad in the active site of these enzymes includes a highly reactive serine residue. The boronic acid forms a reversible covalent bond with the hydroxyl group of this serine, effectively blocking the enzyme's catalytic activity.

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Serine_OH Serine Hydroxyl (Nucleophilic) Histidine Histidine (General Base) Histidine->Serine_OH Activates Aspartate Aspartate (Stabilizer) Boronic_Acid This compound (Electrophilic Boron) Boronic_Acid->Serine_OH Reversible Covalent Bond Formation

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

Application Notes & Protocols

This section provides detailed protocols for researchers interested in utilizing this compound or its derivatives in their chemical biology research. These protocols are designed to be adaptable and serve as a starting point for more specific experimental designs.

Application Note 1: In Vitro Enzyme Inhibition Assay for Fibroblast Activation Protein (FAP)

Objective: To determine the inhibitory potency (IC50) of this compound against recombinant human FAP.

Principle: This assay measures the enzymatic activity of FAP using a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The IC50 value is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Recombinant Human FAP (e.g., from R&D Systems or similar)

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

  • This compound (or a derivative like Talabostat)

  • Assay Buffer: Tris-HCl (pH 7.5), NaCl, CaCl2

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)

  • DMSO for compound dilution

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

    • Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is ≤1%.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human FAP in assay buffer to the working concentration recommended by the manufacturer.

    • Dilute the fluorogenic substrate in assay buffer to its working concentration (typically in the low micromolar range).

  • Assay Procedure:

    • To each well of the 96-well plate, add:

      • Assay Buffer

      • Diluted compound or DMSO vehicle control (for 0% and 100% activity controls).

      • Diluted FAP enzyme solution.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data:

      • Subtract the background fluorescence (wells with no enzyme).

      • Set the average rate of the DMSO control wells as 100% activity.

      • Set the average rate of a high concentration of a known potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Prep_Enzyme_Substrate Prepare Enzyme and Substrate Start->Prep_Enzyme_Substrate Add_Reagents Add Buffer, Compound, and Enzyme to Plate Prep_Compound->Add_Reagents Prep_Enzyme_Substrate->Add_Reagents Incubate Incubate for Inhibitor Binding Add_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Analyze_Data Calculate Rates and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro FAP enzyme inhibition assay.

Application Note 2: Cellular Assay for Assessing Immune Stimulation via DPP Inhibition

Objective: To evaluate the ability of this compound derivatives to induce cytokine expression in a co-culture of monocytes and fibroblasts, mimicking the tumor microenvironment.

Principle: Talabostat, a derivative of the title compound, has been shown to stimulate the production of pro-inflammatory cytokines like IL-1β through the inhibition of DPPs, particularly in the presence of stromal cells.[5] This protocol outlines a method to assess this immunostimulatory effect.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Human fibroblast cell line (e.g., MRC-5)

  • RPMI-1640 and DMEM cell culture media with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • This compound derivative (e.g., Talabostat)

  • ELISA kits for human IL-1β, IL-6, and TNF-α

  • 96-well cell culture plates

  • LPS (lipopolysaccharide) as a positive control for cytokine induction

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 and MRC-5 cells according to standard protocols.

    • To differentiate THP-1 monocytes into macrophage-like cells, treat them with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.

  • Co-culture Setup:

    • Seed the differentiated THP-1 cells and MRC-5 fibroblasts together in 96-well plates at an appropriate ratio (e.g., 1:1). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the boronic acid compound in cell culture medium.

    • Remove the old medium from the co-culture wells and add the medium containing the different concentrations of the compound or vehicle control (DMSO). Include a positive control with LPS.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement:

    • After the incubation period, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

    • Plot the cytokine concentration versus the compound concentration to visualize the dose-dependent effect.

G Start Start Differentiate_THP1 Differentiate THP-1 Cells with PMA Start->Differentiate_THP1 Setup_CoCulture Co-culture Differentiated THP-1 and MRC-5 Cells Differentiate_THP1->Setup_CoCulture Treat_Cells Treat with Boronic Acid Compound Setup_CoCulture->Treat_Cells Incubate_Cells Incubate for 24-48 hours Treat_Cells->Incubate_Cells Collect_Supernatant Collect Cell Supernatants Incubate_Cells->Collect_Supernatant Perform_ELISA Measure Cytokine Levels with ELISA Collect_Supernatant->Perform_ELISA Analyze_Data Analyze and Plot Cytokine Concentrations Perform_ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cellular co-culture assay to measure immune stimulation.

Quantitative Data Summary

The inhibitory activity of boronic acid derivatives can vary depending on the specific DPP family member or FAP. Below is a representative table summarizing the inhibitory concentrations (IC50) for Talabostat (Val-boroPro), a well-characterized derivative.

Target EnzymeIC50 / KiReference
DPP-IV< 4 nM (IC50)[6][7]
DPP84 nM (IC50), 1.5 µM (Ki)[6][7]
DPP911 nM (IC50), 0.76 µM (Ki)[6][7]
FAP560 nM (IC50)[6][7]
QPP310 nM (IC50)[6][7]
PEP390 nM (IC50)[6]

Note: IC50 and Ki values can vary depending on the assay conditions.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile class of compounds with significant potential in chemical biology and drug development. Their ability to potently and reversibly inhibit key enzymes like DPPs and FAP opens up numerous avenues for research into cancer, diabetes, and immunology. The protocols provided in this guide offer a solid foundation for researchers to explore the biological activities of these fascinating molecules. Future research may focus on developing even more selective inhibitors, exploring their use in combination therapies, and expanding their application in theranostics for personalized medicine. The continued exploration of boronic acid chemistry will undoubtedly lead to new discoveries and advancements in our understanding and treatment of human diseases.

References

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  • This compound | 697739-42-7 - J&K - J&K Scientific. (URL: )
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  • Immune mechanism of action of talabostat: a dipeptidyl peptidase targeted antitumor agent. (URL: )
  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease | Radiology. (URL: )
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: )
  • Clinical and research applications of fibroblast activation protein-α inhibitor tracers: a review. (URL: )
  • Fibroblast-Activated Protein Inhibitor PET/CT: Cancer Diagnosis and Management. (URL: )
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: )
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Phase II Trial of Single Agent Val-boroPro (Talabostat)
  • Talabostat (PT-100) | Dipeptidyl Peptidase Inhibitor | CAS 150080-09-4 | Selleck Chemicals. (URL: )
  • Talabostat (Val-boroPro) | Dipeptidyl Peptidase Inhibitor - MedchemExpress.com. (URL: )
  • Phase II trial of single agent Val-boroPro (Talabostat)
  • Talabostat mesylate - DPP-4 Protease Inhibitor - APExBIO. (URL: )
  • Talabost
  • Study Details | NCT04171219 | Talabostat and Pembrolizumab for the Treatment of Advanced Solid Cancers | ClinicalTrials.gov. (URL: )
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  • Dipeptidyl peptidase-4 inhibition: linking chemical properties to clinical safety - PubMed. (URL: )
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  • Talabostat | C9H19BN2O3 | CID 6918572 - PubChem - NIH. (URL: )
  • A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed. (URL: )
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  • Talabostat Mesylate | PT-100 | CAS#150080-09-4 - MedKoo Biosciences. (URL: )
  • An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking Their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity.
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Application Note & Protocols: Strategic Use of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid (CAS 697739-42-7) is a versatile bifunctional reagent that has garnered significant interest in pharmaceutical and materials science research.[1] Its unique structure, featuring a phenylboronic acid moiety ortho-substituted with a sterically accessible aminomethyl group, imparts distinct reactivity and physicochemical properties. The ortho-aminomethyl group plays a crucial role by lowering the pKa of the boronic acid through an intramolecular B-N coordination, which enhances its reactivity and utility, particularly in forming boronate esters at neutral pH.[2][3][4] This application note provides an in-depth guide to the experimental setups for key reactions involving this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling and the copper-catalyzed Chan-Lam amination. We delve into the mechanistic rationale behind protocol choices, offer step-by-step experimental procedures, and provide troubleshooting insights to empower researchers in drug discovery and chemical biology.

Compound Profile and Handling

The successful application of any reagent begins with a thorough understanding of its properties and proper handling.

1.1. Physicochemical Data

PropertyValue
IUPAC Name (2-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid[1]
CAS Number 697739-42-7[5][6]
Molecular Formula C₁₂H₁₆BNO₃[5][6]
Molecular Weight 233.07 g/mol [5][6]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in methanol, DMF, DMSO; sparingly soluble in water, THF, Dioxane

1.2. Storage and Stability

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo protodeborylation under certain conditions (e.g., strong acid/base or prolonged heating). To ensure reproducibility:

  • Storage: Store the compound in a tightly sealed container in a refrigerator (+4°C), preferably under an inert atmosphere (Argon or Nitrogen).

  • Handling: Minimize exposure to air and moisture. Use fresh material or assess the purity of older batches before use, as boroxine formation can reduce the effective molar quantity of the active monomeric boronic acid.

1.3. The Role of the ortho-Aminomethyl Group

The defining feature of this molecule is the nitrogen-containing substituent adjacent to the boronic acid. This proximity allows for a dative B-N bond, forming a five-membered ring. This intramolecular coordination has two profound effects:

  • Lowered pKa: The electron-withdrawing effect of the protonated amine at lower pH, or the dative coordination itself, increases the Lewis acidity of the boron center. This lowers the pKa of the boronic acid, facilitating the formation of the reactive tetrahedral boronate species (R-B(OH)₃⁻) needed for transmetalation in Suzuki couplings, even with weaker bases or at neutral pH.[2][4]

  • Stabilization: The B-N bond can stabilize the boronic acid against protodeborylation, a common side reaction.

Boronic_Acid_Equilibrium cluster_2 Key Intermediate for Transmetalation BA R-B(OH)₂ Ate R-B(OH)₃⁻ BA->Ate TM [Pd]-Ar + R-B(OH)₃⁻ Ate->TM Transmetalation Step

Caption: Formation of the reactive boronate 'ate' complex.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and reliability.[7][8] This protocol details the coupling of this compound with an aryl bromide.

2.1. Mechanistic Rationale and Component Selection

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

  • Catalyst: Buchwald's phosphine-ligated palladium precatalysts (e.g., XPhos-Pd-G2/G3) are highly efficient for coupling sterically hindered partners.[8] For simpler substrates, Pd(PPh₃)₄ remains a cost-effective and reliable choice.[10]

  • Base: A base is essential for activating the boronic acid to the boronate 'ate' complex for transmetalation. K₃PO₄ or K₂CO₃ are commonly used. K₃PO₄ is a stronger base and can be more effective for challenging couplings.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Water aids in dissolving the base and facilitating the formation of the 'ate' complex.

Suzuki_Workflow cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Reagent Assembly (Flask under Inert Gas) B 2. Degassing (Solvent Sparge or Freeze-Pump-Thaw) A->B C 3. Heating & Reaction (e.g., 80-100°C, Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Quench, Extract with Organic Solvent) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

2.2. Detailed Step-by-Step Protocol

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 equiv, e.g., 1.2 mmol, 279.7 mg)

  • 4-Bromoanisole (1.0 equiv, e.g., 1.0 mmol, 187.0 mg)

  • XPhos Pd G3 (2 mol%, e.g., 0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv, e.g., 3.0 mmol, 636.8 mg)

  • 1,4-Dioxane (0.2 M, e.g., 5 mL)

  • Deionized Water (e.g., 1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture should be a suspension.

  • Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

2.3. Expected Results & Troubleshooting

Aryl Halide PartnerExpected ReactivityTroubleshooting Tips
Electron-Deficient HighReaction is usually fast and high-yielding. If issues arise, check catalyst activity.
Electron-Rich ModerateMay require higher temperatures, longer reaction times, or a more active catalyst system (e.g., different ligand).
Sterically Hindered LowerRequires a bulky phosphine ligand (like XPhos) and potentially higher catalyst loading. Protodeborylation of the boronic acid can become a competing side reaction.

Protocol: Chan-Lam C-N Amination

The Chan-Lam reaction provides a powerful method for forming C-N bonds, offering an alternative to the Buchwald-Hartwig amination, often with the advantage of being operable in the presence of air.[11]

3.1. Mechanistic Rationale and Component Selection

This reaction is catalyzed by copper, typically Cu(II) acetate, and uses an oxidant, which can be atmospheric oxygen.[11] The mechanism is still debated but is distinct from palladium catalysis.

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and inexpensive catalyst.

  • Ligand: While some reactions proceed without a ligand, the addition of a nitrogen-based ligand like pyridine or 1,10-phenanthroline can significantly accelerate the reaction and improve yields, especially for less reactive nucleophiles.[12][13]

  • Solvent: Dichloromethane (DCM) or methanol are common solvents. The reaction is generally less sensitive to water than the Suzuki coupling.

  • Base: A mild base like triethylamine (Et₃N) or pyridine (which can also act as a ligand) is often used to facilitate the reaction.

3.2. Detailed Step-by-Step Protocol

This protocol describes the coupling of the title boronic acid with aniline.

Materials:

  • This compound (1.1 equiv, e.g., 1.1 mmol, 256.4 mg)

  • Aniline (1.0 equiv, e.g., 1.0 mmol, 93.1 mg)

  • Copper(II) Acetate (Cu(OAc)₂) (1.5 equiv, e.g., 1.5 mmol, 272.4 mg) Note: Stoichiometric copper is often used.

  • Pyridine (2.0 equiv, e.g., 2.0 mmol, 158.2 mg)

  • Dichloromethane (DCM) (0.1 M, e.g., 10 mL)

  • Molecular Sieves (4Å)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the boronic acid, Cu(OAc)₂, and powdered 4Å molecular sieves (to absorb water formed).

  • Reagent Addition: Add DCM, followed by the aniline and pyridine.

  • Reaction: Seal the flask with a septum but do not establish an inert atmosphere (the reaction often uses O₂ from the air). Stir the reaction vigorously at room temperature. The solution will typically turn deep blue or green.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes) to afford the desired N-aryl product.

References

  • J&K Scientific. This compound | 697739-42-7.
  • Santa Cruz Biotechnology. This compound | CAS 697739-42-7 | SCBT.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • PubMed. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • PubMed. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids.
  • 1PlusChem. 697739-42-7 | this compound.
  • University of Bath Research Portal. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • ACS Publications. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • ResearchGate. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles | Request PDF.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.
  • NIH National Library of Medicine. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid.
  • YouTube. Suzuki cross-coupling reaction.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Troubleshooting & Optimization

overcoming solubility issues with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Welcome to the technical support guide for this compound (CAS 697739-42-7). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental hurdles, with a primary focus on addressing and resolving solubility challenges. As a key intermediate in pharmaceutical development, particularly for neurological disorder targets, mastering the handling of this compound is critical for experimental success[1].

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of this compound in solution. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is my this compound failing to dissolve in a solvent where other boronic acids are soluble?

A1: The solubility of boronic acids is complex and influenced by several factors beyond simple solvent polarity. The primary culprits for poor solubility are often:

  • Boroxine Formation: Boronic acids have a strong tendency to undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[2][3][4] This process involves three molecules of the boronic acid condensing to release three molecules of water.[5] Boroxines often have vastly different physical properties, including lower solubility, compared to the monomeric acid.[2][6] Commercial boronic acids can exist as a mixture of the acid and its boroxine, leading to inconsistent dissolution.[2]

  • Solvent Choice: While general guidelines exist, the unique ortho-substituent on this specific molecule—containing both a basic tertiary amine and a polar ketone—creates a complex solubility profile. Solvents that work for simple phenylboronic acid may not be optimal here. Ethers (like dioxane, THF, dipropyl ether) and ketones are often good starting points for phenylboronic acids.[2][7][8][9]

  • pH Effects: Your specific molecule is amphoteric. The piperidine nitrogen is basic, while the boronic acid is a Lewis acid.[10] In aqueous or protic systems, the pH will dramatically influence which functional group is ionized, and thus, its overall solubility. At low pH, the amine will be protonated, while at high pH, the boronic acid will form an anionic boronate species, which is typically more water-soluble.[11]

Q2: What is a boroxine, and how can I confirm its presence in my starting material?

A2: A boroxine is the cyclic anhydride trimer of a boronic acid, formed via intermolecular dehydration.[3][4] Its formation is an equilibrium process that can be influenced by temperature, solvent, and the presence of water.[2][5][12]

Diagram: Boronic Acid–Boroxine Equilibrium

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

To confirm the presence of boroxine, ¹H NMR spectroscopy is a powerful tool. Dissolve a sample in an anhydrous deuterated solvent (like CDCl₃). The monomer and boroxine will often give distinct, though sometimes complex, sets of signals. Then, add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.[13] The water will hydrolyze the boroxine, causing the signals corresponding to the boroxine to decrease or disappear, while the signals for the monomeric acid increase in intensity.[13]

Q3: How does the piperidinone substituent specifically impact the solubility of this molecule?

A3: The (4-oxopiperidin-1-yl)methyl group introduces several features that create a unique solubility profile compared to simple arylboronic acids:

  • Increased Polarity: The ketone group adds a polar site for hydrogen bonding, which might enhance solubility in polar solvents like acetone or ethyl acetate.

  • Basicity: The tertiary amine of the piperidine ring can be protonated in acidic media, forming a salt. This will significantly increase solubility in acidic aqueous solutions.

  • Potential for Intramolecular Interactions: The ortho positioning of the substituent allows for potential intramolecular hydrogen bonding or coordination between the piperidine nitrogen or ketone oxygen and the boronic acid moiety. Such interactions can affect the crystal packing of the solid and its solvation properties. Studies on similar structures, like 2-formylphenylboronic acid with amines, show that complex intramolecular behaviors are common.[6][14][15]

Troubleshooting Guide: Practical Solutions for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments.

Problem 1: My compound will not dissolve in the initial reaction solvent.

This is the most common issue, often encountered when setting up cross-coupling reactions like the Suzuki-Miyaura coupling.

Workflow: Systematic Approach to Dissolution

Caption: Decision tree for troubleshooting solubility issues.

Solution Pathway:

  • Solvent Selection: Start with a solvent known to be effective for phenylboronic acids. Based on literature, ethers and ketones are excellent first choices.[2][7]

    Solvent Class Examples General Phenylboronic Acid Solubility Recommendation
    Ethers 1,4-Dioxane, THF, Dipropyl EtherHighExcellent Starting Point
    Ketones Acetone, 3-PentanoneHighExcellent Starting Point
    Aprotic Polar DMF, DMAc, AcetonitrileModerate to HighGood for reactions, may be hard to remove
    Chlorinated Chloroform, DichloromethaneModerateGood solubility, use with caution
    Hydrocarbons Toluene, Hexanes, MethylcyclohexaneVery LowPrimarily useful for purification/washing
    Alcohols Methanol, EthanolVariableCan transesterify with the boronic acid
    Water WaterLow, but highly pH-dependentUse with base/acid or as a co-solvent
    (Data synthesized from multiple sources[2][3][7][9][16])
  • Thermal Assistance: Gently warm the mixture to 40-60°C. Many boronic acids show a significant increase in solubility with temperature.[2][16] Avoid excessive heat, which can promote decomposition or irreversible boroxine formation.

  • Boroxine Reversion: If heating is ineffective, the presence of boroxine is highly likely. Before proceeding, it is crucial to convert it back to the active monomeric acid.

    Protocol 1: Reverting Boroxines to Boronic Acids via Hydrolysis [13]

    • Dissolution: Suspend the this compound in a suitable organic solvent (e.g., 1,4-dioxane or THF) at a concentration of approximately 0.1–0.5 M.

    • Hydration: Add deionized water to the mixture, constituting 5-10% of the total volume (e.g., add 0.5–1.0 mL of water for every 10 mL of organic solvent).

    • Equilibration: Stir the mixture vigorously at room temperature for 30–60 minutes. The solid should fully dissolve as the boroxine hydrolyzes to the more soluble monomer.

    • Usage: The resulting solution can often be used directly in subsequent reactions (e.g., Suzuki coupling) where water is tolerated.[17] If an anhydrous reaction is required, dry the solution over anhydrous MgSO₄, filter, and carefully remove the solvent in vacuo. Use the resulting solid immediately.

Problem 2: My reaction shows poor or inconsistent yields, even when the compound appears to dissolve.

A2: This issue is also frequently linked to the boronic acid/boroxine equilibrium. If your starting material is an unknown mixture of monomer and trimer, the stoichiometry of your reaction will be incorrect, leading to variable yields.

Solution Pathway:

  • Standardize the Starting Material: Always perform the boroxine reversion (Protocol 1) on your starting material before use. This ensures you are starting with the monomeric boronic acid, allowing for accurate mass-based stoichiometry.

  • Consider In-Situ Esterification: For reactions sensitive to water, an alternative is to convert the boronic acid to a more stable and soluble derivative, such as a pinacol ester. However, a simpler approach for many applications is forming a diethanolamine adduct. These adducts are often highly crystalline, air-stable solids that can be easily purified and used directly in coupling reactions.[18][19]

  • Degas Solvents: For palladium-catalyzed reactions like Suzuki coupling, dissolved oxygen can deactivate the catalyst. Ensure all solvents, especially water and dioxane, are thoroughly degassed by sparging with nitrogen or argon before use.[20]

Problem 3: The compound dissolves initially but precipitates during the reaction upon addition of other reagents (e.g., a base).

A3: This points to a change in the solution's properties (pH, polarity) that negatively impacts the compound's solubility.

Solution Pathway:

  • pH-Mediated Precipitation: In aqueous/organic mixtures used for Suzuki couplings, the addition of an inorganic base (e.g., K₂CO₃, Cs₂CO₃) raises the pH. While this should form the more soluble boronate anion, it can also cause precipitation if the counterion (e.g., potassium) forms an insoluble salt with the boronate.

    • Troubleshooting Step: Try a different base. If you are using K₂CO₃, consider switching to Na₂CO₃ or an organic base like triethylamine (TEA) to see if the salt solubility differs.

  • Co-Solvent Miscibility: The addition of aqueous base to an organic solvent can sometimes lead to phase separation or a reduction in overall solvent power.

    • Troubleshooting Step: Increase the proportion of the organic solvent or switch to a more polar solvent like DMF or NMP that is fully miscible with water and can better solvate ionic intermediates.[21]

  • Complexation with Additives: In some cases, solubility can be dramatically improved by adding complexing agents.

    Protocol 2: Enhancing Aqueous Solubility with Polyols [22]

    • Application Context: This is most useful for reactions in aqueous media or for preparing aqueous stock solutions.

    • Procedure: To your aqueous suspension of the boronic acid, add a polyol like mannitol or sorbitol in a 1:1 to 5:1 molar ratio (polyol:boronic acid).

    • Mechanism: The polyol forms a cyclic boronate ester in situ. This complex is often significantly more water-soluble than the free acid.[22][23] This method has been used to increase the solubility of boronic acid drugs by over 10-fold.[22]

References

  • Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Dąbrowski, M., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • U.S. Pharmacopeial Convention. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Kinase, T. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses. Teledyne ISCO. [Link]

  • ProQuest. (2010). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations Publishing. [Link]

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583–4590. [Link]

  • Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • ResearchGate. (2020). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • ResearchGate. (2020). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid?. ResearchGate. [Link]

  • ResearchGate. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • ACS Publications. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(19), 6743–6755. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • UNT Digital Library. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • J-STAGE. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. [Link]

  • Chemistry Stack Exchange. (2025). How can I increase the dissolution of boric acid?. Chemistry Stack Exchange. [Link]

  • Sparrow Chemical. (2026). How to separate Phenylboronic Acid from reaction mixtures?. Sparrow Chemical Blog. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • SciSpace. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Sci-Hub. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters. [Link]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]

  • CORE. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. CORE. [Link]

  • ACS Publications. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(10), 3231–3242. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • BIOFOUNT. (n.d.). {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic Acid. BIOFOUNT. [Link]

  • 1PlusChem. (n.d.). This compound. 1PlusChem. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • ResearchGate. (2019). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5249. [Link]

  • NIH. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Nanomaterials, 2013, 1–7. [Link]

Sources

preventing decomposition of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

A Guide to Preventing Decomposition During Synthetic Applications

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the challenges researchers face when working with functionalized boronic acids. This guide is designed to provide in-depth, field-proven insights into the stability of this specific reagent and to offer practical, evidence-based solutions to prevent its decomposition during storage, reaction, and purification.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical behaviors of your boronic acid that can lead to decomposition and reduced yields.

Q1: What are the primary decomposition pathways for my boronic acid?

A1: Boronic acids, including this compound, are susceptible to several key decomposition pathways, especially under reaction conditions. Understanding these pathways is the first step toward prevention.

  • Protodeboronation: This is the most common side reaction, where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1][2] This process is significantly accelerated by the presence of water (a proton source), basic conditions, and elevated temperatures.[1] Many cross-coupling reactions, like the Suzuki-Miyaura coupling, use a base, which can form a more reactive boronate species that is highly susceptible to this C-B bond cleavage.[3][4]

  • Oxidative Degradation: The C-B bond is also vulnerable to oxidation, particularly in the presence of oxygen or other reactive oxygen species.[2][5] This can be a significant issue at physiological pH and can be catalyzed by trace metal impurities.[5][6] The peptide boronic acid derivative, Bortezomib, for instance, shows degradation via oxidation.

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[2][7] While this process is often reversible in the presence of water, it complicates accurate massing of the reagent and can alter its reactivity and solubility, potentially slowing down the desired reaction.[8]

DecompositionPathways cluster_main Starting Material cluster_decomp Decomposition Products cluster_equil Equilibrium Species BA This compound (Ar-B(OH)₂) PD Protodeboronation Product (Ar-H) BA->PD Protodeboronation OX Oxidation Product (Ar-OH) BA->OX Oxidation BX Boroxine (Ar-BO)₃ BA->BX Trimerization C4 H₂O (Rehydration) C1 H₂O, Base (OH⁻) High Temp. C1->PD C2 O₂, Metal Traces C2->OX C3 Anhydrous Conditions (Dehydration)

Figure 1: Primary decomposition and equilibrium pathways for arylboronic acids.
Q2: How should I properly store and handle this compound to ensure its longevity?

A2: Proper storage is crucial. Given the decomposition pathways, we recommend the following:

  • Storage: Store the solid compound in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen and slows decomposition.

  • Handling: When weighing the compound, do so quickly to minimize time exposed to the air. For reactions, use freshly opened bottles or material that has been properly stored. If you suspect degradation of an older bottle, consider purification or resynthesis.

Part 2: Troubleshooting Guide for Reaction Conditions

This section focuses on preventing decomposition during your experiment.

Q3: My Suzuki-Miyaura coupling reaction has a low yield, and I see the protodeboronated side product. How can I fix this?

A3: This is a classic case of protodeboronation competing with your desired cross-coupling. The key is to adjust conditions to favor the catalytic cycle over the decomposition pathway.

Key Factors & Solutions:

ParameterCausality of DecompositionRecommended Solution
Base Strong, aqueous bases (like NaOH, KOH) create a high concentration of the boronate anion [ArB(OH)₃]⁻, which is highly susceptible to protonolysis by water.[3][4]Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃. These bases are effective in the catalytic cycle but are less aggressive in promoting protodeboronation. Powdered KF can also be used, especially if ester groups are present.[9]
Solvent Protic solvents, especially water, provide the proton source for protodeboronation. While some water is often necessary for Suzuki coupling, excessive amounts can be detrimental.Use a predominantly aprotic solvent system like dioxane/water or toluene/water, typically in ratios from 5:1 to 10:1. Ensure solvents are properly degassed to remove oxygen.[7]
Temperature Higher temperatures accelerate all reactions, including protodeboronation.[1]Run the reaction at the lowest temperature that allows for efficient catalytic turnover. For many modern catalyst systems, this can be between 60-80 °C instead of refluxing at >100 °C.[10]
Reaction Time Prolonged reaction times at high temperatures increase the opportunity for the boronic acid to decompose.Monitor the reaction closely (e.g., by TLC or LC-MS). Once the starting halide is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.
Q4: How do I set up my reaction to minimize both protodeboronation and oxidation?

A4: The best practice is to use a "slow-release" strategy in combination with rigorous inert atmosphere techniques.[11][12] The goal is to keep the concentration of the free, reactive boronic acid low at any given time, which minimizes side reactions.[12] This is best achieved by using a more stable boronic acid derivative (see Part 3). However, if using the boronic acid directly, meticulous setup is key.

Protocol: Inert Atmosphere Setup for Suzuki-Miyaura Coupling

  • Glassware: Thoroughly oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (typically 1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate & Backfill: Seal the flask with a septum. Connect it to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times to remove all atmospheric oxygen and moisture.[7]

  • Solvent Addition: Add your degassed solvent mixture via syringe. To degas solvents, sparge with an inert gas for 20-30 minutes or use a freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Heating: Place the sealed flask in a preheated oil bath and stir vigorously.

SuzukiWorkflow A 1. Add Solids (Aryl Halide, Boronic Acid, Base) to oven-dried Schlenk flask B 2. Seal & Purge (Evacuate/Backfill with Argon x3) A->B C 3. Add Degassed Solvents (via syringe) B->C D 4. Sparge Solution (Bubble Argon through mixture) C->D E 5. Add Catalyst/Ligand (under positive Argon pressure) D->E F 6. Heat Reaction (under Argon atmosphere) E->F G 7. Monitor & Workup (TLC / LC-MS) F->G

Figure 2: Standard workflow for setting up an inert atmosphere cross-coupling reaction.

Part 3: The Protective Derivative Strategy

For boronic acids that are particularly unstable, the most robust solution is to use them in a protected form.

Q5: My boronic acid is an oil or difficult to purify, and I suspect it's forming boroxines. Should I use a derivative?

A5: Absolutely. Difficulty in handling and purification is a strong indicator that you would benefit from converting the boronic acid into a more stable, crystalline, and easily purified derivative. The most common and effective are boronate esters and MIDA boronates.[7][13]

DerivativeStructureKey AdvantagesConsiderations
Pinacol Ester Ar-B(pin)Generally crystalline solids, stable to silica gel chromatography, and often reactive enough to be used directly in coupling reactions.[13][14]Can be so stable that hydrolysis to the active boronic acid is slow. Sometimes difficult to convert back to the free boronic acid if needed.[13]
MIDA Boronate Ar-B(MIDA)Exceptionally stable to storage (air-stable), chromatography, and a wide range of reaction conditions.[10] Enables a "slow-release" of the boronic acid under specific basic conditions, minimizing decomposition.[10]Preparation requires azeotropic removal of water, which can be more laborious than pinacol ester formation.[7]
Trifluoroborate Salt [Ar-BF₃]⁻K⁺Crystalline, air-stable solids. Also functions via a slow-release mechanism.[13][15]Hydrolysis rates can be complex and substrate-dependent, sometimes requiring acid catalysis for efficient release.[15]
Q6: Can you provide a protocol for converting my boronic acid to a more stable pinacol ester?

A6: Yes, this is a straightforward and highly recommended procedure for improving the stability and handling of your reagent.

Protocol: Preparation of this compound pinacol ester

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 0.2 M).

  • Dehydration: If using toluene, fit the flask with a Dean-Stark apparatus to azeotropically remove water by refluxing for 2-4 hours. If using dichloromethane, add an anhydrous drying agent like MgSO₄ and stir at room temperature for several hours.

  • Monitoring: The reaction can be monitored by TLC or by ¹H NMR (disappearance of the B(OH)₂ signal).

  • Workup: Once complete, filter off any drying agent and remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can typically be purified by flash chromatography on silica gel (see Part 4 for tips) or by recrystallization.

ProtectionEquilibrium BA Boronic Acid Ar-B(OH)₂ (Less Stable) BP Pinacol Ester Ar-B(pin) (Stable) BA->BP + Pinacol - 2 H₂O BM MIDA Boronate Ar-B(MIDA) (Highly Stable) BA->BM + MIDA - 2 H₂O

Figure 3: Equilibrium between a boronic acid and its more stable ester derivatives.

Part 4: Overcoming Purification Challenges

Q7: I've successfully run my reaction using a pinacol ester, but now it's either sticking to the silica column or hydrolyzing back to the boronic acid during chromatography. What should I do?

A7: This is a very common problem. The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor recovery.[16] Additionally, residual water in the eluent or on the silica can cause on-column hydrolysis.

Solutions for Chromatographic Purification:

  • Neutralize the Silica Gel: Before packing your column, you can deactivate the acidic sites. Prepare a slurry of the silica gel in your eluent (e.g., hexanes/ethyl acetate) and add a small amount of a non-nucleophilic base like triethylamine (~1% v/v). Stir for 15 minutes, then pack the column as usual. This caps the acidic silanol groups.[16][17]

  • Use Boric Acid-Treated Silica: Impregnating the silica gel with boric acid has been shown to suppress the undesired over-adsorption of pinacol esters, leading to better recovery and sharper peaks.[13][16]

  • Use an Alternative Stationary Phase: For less polar compounds, neutral alumina can be an excellent alternative to silica gel.[16]

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents for your eluent to minimize on-column hydrolysis. Run the column promptly after loading.

By implementing these strategies—controlling reaction conditions, utilizing more stable derivatives, and optimizing purification techniques—researchers can significantly improve the success rate when working with this compound and other sensitive organoboron reagents.

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Niu, H., et al. (2015). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Protodeboronations. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • BenchChem. (2025).
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yields in boron heterocyclic chemistry. BenchChem.
  • Demir, F., et al. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. BenchChem.
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Kliman, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantics Scholar. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

  • ResearchGate. (n.d.). 4 Effect of temperature on boric acid dissociation as function of pH. 22. ResearchGate. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]

  • Kaur, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

optimizing Suzuki coupling yields with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid . As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights.

The unique structure of this compound presents specific challenges due to the ortho-substituent, which introduces both steric hindrance and a potentially coordinating nitrogen atom. This guide explains the causality behind experimental choices to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows very low or no yield. What are the primary factors to investigate?

A1: A low-to-zero yield in a Suzuki coupling involving this sterically hindered and functionalized boronic acid is a common, multi-faceted problem. The root cause often lies in the failure of one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Let's break down the critical parameters to assess.

1. Catalyst System Inactivity (Ligand and Pre-catalyst Choice): The significant steric bulk from the ortho (4-Oxopiperidin-1-YL)methyl group physically obstructs the palladium center, impeding both the transmetalation and the final reductive elimination steps.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Expert Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. These ligands create a larger "bite angle" and increase electron density on the palladium, which accelerates both oxidative addition and the rate-limiting reductive elimination step for hindered substrates.[1][3][4] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[4]

  • Actionable Steps:

    • Switch to a modern, air-stable pre-catalyst that incorporates these ligands, such as an XPhos, SPhos, or RuPhos G3 or G4 palladacycle.[1]

    • If using a Pd(II) source like Pd(OAc)₂, ensure you are using the correct ligand-to-metal ratio (typically 1:1 to 2:1 for biarylphosphines) and that conditions promote reduction to the active Pd(0) species.[2]

    • For extremely challenging couplings, consider increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol%.[1]

2. Ineffective Transmetalation (Base and Solvent Selection): Transmetalation, the transfer of the aryl group from boron to palladium, requires the formation of a more nucleophilic "ate" complex (boronate).[5][6] This activation is driven by the base. The choice of base and solvent is interdependent and crucial for success.

  • Expert Recommendation: For sterically demanding couplings, stronger, non-nucleophilic bases are often necessary.[1] Anhydrous conditions can also be beneficial.

  • Actionable Steps:

    • Use a strong base like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK).[1][4] Ensure the base is a fine, dry powder, especially for anhydrous reactions.[2]

    • Pair the base with an appropriate anhydrous, aprotic solvent like dioxane, toluene, or THF.[1][7] Polar aprotic solvents like DMF can also be effective but may require more rigorous purification.

    • If your substrate is sensitive to strong bases, potassium fluoride (KF) can be a milder alternative.[2][6]

3. Catalyst Inhibition by the Piperidine Nitrogen: The Lewis basic nitrogen atom in the piperidine ring can coordinate to the palladium center. This coordination can sequester the catalyst, forming an inactive or less active species and effectively inhibiting the catalytic cycle.[8]

  • Expert Recommendation: This effect is often overcome by using strongly coordinating, bulky phosphine ligands that outcompete the piperidine nitrogen for binding sites on the palladium.

  • Actionable Steps:

    • This reinforces the recommendation to use ligands like XPhos or SPhos.

    • If inhibition is still suspected, a slight increase in ligand-to-palladium ratio (e.g., 1.5:1) may be beneficial.

4. Poor Reagent Quality or Stability: Boronic acids can degrade over time, especially if not stored properly. The primary degradation pathways are protodeboronation and formation of boroxine anhydrides.[2][9]

  • Expert Recommendation: Always verify the purity of your boronic acid and aryl halide before use.

  • Actionable Steps:

    • If the boronic acid is old or has been improperly stored, purchase a fresh batch.

    • Consider converting the boronic acid to a more stable derivative, such as a diethanolamine or MIDA boronate, which can be used directly in the coupling reaction.[10][11] These adducts slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration that can suppress side reactions.[11]

Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

A2: Protodeboronation is a common side reaction, particularly when using aqueous bases or when the reaction is sluggish, allowing for prolonged exposure of the boronic acid to proton sources.

  • Expert Recommendation: The key is to minimize the presence of water and select a base that is less prone to facilitating this side reaction.

  • Actionable Steps:

    • Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction.[2] Using anhydrous solvents (like dioxane or toluene) and a dry, finely powdered base can significantly reduce protodeboronation.

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from K₃PO₄ or NaOH to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2][12]

    • Use a Boronic Ester: As mentioned previously, converting the boronic acid to a pinacol, MIDA, or diethanolamine boronate ester can protect it from protodeboronation.[10][11] The slow release of the boronic acid ensures its concentration remains low, favoring cross-coupling over decomposition pathways.[11]

Q3: The homocoupling of my boronic acid is a major byproduct, complicating purification. What causes this and how can I stop it?

A3: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling. This side reaction is primarily promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][9]

  • Expert Recommendation: Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.

  • Actionable Steps:

    • Thoroughly Degas Solvents: Before use, degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[13][14]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.[1]

    • Use a Pd(0) Source or an Efficient Pre-catalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a modern pre-catalyst (e.g., Buchwald G3/G4 palladacycles) that rapidly and efficiently generates the active Pd(0) species.[2][15] If you must use a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can effectively reduce it to Pd(0) in situ.

    • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor the homocoupling pathway.[15]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Like many boronic acids, this reagent is sensitive to air, moisture, and heat.[9][16] To ensure its integrity, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light. Over time, boronic acids can form trimeric anhydrides (boroxines) through dehydration, which may affect reactivity.[17] Using the material from a freshly opened container is always best practice.

Q2: Is it necessary to protect the ketone group on the piperidine ring?

A2: Generally, no. The ketone functionality is typically well-tolerated in Suzuki-Miyaura coupling reactions and does not require protection.[18] The reaction conditions are not basic or nucleophilic enough to cause significant side reactions at the carbonyl center. However, if you are using a very strong, nucleophilic base (e.g., an alkoxide in the presence of an alcohol), you may want to consider a milder base like K₃PO₄ or Cs₂CO₃ to avoid any potential complications.

Q3: How do I choose the right aryl halide coupling partner?

A3: The reactivity of the aryl halide partner is critical and follows the general trend: I > OTf (triflate) > Br >> Cl .[19]

  • Aryl Iodides and Bromides: These are excellent choices and typically provide good reactivity with the recommended advanced catalyst systems.

  • Aryl Triflates: Also highly reactive and a good alternative to halides.

  • Aryl Chlorides: These are the most challenging coupling partners due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[20] Coupling with aryl chlorides is possible but almost always requires the use of highly active, bulky, electron-rich ligands (like SPhos, XPhos, or specific NHCs) and potentially higher reaction temperatures.[1][21]

Data Presentation & Recommended Conditions

Table 1: Recommended Catalyst Systems for a Sterically Hindered Coupling
Catalyst/Ligand CombinationRecommended BaseRecommended Solvent(s)Key Advantages & Comments
XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)K₃PO₄, Cs₂CO₃, t-BuOKDioxane, Toluene, 2-MeTHFExcellent for sterically demanding substrates. Air- and moisture-stable pre-catalysts simplify reaction setup.[1]
Pd₂(dba)₃ (1-2 mol%) + RuPhos or AntPhos (2-4 mol%)K₃PO₄, t-BuOKToluene, DioxaneHighly active system for hindered couplings. AntPhos is noted for overcoming β-hydride elimination pathways.[1][22]
Pd(OAc)₂ (2-3 mol%) + cBRIDP (2-3 mol%)K₃PO₄Toluene/H₂OA robust system demonstrated for hindered substrates.[3]
Pd-NHC Complexes (e.g., PEPPSI™-IPr) (1-3 mol%)K₃PO₄, t-BuOKDioxaneN-Heterocyclic Carbene (NHC) ligands offer high stability and strong σ-donation, beneficial for tough couplings.[4]
Table 2: Base and Solvent Selection Guide
BasepKa (Conjugate Acid)Common Solvent PairingUse Case & Considerations
K₃PO₄ 12.3Dioxane/H₂O, Toluene, THFStrong, versatile base. A go-to choice for many challenging couplings.[1]
Cs₂CO₃ 10.3Dioxane, THF, DMFOften provides higher yields due to the solubility of cesium salts.[12]
t-BuOK 19.0Dioxane, Toluene (Anhydrous)Very strong base, effective for highly hindered systems. Must be used under anhydrous conditions.[4]
KF 3.2Toluene, THFMild base, useful for substrates sensitive to stronger bases or to minimize protodeboronation.[2][6]
Na₂CO₃ 10.3Toluene/EtOH/H₂O, n-Propanol/H₂OA standard, cost-effective base for less demanding couplings. Often used in aqueous mixtures.[23]

Visualizations and Workflows

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boronate, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[20]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_oad Oxidative Addition pd2_base Ar¹-Pd(II)L₂(Base Ligand) pd2_oad->pd2_base Metathesis pd2_trans Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_trans->product pd2_base->pd2_trans Transmetalation ar1x Ar¹-X (Aryl Halide) ar1x->pd2_oad ar2b Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar2b->boronate boronate->pd2_trans base Base (e.g., K₃PO₄) base->boronate

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to optimization is crucial. This workflow provides a logical decision-making process.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst change_catalyst Action: Switch to a bulky, electron-rich ligand system (e.g., XPhos, SPhos). Increase catalyst loading if needed. check_catalyst->change_catalyst No check_base Is the base strong enough and solvent appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Switch to K₃PO₄ or t-BuOK. Use anhydrous solvent (Dioxane, Toluene). check_base->change_base No check_side_reactions Are side reactions (homocoupling, protodeboronation) dominant? check_base->check_side_reactions Yes change_base->check_side_reactions address_homocoupling Action: Rigorously degas solvents and maintain an inert atmosphere. check_side_reactions->address_homocoupling Homocoupling address_protodeboronation Action: Use anhydrous conditions. Consider a milder base (KF) or a boronate ester. check_side_reactions->address_protodeboronation Protodeboronation check_reagents Are reagents pure and stable? check_side_reactions->check_reagents No address_homocoupling->check_reagents address_protodeboronation->check_reagents replace_reagents Action: Use fresh boronic acid and aryl halide. Consider forming a MIDA or diethanolamine boronate. check_reagents->replace_reagents No/Unsure success Optimized Yield check_reagents->success Yes replace_reagents->success

Decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of a Diethanolamine Boronate Adduct for Enhanced Stability

This procedure can be used to convert the boronic acid into a more stable, crystalline solid that can be used directly in couplings.[2][10]

  • Dissolution: In a small vial with a stir bar, dissolve the this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or THF).

  • Addition: While stirring, add diethanolamine (1.0 eq.) dropwise via pipette.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the new solid crashes out.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This air-stable adduct can now be weighed and used directly in Suzuki coupling reactions, often with protic co-solvents.

References

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Biscoe, M. R., et al. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society.
  • Tu, T., et al. (2012).
  • Amatore, C., et al. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Request PDF. (n.d.). Role of a base in Suzuki-Miyaura reaction.
  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Sun, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Request PDF. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Request PDF. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Semantic Scholar. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Callum, J., & Lowary, T. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Carrow, B. P., & Nozaki, K. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Zhang, Y. J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 1-(4-bromophenyl)pyridin-2(1H)-one.
  • Wang, Y., et al. (2021). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. Huaxue Shiji.
  • MDPI. (2021).
  • Raines, R. T., et al. (2021). Boronic Acid with high oxidative stability and utility in biological contexts.
  • ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
  • Snieckus, V., et al. (2013). Synthesis and Utility of Dihydropyridine Boronic Esters. Organic Letters.

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Technical Support Center: Purification of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid and its reaction products. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block and require robust, scalable purification strategies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively.

The unique structure of this compound, featuring a Lewis acidic boronic acid moiety, a basic tertiary amine, and a ketone, presents specific challenges and opportunities in purification. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of this compound and its derivatives.

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile can vary depending on the synthetic route, but typically you should be vigilant for:

  • Protodeborylation Products: This is the product where the boronic acid group is replaced by a hydrogen atom. It is a common byproduct in boronic acid chemistry.[1][2]

  • Boroxine: Boronic acids can dehydrate to form cyclic trimers called boroxines.[3] While this is often reversible upon treatment with water, it can complicate chromatographic analysis and purification.

  • Starting Materials: Incomplete reactions will leave residual starting materials.

  • Homocoupling Products: Palladium-catalyzed reactions can sometimes lead to the formation of dimers of your boronic acid.[4]

  • Oxidation Products: Boronic acids can be susceptible to oxidation, which can lead to a variety of byproducts.[5][6]

Q2: My boronic acid seems to be "sticking" to my silica gel column, leading to low recovery. What's happening and how can I fix it?

A2: This is a very common issue. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing.[1][7] Here are several strategies to mitigate this:

  • Use of a Modifier: Adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, can help to cap the active sites on the silica gel and improve recovery.[8]

  • Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine or by impregnating it with boric acid.[7][9][10]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column.[1][8]

  • Conversion to a Boronate Ester: Converting the boronic acid to a more stable and less polar boronate ester, such as a pinacol ester, can significantly improve its chromatographic behavior on normal phase silica.[1][3][11]

Q3: Is recrystallization a viable purification method for this compound?

A3: Yes, recrystallization can be a very effective and scalable purification technique for boronic acids, especially for removing non-polar impurities.[8] Given the presence of the polar 4-oxopiperidinyl methyl group, finding a suitable single or binary solvent system is key. Solvents like hot water, ethanol, ethyl acetate, or mixtures with hexanes could be good starting points.[12][13]

Q4: Can I use an acid-base extraction to purify my product?

A4: Absolutely. The amphoteric nature of your molecule (acidic boronic acid and basic tertiary amine) can be exploited for purification. Here's a general strategy:

  • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, DCM).

  • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities. Your product, being a weak acid, might be partially extracted, so careful pH control is necessary.

  • Alternatively, you can extract your boronic acid into an aqueous base (like 1M NaOH), wash the aqueous layer with an organic solvent to remove non-polar impurities, and then re-acidify the aqueous layer to precipitate your purified product.[14][15][16]

Troubleshooting Common Purification Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Significant product loss during aqueous workup. The boronic acid is partially soluble in the aqueous phase, especially under basic conditions.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a fresh portion of organic solvent. - If using a basic wash, ensure the pH is not excessively high to prevent full deprotonation and solubilization.
My product is degrading on the silica gel column. The acidic nature of silica gel can promote protodeboronation or other degradation pathways.- Use deactivated silica gel (see FAQ Q2). - Run the column quickly to minimize contact time. - Switch to a less harsh purification method like recrystallization or reversed-phase chromatography.
I'm seeing new, unexpected spots on my TLC after the reaction. These could be byproducts from side reactions like oxidation or homocoupling.- Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Optimize your reaction conditions (catalyst, base, temperature) to disfavor homocoupling.[4]
The purified product shows the presence of a boroxine trimer in the NMR. This is due to the spontaneous dehydration of the boronic acid.- This is often an equilibrium process. Dissolving the sample in a protic solvent like methanol-d4 for NMR analysis can help to break up the trimer. - For storage, ensure the product is kept in a dry environment.

Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Acid-Base Extractive Workup

This method is excellent for removing non-polar and strongly acidic or basic impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Basic Wash: Wash the organic layer with 1 M NaOH solution. This will extract strongly acidic impurities. Caution: Your product is a weak acid and may be partially extracted. Monitor the pH of the aqueous layer.

  • Separate the layers.

  • Acidic Wash: Wash the organic layer with 1 M HCl solution. This will protonate the tertiary amine in your product, pulling it into the aqueous layer and leaving non-polar impurities in the organic layer.

  • Separate the layers and save the aqueous layer.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is neutral to slightly basic. Your product should precipitate out.

  • Extraction: Extract the neutralized aqueous solution with several portions of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol is ideal for obtaining highly pure, crystalline material.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (or the more soluble solvent of a binary system) and heat with stirring until the solid dissolves completely.

  • If using a binary system, add the anti-solvent dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a low temperature.

Protocol 3: Flash Column Chromatography on Deactivated Silica Gel

This method is useful when dealing with impurities of similar polarity to the product.

Materials:

  • Crude product

  • Silica gel

  • Triethylamine

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Flash chromatography system or glass column

Procedure:

  • Deactivation of Silica: Prepare a slurry of silica gel in the initial eluent. Add 1-2% (v/v) of triethylamine to the slurry and stir for 15-20 minutes.

  • Pack the column with the deactivated silica slurry.

  • Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for your this compound product.

Purification_Workflow start Crude Reaction Mixture check_impurities Analyze by TLC/LCMS Identify Major Impurities start->check_impurities nonpolar_impurities Mainly Non-Polar Impurities? check_impurities->nonpolar_impurities Assess Impurity Profile polar_impurities Mainly Polar/Charged Impurities? nonpolar_impurities->polar_impurities No recrystallization Recrystallization nonpolar_impurities->recrystallization Yes similar_polarity Impurities with Similar Polarity? polar_impurities->similar_polarity No acid_base Acid-Base Extraction polar_impurities->acid_base Yes chromatography Column Chromatography (Deactivated Silica or RP-C18) similar_polarity->chromatography Yes end_product Pure Product recrystallization->end_product acid_base->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023). Boronic Acids as Ligands for Affinity Chromatography. [Link]

  • ResearchGate. (2023). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • PubMed. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • National Institutes of Health. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]

  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • Royal Society of Chemistry. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • PubMed. (n.d.). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of boronic acid-functionalized magnetic metal–organic frameworks for selective extraction and quantification. [Link]

  • National Institutes of Health. (n.d.). 2-Formylphenylboronic acid. [Link]

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Technical Support Center: Managing Boronic Acid Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to minimize this side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic pathways.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section is designed to help you diagnose and resolve issues with excessive homocoupling in your Suzuki-Miyaura reactions. Each question addresses a specific problem you might encounter in the lab.

Question 1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid in my LC-MS/NMR analysis. What is the primary cause of this homocoupling?

Answer:

The formation of a symmetrical biaryl from the homocoupling of your boronic acid is one of the most common side reactions in Suzuki-Miyaura coupling. The two primary culprits behind this unwanted reaction are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2][3]

  • The Role of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to homocoupling.[3][4] The generally accepted mechanism involves the formation of a palladium peroxo complex, which then reacts with the boronic acid.[4] Therefore, rigorous exclusion of oxygen is paramount.[1][5]

  • The Role of Palladium(II) Precatalysts: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), are in the Pd(II) oxidation state. For the desired Suzuki-Miyaura catalytic cycle to begin, these must be reduced to the active Pd(0) species in situ. This reduction process can itself consume the boronic acid as a sacrificial reductant, leading to the formation of the homocoupled byproduct.[4][6] Two molecules of the boronic acid can react with a Pd(II) species to produce the biaryl and the required Pd(0) for the main catalytic cycle.[5]

To effectively troubleshoot, it is crucial to first identify which of these factors is the more likely contributor in your specific setup. The following workflow can help guide your investigation.

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd What is the palladium source? check_o2->check_pd Yes deoxygenate Implement rigorous deoxygenation protocols. (e.g., sparging, freeze-pump-thaw) check_o2->deoxygenate No pd2_source pd2_source check_pd->pd2_source Pd(II) (e.g., Pd(OAc)₂, PdCl₂) pd0_source pd0_source check_pd->pd0_source Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) re_evaluate re_evaluate deoxygenate->re_evaluate Re-run and Evaluate switch_catalyst Switch to a Pd(0) source or a precatalyst that generates Pd(0) cleanly. pd2_source->switch_catalyst High Homocoupling Persists switch_catalyst->re_evaluate optimize_ligand Optimize ligand choice. (e.g., bulky, electron-rich ligands) pd0_source->optimize_ligand Homocoupling still observed optimize_ligand->re_evaluate

Caption: Troubleshooting workflow for diagnosing the cause of homocoupling.

Question 2: I suspect oxygen contamination is the issue. What are the most effective methods for deoxygenating my reaction?

Answer:

Rigorous deoxygenation is a critical step for suppressing homocoupling. Here are two widely used and effective protocols:

Protocol 1: Inert Gas Sparging (Subsurface Bubbling)

This is a straightforward and often sufficient method for many applications.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solvent Degassing: Before adding to the reaction flask, sparge the solvent with your chosen inert gas for at least 30-60 minutes. This is done by bubbling the gas through the solvent via a long needle or a fritted gas dispersion tube.

  • Reaction Mixture Degassing: After adding the solid reagents (aryl halide, boronic acid, base) to the flask, seal it with a septum. Add the degassed solvent via syringe. Then, sparge the entire reaction mixture with the inert gas for another 15-30 minutes while stirring.

  • Maintaining an Inert Atmosphere: After degassing, remove the sparging needle but maintain a positive pressure of the inert gas (e.g., via a balloon or a manifold) throughout the course of the reaction.

Protocol 2: The Freeze-Pump-Thaw Method

This method is more rigorous and is recommended for particularly oxygen-sensitive reactions.

  • Initial Setup: Assemble your reaction flask with all reagents and solvent. The flask should be a Schlenk flask or a similar vessel that can be connected to a vacuum line.

  • Freezing: Place the flask in a cold bath of liquid nitrogen until the reaction mixture is completely frozen solid.

  • Pumping: With the mixture still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the flask to the vacuum line and remove it from the cold bath. Allow the mixture to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas.

Question 3: My palladium precatalyst seems to be promoting homocoupling. What are my options for the palladium source?

Answer:

If you are using a Pd(II) source and observing significant homocoupling, especially at the beginning of the reaction, it is highly likely that the in situ reduction to Pd(0) is the cause. To circumvent this, you have several excellent options:

  • Use a Pd(0) Precatalyst: Directly using a Pd(0) source eliminates the need for an in situ reduction step that can consume your boronic acid. Common choices include:

    • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    • Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

    • Note: While these are Pd(0) sources, they can still be sensitive to air, so proper handling under an inert atmosphere is crucial.

  • Employ Modern Palladacycle Precatalysts: The Buchwald and other research groups have developed highly efficient, air- and moisture-stable palladacycle precatalysts (e.g., G3 and G4 precatalysts). These are designed to cleanly and rapidly generate the active L-Pd(0) species under the reaction conditions, often with minimal side reactions.[6]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent can help to cleanly reduce the Pd(II) to Pd(0) without consuming the boronic acid. Potassium formate has been shown to be effective in this role.[5]

Protocol: Using a Pd(0) Precatalyst (e.g., Pd₂(dba)₃/Ligand)

  • Inert Atmosphere Setup: To an oven-dried flask under a positive pressure of nitrogen or argon, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene).

  • Catalyst Preparation: In a separate small vial under an inert atmosphere, mix the Pd₂(dba)₃ (e.g., 1-2 mol %) and the desired phosphine ligand (e.g., 4-8 mol %). Briefly swirl to mix.

  • Catalyst Addition: Add the solid catalyst/ligand mixture to the main reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress.

Question 4: Can my choice of ligand and base influence the extent of homocoupling?

Answer:

Absolutely. The choice of both the ligand and the base can have a significant impact on the rates of the desired cross-coupling versus the undesired homocoupling pathway.

Ligand Effects:

Bulky, electron-rich phosphine ligands are often highly effective at minimizing homocoupling.[2]

  • Steric Hindrance: The bulkiness of the ligand can sterically disfavor the formation of the diarylpalladium intermediate that precedes homocoupling.

  • Promotion of Reductive Elimination: These ligands are known to accelerate the reductive elimination step of the desired Suzuki-Miyaura cycle. A faster desired pathway means less time for side reactions to occur.

Base Effects:

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[7][8] A base that is too strong or used in a highly aqueous environment can sometimes promote side reactions like protodeboronation, and in some cases, can influence the stability of the catalytic species. While the primary driver for homocoupling is oxygen and Pd(II), an inappropriate base can exacerbate the issue by leading to a less efficient primary reaction.

Parameter Recommendation for Minimizing Homocoupling Rationale Examples
Ligand Class Bulky, electron-rich biaryl phosphines or N-heterocyclic carbenes (NHCs).Promotes fast reductive elimination of the desired product and can sterically hinder homocoupling pathways.[2]SPhos, XPhos, RuPhos, IPr
Base Strength Use the mildest base that effectively promotes the reaction. Often, inorganic bases are preferred.Very strong bases can sometimes lead to catalyst degradation or other side reactions.K₂CO₃, K₃PO₄, Cs₂CO₃, KF
Solvent System Aprotic solvents are often preferred. If water is used as a co-solvent, ensure it is thoroughly degassed.Minimizes protodeboronation and allows for better control over reaction conditions.Dioxane, Toluene, THF

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed boronic acid homocoupling?

A: There are two main mechanistic pathways for boronic acid homocoupling in the context of Suzuki-Miyaura reactions:

  • Pd(II)-Mediated Pathway: This is often the most relevant pathway when using a Pd(II) precatalyst. Two molecules of the boronic acid (or its boronate form) undergo sequential transmetalation with a Pd(II) species to form a diarylpalladium(II) complex. This complex then undergoes reductive elimination to yield the biaryl homocoupling product and Pd(0). This Pd(0) can then enter the desired Suzuki-Miyaura catalytic cycle.[4][5]

  • Oxygen-Mediated Pathway: When oxygen is present, it can react with the active Pd(0) catalyst to form a palladium peroxo species (L₂Pd(O₂)). This peroxo complex is electrophilic and can react with two molecules of the boronic acid, ultimately leading to the formation of the biaryl product and regenerating a palladium species that can continue the cycle.[4]

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction (Pd(II) pathway) pd0 LₙPd(0) oa Oxidative Addition (R¹-X) pd0->oa pd2_int R¹-Pd(II)-X oa->pd2_int trans Transmetalation (R²-B(OH)₂) pd2_int->trans pd2_diaryl R¹-Pd(II)-R² trans->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 Regenerates Catalyst product R¹-R² re->product pd2_start Pd(II) trans1 Transmetalation (R²-B(OH)₂) pd2_start->trans1 pd2_monoaryl R²-Pd(II)-X trans1->pd2_monoaryl trans2 Transmetalation (R²-B(OH)₂) pd2_monoaryl->trans2 pd2_homo R²-Pd(II)-R² trans2->pd2_homo re_homo Reductive Elimination pd2_homo->re_homo re_homo->pd0 Generates Pd(0) for main cycle homo_product R²-R² re_homo->homo_product

Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.

Q2: My boronic acid is known to be unstable. Are there alternatives I can use?

A: Yes, the inherent instability of some boronic acids, which can lead to decomposition pathways like protodeboronation, can be a major issue.[9] Using more stable boronic acid surrogates is an excellent strategy. Popular choices include:

  • Pinacol Boronate Esters (Bpin): These are generally more stable to chromatography and storage than their corresponding boronic acids. They are widely used but can still be susceptible to hydrolysis under reaction conditions.[10]

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are often compatible with a wide range of reaction conditions, including chromatography. They can be used in iterative cross-coupling strategies due to their stability.

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle. They slowly hydrolyze under the basic aqueous conditions of the Suzuki-Miyaura reaction to release the boronic acid in situ.

Q3: Can the reaction temperature affect the rate of homocoupling?

A: Yes, temperature can play a role. While higher temperatures generally increase the rate of all reactions, they can sometimes accelerate side reactions like homocoupling or catalyst decomposition disproportionately. If you are observing significant homocoupling, it is worth attempting the reaction at a lower temperature (e.g., reducing from 100 °C to 80 °C) to see if the selectivity for the desired cross-coupled product improves.[2]

Q4: How can I quantify the amount of homocoupling product in my crude reaction mixture?

A: Several analytical techniques can be used to quantify the ratio of your desired product to the homocoupling byproduct:

  • ¹H NMR Spectroscopy: If there are well-resolved peaks for both the desired product and the homocoupling byproduct, you can use integration to determine their relative amounts. The addition of an internal standard with a known concentration can allow for the calculation of an absolute yield.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are excellent techniques for separating and quantifying the components of your reaction mixture. By running a standard of the expected homocoupling product (if available), you can obtain a precise quantification.[11]

  • LC-MS: Liquid chromatography-mass spectrometry can be used to identify the masses of the products and, with appropriate calibration, can also be used for quantification.

Q5: Are there any procedural tricks that can help minimize homocoupling?

A: Yes, beyond the core strategies already discussed, a useful procedural modification is the slow addition of the boronic acid . By adding the boronic acid solution slowly over a period of time using a syringe pump, you can maintain a low instantaneous concentration of the boronic acid in the reaction mixture. This can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide, which is present in a higher concentration at the start of the reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Graham, T. J. A., Windsor, J. B., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Halli, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • ACS Symposium Series. (2016). Boron Chemistry: An Overview. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359–364. [Link]

  • Fuchter, M. J. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
  • Bruneau, A., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews, 119(9), 5831–5864. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Le, C. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8619–8627. [Link]

  • Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 2972–2975. [Link]

  • Gicquel, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Cook, A., St. Onge, P., & Newman, S. G. (n.d.). Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. ChemRxiv. [Link]

  • Maseras, F., & Ujaque, G. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(11), 3822–3832. [Link]

  • Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. Retrieved from [Link]

  • ResearchGate. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical techniques for boron quantification supporting desalination processes-- A review. Retrieved from [Link]

  • PubMed. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2021). How to create inert atmosphere ?. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid (CAS 697739-42-7). This guide is designed for researchers, chemists, and drug development professionals who use this versatile building block in their synthetic endeavors. This molecule, while highly valuable, possesses structural features—namely an ortho-substituent and a basic nitrogen within the piperidone ring—that can present unique challenges in cross-coupling reactions.[1][2]

This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate and resolve common experimental hurdles, particularly in Suzuki-Miyaura cross-coupling reactions.

Part 1: The Troubleshooting Guide

This section addresses the most critical issue: reaction failure. It is structured to guide you through a logical, step-by-step diagnostic process.

Q: My Suzuki-Miyaura coupling reaction with this compound has failed or given a very low yield. Where do I begin?

A: A failed Suzuki-Miyaura coupling is a common but solvable problem. The complexity of the catalytic cycle means that multiple factors can inhibit the reaction.[3] We recommend a systematic approach, starting with the most likely culprits. The following workflow provides a diagnostic roadmap.

Troubleshooting_Workflow start_node START: Reaction Failure (Low or No Yield) check_reagents Step 1: Assess Reagent Integrity - Boronic Acid Stability? - Aryl Halide Purity? - Solvent/Base Quality? start_node->check_reagents Start Here check_catalyst Step 2: Evaluate Catalyst System - Active Pd Source? - Appropriate Ligand? - Correct Pd:Ligand Ratio? check_reagents->check_catalyst Reagents OK? solution_reagents ACTION: - Use fresh boronic acid - Consider converting to a stable adduct - Purify aryl halide - Use dry, degassed solvent check_reagents->solution_reagents Issue Found check_conditions Step 3: Review Reaction Conditions - Fully Inert Atmosphere? - Optimal Base/Solvent? - Correct Temperature? check_catalyst->check_conditions Catalyst System OK? solution_catalyst ACTION: - Use fresh/active catalyst - Screen bulky, e--rich ligands (e.g., Buchwald type) - Adjust Pd:Ligand ratio (1:2 for bidentate) check_catalyst->solution_catalyst Issue Found side_products Step 4: Analyze Byproducts - Homocoupling? - Protodeboronation? - Dehalogenation? check_conditions->side_products Conditions Seem OK? solution_conditions ACTION: - Improve degassing (F/P/T cycles) - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) - Optimize temperature check_conditions->solution_conditions Issue Found solution_side_products ACTION: - If Homocoupling: Use Pd(0) source, lower O₂ - If Protodeboronation: Use anhydrous conditions, milder base, or protect boronic acid side_products->solution_side_products Byproducts Identified end_node END: Optimized Reaction solution_reagents->end_node solution_catalyst->end_node solution_conditions->end_node solution_side_products->end_node

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

Detailed Breakdown of Troubleshooting Steps:

  • Reagent Integrity and Stability:

    • The Boronic Acid: Boronic acids are susceptible to degradation, primarily through protodeboronation (hydrolysis of the C-B bond) and homocoupling.[3][4] This specific boronic acid should be stored at 2-8°C to maintain its integrity.[5] If the reagent is old or has been handled improperly, its purity may be compromised. Protodeboronation is a well-known side reaction that can be catalyzed by acid, base, or metal salts, and is often accelerated in aqueous media.[4][6]

    • Aryl Halide and Base: Ensure the aryl halide coupling partner is pure. The base should be finely powdered and anhydrous, as its physical state can significantly impact reactivity.[7]

  • Catalyst System and Activity:

    • Palladium Source: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[8] An old or improperly stored catalyst may be inactive. Consider using a fresh batch or a more robust, air-stable precatalyst.[7]

    • Ligand Choice: The ortho-substituent on the phenyl ring introduces steric hindrance. Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate both the oxidative addition and the rate-limiting reductive elimination step for sterically demanding substrates.[7][9]

    • Potential for Catalyst Poisoning: The tertiary amine in the piperidinyl ring could potentially coordinate to the palladium center, inhibiting its catalytic activity. Using a higher ligand-to-palladium ratio or selecting ligands that bind more strongly than the substrate's amine may mitigate this.

  • Reaction Conditions and Execution:

    • Inert Atmosphere: Oxygen is detrimental to Suzuki couplings. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[8] Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10]

    • Base and Solvent Selection: The choice of base is critical for the transmetalation step.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in aqueous/organic solvent mixtures (e.g., Dioxane/Water, Toluene/Water).[11] For substrates sensitive to hydrolysis, using an anhydrous base like K₃PO₄ in a solvent like anhydrous dioxane may be beneficial.[9]

Part 2: Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a homocoupled biaryl product derived from the boronic acid. How can I prevent this?

A: Homocoupling arises from the reaction of two boronic acid molecules, a process often promoted by the presence of oxygen and Pd(II) species.[3] To minimize it:

  • Strictly Exclude Oxygen: As mentioned above, this is the most critical factor. Improve your degassing procedure.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure your conditions favor rapid reduction to Pd(0).

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[7]

Q2: My main byproduct is the protodeboronated arene (toluene substituted with the (4-oxopiperidin-1-yl)methyl group). What specific conditions favor this, and how can I stop it?

A: Protodeboronation is the replacement of the C-B(OH)₂ bond with a C-H bond.[4] It is a common decomposition pathway for boronic acids, especially under aqueous basic or acidic conditions.[6]

  • Use Anhydrous Conditions: If possible, switch to an anhydrous solvent (e.g., dry THF, Dioxane, or Toluene) and a non-hydroxide base like K₃PO₄ or KF.

  • Use a Milder Base: Strong bases can accelerate base-catalyzed protodeboronation.[6] Consider switching from a strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃.

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, the boronic acid can be converted into a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[12][13] These derivatives are more stable to hydrolysis and slowly release the active boronic acid under the reaction conditions.[4] See Protocol 2 below for a procedure to make the diethanolamine adduct.

Q3: Could the 4-oxopiperidinyl moiety be interfering with the reaction?

A: Yes, it is possible. There are two potential modes of interference:

  • Lewis Base Coordination: The tertiary amine nitrogen is a Lewis base and can coordinate to the palladium catalyst. This can sequester the catalyst, leading to lower activity. Using more strongly coordinating phosphine ligands can often outcompete this intramolecular inhibition.

  • Base Sensitivity: The piperidone ring contains a ketone, which could potentially undergo side reactions (e.g., aldol condensation) under very strong basic conditions, though this is less common with weaker inorganic bases used in Suzuki couplings. Using a milder base like K₃PO₄ is generally safe for such functional groups.

Q4: What are the optimal storage and handling conditions for this compound?

A: To ensure longevity and reactivity, adhere to the following:

  • Storage: Store the compound in a tightly sealed container at 2-8°C as recommended by suppliers.[5]

  • Handling: Handle the solid under an inert atmosphere (e.g., in a glovebox or under a stream of argon) as much as possible to minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.

Part 3: Key Protocols and Data
Protocol 1: General Starting Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.[7]

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if needed, an additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, concentration 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

If protodeboronation is a major issue, this stable, crystalline adduct can be prepared and used directly in the coupling reaction.[8][12]

  • Dissolution: In a vial with a stir bar, suspend the this compound (1.0 equiv) in a suitable solvent like methylene chloride or ethyl acetate.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: The initial solid may dissolve completely before a new, white solid precipitates out.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct is now ready for use in the Suzuki coupling, typically with protic co-solvents.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommendation A (Standard)Recommendation B (For Hindered Substrates)Recommendation C (Anhydrous)Justification & Causality
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts that require a phosphine ligand.[8][11]
Ligand SPhos or XPhos (4.5 mol%)RuPhos (4.5 mol%)Bulky, electron-rich Buchwald ligands (SPhos, XPhos, RuPhos) accelerate reductive elimination, which is often rate-limiting for sterically hindered substrates.[7]
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (2-3 equiv.)K₃PO₄ and Cs₂CO₃ are effective for challenging couplings. Cs₂CO₃ offers good solubility in organic solvents for anhydrous conditions.[11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF or DioxaneThe choice of solvent affects base solubility and reaction kinetics. Anhydrous conditions can prevent protodeboronation.[14]
Temp (°C) 80–10090–11090–100Higher temperatures are often needed to overcome the activation energy for oxidative addition and reductive elimination.[8]
Part 4: Mechanistic Visualization

Understanding the core mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans R²-B(OH)₂ (Base) trans_label Transmetalation pd2_trans->pd0 R¹-R² re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

References
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • A2B Chem. * this compound*.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • Wikipedia.
  • Thomas, S. P., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Rickhaus, M. (2014). Response to 'How can I solve my problem with Suzuki coupling?'.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Santa Cruz Biotechnology. This compound | CAS 697739-42-7.
  • J&K Scientific. This compound | 697739-42-7.

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid. The unique structure of this boronic acid, featuring a sterically bulky ortho-substituent and a Lewis basic nitrogen atom, presents a distinct set of challenges for achieving high-yielding and efficient coupling. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your synthetic goals.

I. Understanding the Challenges

The primary difficulties in utilizing this compound in Suzuki-Miyaura coupling stem from two main structural features:

  • Steric Hindrance: The ortho-[(4-Oxopiperidin-1-YL)methyl] group creates significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1]

  • Catalyst Inhibition: The presence of a nitrogen atom within the piperidine ring can lead to coordination with the palladium center. This can result in the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[2][3]

The following sections will address these issues with specific, actionable advice.

Troubleshooting & FAQs
Q1: My reaction is showing low to no conversion. What are the first things I should check?

A1: When a Suzuki coupling with this substrate fails, a systematic check of the reaction parameters is crucial.

  • Inert Atmosphere: The most common culprit for failed Suzuki reactions is the presence of oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.[1] Oxygen can lead to the homocoupling of boronic acids and the degradation of phosphine ligands.[4]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and potentially coordinating substrate. Consider more specialized catalyst systems.

  • Base Selection: The choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong can promote side reactions.

  • Solvent System: The solvent plays a key role in the solubility of all reaction components and can influence the rate of the reaction.

II. Catalyst and Ligand Selection: A Strategic Approach

For a substrate as challenging as this compound, the selection of the palladium catalyst and its associated ligand is the most critical factor for success. The goal is to choose a system that is both sterically accommodating and electronically rich enough to overcome the hurdles of steric hindrance and potential catalyst inhibition.

Recommended Catalyst Systems

For sterically demanding Suzuki-Miyaura coupling reactions, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often the most effective.[5][6] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent the formation of inactive palladium dimers.[4]

Catalyst/PrecatalystLigandKey AdvantagesRecommended Starting Mol%
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3)Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)Highly active for sterically hindered substrates. Air and moisture stable, simplifying reaction setup.[7][8]1-3 mol%
PEPPSI-type Catalysts (e.g., PEPPSI-IPr, PEPPSI-iPr)N-Heterocyclic Carbenes (NHCs)Excellent for coupling with aryl chlorides and sterically demanding substrates.[5][9]1-3 mol%
In-situ Generated Catalysts (e.g., Pd₂(dba)₃ with a ligand)Bulky trialkylphosphines (e.g., P(t-Bu)₃) or biaryl phosphinesAllows for fine-tuning of the palladium-to-ligand ratio.1-2 mol% Pd, 2-4 mol% Ligand
Logical Flow for Catalyst Selection

catalyst_selection start Starting Point: Low Yield with Standard Catalyst (e.g., Pd(PPh3)4) buchwald Try Buchwald Precatalyst (e.g., XPhos Pd G3) start->buchwald Initial Recommendation peppsi Try PEPPSI Catalyst (e.g., PEPPSI-IPr) start->peppsi Alternative Start insitu Try In-situ Catalyst (Pd2(dba)3 + Bulky Ligand) start->insitu For Advanced Troubleshooting buchwald->peppsi Still Low Yield success Optimization of Reaction Conditions buchwald->success Improved Yield peppsi->insitu Still Low Yield peppsi->success Improved Yield insitu->success Improved Yield

Caption: Decision workflow for catalyst selection.

III. Optimizing Reaction Parameters

Once a suitable catalyst system has been chosen, further optimization of the reaction conditions is often necessary to achieve the desired yield and purity.

Q2: I've chosen a more advanced catalyst, but my yield is still not optimal. What other parameters can I adjust?

A2: Fine-tuning the base, solvent, and temperature can significantly impact the outcome of the reaction.

Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation. For this substrate, a moderately strong, non-nucleophilic base is recommended to avoid side reactions.

BaseSolvent SystemComments
K₃PO₄ Dioxane/Water, Toluene/Water, THF/WaterA versatile and commonly used base. Its moderate strength is often ideal.[1][7]
Cs₂CO₃ Dioxane, Toluene, THFA stronger base that can be effective when K₃PO₄ fails. It is more soluble in organic solvents.
K₂CO₃ Dioxane/Water, Toluene/WaterA milder base, which can be useful if side reactions are observed with stronger bases.[10]
Solvent System

The choice of solvent can influence the solubility of the reagents and the rate of the reaction. A mixture of an organic solvent and water is often used in Suzuki couplings.

  • Dioxane/Water (e.g., 4:1 to 10:1): A very common and effective solvent system for a wide range of Suzuki couplings.[7]

  • Toluene/Water: Can be beneficial for reactions run at higher temperatures.

  • THF/Water: Another good general-purpose solvent system.

  • n-Butanol: Can be particularly effective with certain catalyst systems.[11]

Pro-Tip: Thoroughly degassing the solvent is critical. This can be achieved by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.[1][10]

Temperature and Reaction Time

Suzuki couplings are typically run at elevated temperatures, ranging from 60 °C to 110 °C.[7] The optimal temperature will depend on the specific catalyst and substrates being used. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.

IV. Troubleshooting Specific Issues

Q3: I'm observing a significant amount of a side product that appears to be the deborylated starting material. What is causing this and how can I prevent it?

A3: This side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. It can be a significant issue, especially with electron-rich or sterically hindered boronic acids.[12]

Causes:

  • Presence of excess water or protic solvents.

  • Prolonged reaction times at high temperatures.

  • Certain bases can promote this side reaction.

Solutions:

  • Use Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to anhydrous conditions can sometimes suppress protodeboronation.[13]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate. MIDA boronates are particularly useful as they can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[14]

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Q4: My reaction turns black, and I see a precipitate forming. What does this indicate?

A4: The formation of a black precipitate is often indicative of the formation of palladium black, which is the inactive, elemental form of palladium. This suggests that your catalyst is decomposing.[10][15]

Causes:

  • Insufficient ligand to stabilize the palladium(0) species.

  • Presence of oxygen or other oxidizing impurities.

  • High reaction temperatures.

Solutions:

  • Increase Ligand-to-Palladium Ratio: If you are using an in-situ generated catalyst, increasing the amount of phosphine ligand can help to stabilize the active palladium species.

  • Ensure Rigorous Inert Conditions: Re-evaluate your degassing procedure and ensure that your reaction is maintained under a positive pressure of inert gas throughout.

  • Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Experimental Workflow: A General Protocol

experimental_workflow prep 1. Reagent Preparation - Weigh Aryl Halide, Boronic Acid, Base - Place in oven-dried flask with stir bar inert 2. Establish Inert Atmosphere - Seal flask with septum - Purge with Argon/Nitrogen (3x vacuum/backfill) prep->inert reagents 3. Add Catalyst & Solvent - Add Precatalyst under inert gas - Add degassed solvent via syringe inert->reagents reaction 4. Reaction - Heat to desired temperature (e.g., 80-110 °C) - Stir vigorously reagents->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 6. Workup - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify 7. Purification - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.[7]

V. Detailed Protocol: Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • K₃PO₄ (finely powdered, 2.0–3.0 equiv)

  • XPhos Pd G3 (1–3 mol%)

  • 1,4-Dioxane/Water (10:1), degassed

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add the aryl bromide, this compound, and finely powdered K₃PO₄.[7]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. Performing at least three vacuum/inert gas backfill cycles is recommended.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst. Then, add the degassed dioxane/water solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

VI. References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Available at:

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at:

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Available at:

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at:

  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. Available at:

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at:

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at:

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at:

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at:

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. Available at:

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. Available at:

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at:

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Available at:

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. Available at:

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Technical Support Center: Managing Reaction Byproducts of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot reaction byproducts associated with this versatile reagent. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a key building block in pharmaceutical and materials science research.[1] Its unique structure, featuring a boronic acid moiety and a 4-oxopiperidinyl methyl group, makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.[1] However, like many boronic acids, it can be susceptible to degradation and side reactions that lead to the formation of unwanted byproducts. Understanding and controlling these processes is critical for achieving high yields and purity in your synthetic endeavors.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues you may encounter during your experiments, focusing on the identification and management of common byproducts.

Issue 1: Presence of a Trimeric Anhydride (Boroxine) in Analytical Data

Symptoms:

  • Appearance of a new, higher molecular weight peak in LC-MS analysis.

  • Broad or complex signals in the ¹H NMR spectrum, particularly in the aromatic region.

  • Reduced yield of the desired product.

Causality: Boronic acids have a propensity to undergo dehydration, especially when heated or exposed to air, to form cyclic trimeric anhydrides known as boroxines.[2][3] This is a reversible reaction, but the formation of the boroxine consumes the active boronic acid, thereby reducing the efficiency of your primary reaction.

dot

Caption: Dehydration of boronic acid to form a boroxine.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Avoid excessive heating of the boronic acid. If heating is necessary for your reaction, do so judiciously and for the minimum time required.

  • In-situ Generation or Use of Protecting Groups: For particularly sensitive reactions, consider generating the boronic acid in situ from a more stable precursor, such as a boronate ester. Alternatively, using MIDA (N-methyliminodiacetic acid) boronates can provide a slow release of the boronic acid under reaction conditions, minimizing its decomposition.[4]

Experimental Protocol: Conversion of Boroxine back to Boronic Acid

  • Dissolve the crude reaction mixture containing the boroxine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic solution with a small amount of water or a dilute aqueous acid (e.g., 1M HCl).

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it in vacuo.

  • Analyze the resulting material by LC-MS or NMR to confirm the conversion back to the monomeric boronic acid.

Issue 2: Protodeboronation - Loss of the Boronic Acid Group

Symptoms:

  • Detection of a byproduct corresponding to the phenyl ring without the B(OH)₂ group.

  • Reduced reaction conversion in cross-coupling reactions.

Causality: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This side reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metal catalysts.

dot

Caption: The process of protodeboronation.

Mitigation Strategies:

  • pH Control: Carefully control the pH of the reaction mixture. For Suzuki-Miyaura couplings, the choice of base is critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides.

  • Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Ligand Choice for Cross-Coupling: The choice of phosphine ligand in palladium-catalyzed reactions can influence the rate of protodeboronation. Electron-rich and bulky ligands can sometimes suppress this side reaction.

Issue 3: Oxidative Degradation

Symptoms:

  • Formation of phenolic byproducts.

  • Discoloration of the reaction mixture.

Causality: The carbon-boron bond can be susceptible to oxidation, leading to the formation of a phenol. This can be initiated by residual oxidants or by air, especially at elevated temperatures.

Mitigation Strategies:

  • Degassing of Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is recommended to store this compound at 4°C under an inert atmosphere.[5] Avoid exposure to moisture and air to minimize the formation of boroxines and other degradation products.

Q2: What analytical techniques are best for monitoring my reaction and identifying byproducts?

A2: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful for separating the starting material, desired product, and byproducts, as well as for identifying their molecular weights.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for structural elucidation of the parent compound and any byproducts. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be a useful technique, sometimes requiring derivatization, for analyzing boronic acids and their byproducts, especially for detecting volatile impurities.[7]

Q3: Can I use this compound in aqueous reaction conditions?

A3: While some reactions involving boronic acids can be performed in the presence of water, it is important to be aware that aqueous conditions can promote hydrolysis and potentially protodeboronation.[2][6] The stability in aqueous media will depend on the specific reaction conditions, including pH and temperature. It is advisable to perform a small-scale test reaction to assess the compound's stability under your proposed aqueous conditions.

Q4: What are some common applications of this boronic acid?

A4: This compound is a versatile intermediate in organic synthesis. It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[2][8] Its applications span pharmaceutical development, particularly for neurological disorders, chemical biology for studying protein interactions, and materials science.[1]

Data Summary

Byproduct TypeCommon CauseKey Analytical SignatureMitigation Approach
Trimeric Anhydride (Boroxine) Dehydration (heat, air)Higher MW peak in MS, complex NMRAnhydrous conditions, temperature control
Protodeboronation Product pH extremes, heatLoss of B(OH)₂ group, lower MWpH control, lower temperature, ligand choice
Oxidative Degradation Product Oxygen, oxidantsPhenolic byproductsDegassing, inert atmosphere

References

  • BenchChem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Aronoff, M. R., VanVeller, B., & Raines, R. T. (2013). Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. Organic Letters, 15(20), 5382-5.
  • ResearchGate. (n.d.). Boronic acids scope Reaction conditions.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron.
  • Guidechem. (n.d.). What is Phenylboronic Acid and its Applications?.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • BenchChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • J&K Scientific. (n.d.). This compound.
  • ChemRxiv. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation appr.
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • 1PlusChem. (n.d.). 697739-42-7 | this compound.
  • Wikipedia. (n.d.). Boronic acid.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
  • PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.
  • Theranostics. (n.d.). Supporting Information.
  • BIOFOUNT. (n.d.). {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic Acid.
  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • ResearchGate. (n.d.). Synthesis of PIs 11, and 13.
  • PubChem. (n.d.). (1-Methylpiperidin-4-yl)boronic acid.

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Technical Support Center: Navigating the Scale-Up of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this versatile building block. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, mastering its production is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges presented by this molecule's structure, including the presence of a tertiary amine and a ketone within the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Miyaura borylation. This involves a palladium-catalyzed cross-coupling reaction between a suitable precursor, such as 1-(2-bromobenzyl)-4-piperidone, and a boron source. For large-scale operations, using tetrahydroxydiboron (B₂(OH)₄) is often more cost-effective and atom-economical than the more common bis(pinacolato)diboron (B₂pin₂), as it circumvents the need for a subsequent hydrolysis step.[3][4][5]

Q2: What are the primary stability concerns for this boronic acid during synthesis and storage?

A2: Like many boronic acids, this compound is susceptible to several degradation pathways. The most significant are:

  • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by heat and the presence of moisture or protic solvents.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of residual transition metals and oxygen.

  • Trimerization (Boroxine Formation): In the solid state or concentrated solutions, boronic acids can dehydrate to form cyclic trimers called boroxines. This can affect reaction stoichiometry and solubility.

The intramolecular tertiary amine in the piperidine ring can potentially influence the electronic properties and stability of the boronic acid group.

Q3: Can I purify this boronic acid using standard silica gel chromatography?

A3: Standard silica gel chromatography is often challenging for this compound and many other boronic acids. The Lewis acidic nature of the boronic acid can lead to strong, sometimes irreversible, binding to the silanol groups on the silica surface, resulting in low recovery and significant tailing of the product peak.[6][7] The basicity of the piperidine nitrogen can further complicate this interaction. Alternative purification methods are generally recommended for scale-up.

Q4: Is the 4-oxo group on the piperidine ring a concern for side reactions?

A4: The ketone functionality is relatively robust under typical Miyaura borylation and Suzuki-Miyaura coupling conditions. However, it's important to be mindful of potential side reactions if harsh bases or reducing agents are used in the process. For instance, certain reaction conditions could potentially lead to aldol condensation or reduction of the ketone. Careful selection of reagents and control of reaction parameters are essential.

Synthesis Workflow & Scale-Up Considerations

The synthesis of this compound on a larger scale typically follows a Miyaura borylation protocol. Below is a representative workflow, followed by a detailed troubleshooting guide for common issues encountered at each stage.

SynthesisWorkflow cluster_prep Pre-Reaction Setup cluster_reaction Miyaura Borylation cluster_workup Work-Up & Isolation cluster_final Final Product Start Starting Materials: 1-(2-bromobenzyl)-4-piperidone Tetrahydroxydiboron (B₂(OH)₄) Pd Catalyst & Ligand Base (e.g., KOAc) Inerting Inert Atmosphere: Purge reactor with N₂ or Ar Degas solvents Reaction Reaction Execution: Charge reagents to reactor Controlled heating (e.g., 80-100 °C) Monitor reaction progress (IPC) Inerting->Reaction Charge Reagents Quench Reaction Quench: Cool to RT Optional: Add water/solvent Reaction->Quench Reaction Completion Extraction Aqueous Work-up: Phase separation Removal of inorganics Quench->Extraction Purification Purification: Acid-Base Extraction or Crystallization Extraction->Purification Drying Drying: Vacuum oven Purification->Drying FinalProduct This compound Drying->FinalProduct

Caption: General workflow for the scale-up synthesis of the target boronic acid.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low or Stalled Conversion in Miyaura Borylation

Q: My borylation reaction is sluggish or stalls before reaching full conversion of the starting aryl bromide. What are the likely causes and how can I fix this?

A: This is a common scale-up challenge. Several factors can contribute to poor reaction kinetics.

Probable Cause Recommended Solution & Explanation
Insufficient Inerting / Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the catalytic cycle. On a larger scale, ensuring a truly inert atmosphere is more challenging. Solution: Implement a rigorous inerting protocol. Use multiple vacuum/nitrogen backfill cycles for the reactor.[5] Monitor dissolved oxygen levels in the solvent if possible. Sparging the solvent with nitrogen or argon before adding the catalyst is also highly recommended.
Catalyst Decomposition The palladium catalyst, especially the ligand, can degrade at elevated temperatures over long reaction times. Solution: Screen different catalyst/ligand systems. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) are often effective.[4] Consider using a pre-formed, air-stable catalyst (e.g., XPhos-Pd-G2) to ensure consistent activity.[8]
Poor Reagent Quality or Stoichiometry The quality of the diboron reagent and base is crucial. Anhydrous conditions are important. Solution: Use high-purity reagents. Ensure the base (e.g., potassium acetate) is dry. Re-evaluate the stoichiometry; on a larger scale, slight increases in the diboron reagent (e.g., 1.2-1.5 equivalents) may be necessary to drive the reaction to completion.[3]
Inadequate Mixing In large reactors, poor mixing can lead to localized concentration gradients and temperature differences, hindering the reaction. Solution: Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry. The choice of impeller and agitation speed should be evaluated during process development.
Issue 2: High Levels of Impurities (Homocoupling & Protodeboronation)

Q: My crude product contains significant amounts of debrominated starting material and/or homocoupled biphenyl impurities. How can I minimize these side reactions?

A: These impurities arise from competing reaction pathways and are a key focus of process optimization.

SideReactions cluster_impurities Common Impurities ArylBromide Ar-Br (Starting Material) DesiredReaction Miyaura Borylation ArylBromide->DesiredReaction Protodeboronation Ar-H (Protodeboronation) ArylBromide->Protodeboronation H₂O, Base BoronicAcid Ar-B(OH)₂ (Product) Homocoupling Ar-Ar (Homocoupling) BoronicAcid->Homocoupling Pd(II), O₂ DesiredReaction->BoronicAcid

Caption: Competing pathways leading to common impurities.

Impurity Probable Cause Recommended Solution & Explanation
Protodeboronation (Ar-H) This side reaction is often promoted by the presence of water, especially at higher temperatures and with certain bases.[9] Solution: Ensure anhydrous conditions where possible. While some water can be beneficial for the subsequent Suzuki coupling, excessive amounts during borylation can be detrimental. Screen different bases; sometimes a weaker base can suppress this pathway.
Homocoupling (Ar-Ar) This occurs when two molecules of the newly formed boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen.[9][10] Solution: Strict oxygen exclusion is critical. A well-controlled reaction with an active Pd(0) catalyst will favor the desired cross-coupling over homocoupling. In some cases, adding a small amount of a reducing agent or ensuring the catalyst system rapidly generates Pd(0) can be beneficial.
Residual Starting Material (Ar-Br) This is typically due to incomplete reaction (see Issue 1). Solution: Address the root cause of the stalled reaction. If small amounts persist, they will need to be removed during purification.
Issue 3: Challenges in Product Purification and Isolation

Q: I'm experiencing low recovery and purity after attempting to isolate the boronic acid. What are the best scale-up purification strategies?

A: The zwitterionic potential of your molecule (basic nitrogen and acidic boronic acid) makes purification non-trivial. Avoid standard silica gel chromatography.

Purification Method Protocol & Key Considerations
Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE).2. Extract with a dilute aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. This will leave non-acidic impurities (like the homocoupled product) in the organic layer.3. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.4. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~6-7, causing the purified boronic acid to precipitate.5. Filter the solid, wash with cold water, and dry under vacuum.[2][11]
Diethanolamine (DEA) Adduct Formation 1. Dissolve the crude product in a non-polar solvent like diethyl ether or heptane.2. Add diethanolamine. The zwitterionic DEA-boronate adduct is often a stable, crystalline solid that will precipitate out of solution.[7][12]3. Filter the solid adduct to isolate it from soluble impurities.4. The free boronic acid can be regenerated by treating the adduct with an acid and extracting it into an organic solvent.
Crystallization / Trituration If the crude product is a solid with relatively high purity (>85-90%), direct crystallization or trituration can be effective.Crystallization: Screen various solvent systems (e.g., water, isopropanol/water, acetonitrile).Trituration: Slurry the crude solid in a solvent where the impurities are soluble but the product has low solubility (e.g., diethyl ether, heptane).[7][13]

Detailed Experimental Protocols

Protocol 1: Scale-Up Miyaura Borylation

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Perform a minimum of three vacuum/nitrogen backfill cycles.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with 1-(2-bromobenzyl)-4-piperidone (1.0 equiv.), tetrahydroxydiboron (B₂(OH)₄, 1.2 equiv.), and potassium acetate (KOAc, 2.5 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., methanol or 1,4-dioxane, ~7.5 volumes). If using B₂(OH)₄, adding ethylene glycol (3.0 equiv.) can stabilize the boron reagent.[5][8]

  • Catalyst Addition: Add the palladium catalyst (e.g., a pre-formed Buchwald catalyst like XPhos-Pd-G2, 0.1-0.5 mol%) as a slurry in a small amount of degassed solvent.

  • Reaction: Heat the mixture to the target temperature (e.g., 85 °C) with efficient stirring.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC, checking for the disappearance of the starting aryl bromide. A typical reaction time is 2-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove inorganic salts.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified as described in Issue 3.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude boronic acid (1.0 equiv.) in methyl tert-butyl ether (MTBE, ~10 volumes).

  • Transfer the solution to a separatory funnel or a reactor equipped for liquid-liquid extraction.

  • Extract the organic solution with 1M aqueous sodium hydroxide (2 x 5 volumes).

  • Combine the aqueous layers and wash with fresh MTBE (2 x 3 volumes) to remove residual non-acidic impurities.

  • Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 2M hydrochloric acid until the pH of the solution is approximately 6.5. A white precipitate should form.

  • Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by filtration, washing the filter cake with cold deionized water (2 x 2 volumes).

  • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

References

  • CARBOGEN AMCIS Ltd. (2020). Development and Scale-up of a Miyaura Borylation Process. Available at: [Link]

  • Murray, P. (n.d.). Case Study: Knowledge Based Problem Solving. Paul Murray Catalysis Consulting Ltd. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Gurung, S. R., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. Available at: [Link]

  • Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]

  • Gurung, S. R., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Available at: [Link]

  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • J&K Scientific. (n.d.). This compound | 697739-42-7. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Available at: [Link]

  • Le-Deyter, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]

  • A-Star Research. (n.d.). This compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

  • 1PlusChem. (n.d.). 697739-42-7 | this compound. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Ghaffari, M. F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available at: [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]

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Validation & Comparative

A Comparative Guide to High-Fidelity Purity Assessment of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Boronic Acid Derivatives

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a sophisticated building block increasingly utilized in medicinal chemistry and drug development. Its structural complexity, featuring a boronic acid moiety, a tertiary amine, and a ketone, makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. However, the very features that make it useful also present significant analytical challenges. Boronic acids are known for their propensity to form cyclic anhydrides (boroxines), undergo protodeboronation, and exhibit oxidative instability, all of which can introduce critical impurities that may compromise the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth comparison of essential analytical methods for the comprehensive purity assessment of this compound. We will move beyond mere procedural descriptions to explain the scientific rationale behind the selection of each technique, offering field-proven insights and detailed protocols. Our approach is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH), ensuring that the described workflows are robust, reliable, and self-validating.[3][4]

The Analytical Strategy: An Orthogonal Approach

A single analytical technique is insufficient to fully characterize the purity of a complex molecule like this compound. A robust purity profile requires an orthogonal approach, where multiple techniques with different separation and detection principles are employed to analyze various types of impurities.

Analytical_Workflow cluster_0 Purity Assessment Workflow start Bulk Sample: This compound hplc HPLC-UV (Organic Purity, Related Substances) start->hplc qnmr Quantitative NMR (qNMR) (Identity & Absolute Purity) start->qnmr gchs Headspace GC-FID (Residual Solvents) start->gchs kf Karl Fischer Titration (Water Content) start->kf icpms ICP-MS (Elemental Impurities) start->icpms lcms LC-MS (Impurity Identification) hplc->lcms For Peak ID report Comprehensive Purity Report & Certificate of Analysis hplc->report lcms->report qnmr->report gchs->report kf->report icpms->report

Caption: Orthogonal workflow for comprehensive purity analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Organic Purity

Expertise & Experience: RP-HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For boronic acids, the primary challenge is achieving good peak shape and preventing on-column degradation.[5] The acidic nature of the boronic acid moiety (pKa ~8.8 for phenylboronic acid) and the basic amine can lead to interactions with residual silanols on silica-based columns, causing peak tailing.[6] Furthermore, boronic acids can be unstable in certain aqueous mobile phases.[7] Therefore, method development must focus on selecting a robust stationary phase and carefully controlling mobile phase pH to ensure the analyte is in a stable, single ionic form.

Comparative Advantage

Compared to other methods, HPLC provides the best resolution for separating structurally similar impurities, such as isomers, starting materials, and by-products from the synthesis. It is the gold standard for determining "purity by area %" and quantifying known and unknown related substances.

Detailed Experimental Protocol (HPLC-UV)
  • Instrumentation: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column Selection: A modern, high-purity silica C18 column with robust end-capping is crucial. An XSelect Premier HSS T3 Column (or equivalent) is a suitable choice, offering good retention for polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH helps to suppress the ionization of the boronic acid and protonate the tertiary amine, leading to more consistent retention and improved peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the boronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent composition is chosen to balance solubility while being compatible with the initial mobile phase conditions to prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C (to ensure run-to-run reproducibility)

    • Detection Wavelength: 220 nm and 254 nm (monitor at multiple wavelengths to ensure all impurities are detected).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (hold)

      • 17-17.1 min: 90% to 10% B (return to initial)

      • 17.1-20 min: 10% B (equilibration)

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Data Presentation: Example Purity Profile
Retention Time (min)Area %Possible IdentityRationale for Identity
2.50.08Protodeboronated ImpurityLoss of B(OH)₂, more polar, elutes earlier
8.999.75Main Compound (C₁₂H₁₆BNO₃)
11.20.12Starting Material XBased on known synthesis route
14.50.05Boroxine TrimerHigher MW, less polar, elutes later

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[10] This allows for the confident identification of impurity peaks by providing their mass-to-charge ratio (m/z). For boronic acids, electrospray ionization (ESI) in positive mode is highly effective, as the tertiary amine is readily protonated. This technique is crucial for confirming the identity of process-related impurities and degradation products.[11]

Comparative Advantage

LC-MS offers unparalleled specificity for impurity identification, which is not possible with HPLC-UV alone. It can confirm the presence of expected impurities and help elucidate the structure of unknown ones, which is critical for process optimization and regulatory filings. Derivatization is sometimes used to enhance sensitivity for trace-level boronic acids, but modern high-sensitivity mass spectrometers can often analyze them directly.[12][13]

Detailed Experimental Protocol (LC-MS)
  • Instrumentation: An LC system coupled to a single quadrupole or, ideally, a high-resolution mass spectrometer (Q-TOF or Orbitrap).

  • Chromatographic Conditions: The HPLC method described above can be directly transferred. Using a volatile buffer like formic acid is essential for MS compatibility.

  • Mass Spectrometer Settings (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50 - 1000

Data Presentation: Impurity Mass Confirmation
RT (min)Area % (UV)Observed [M+H]⁺Proposed FormulaIdentity Confirmation
2.50.08190.1230C₁₂H₁₅NOProtodeboronated Impurity
8.999.75234.1292C₁₂H₁₇BNO₃⁺Main Compound
14.50.05664.3515C₃₆H₄₃B₃N₃O₆⁺Boroxine Trimer [M+H]⁺

Quantitative NMR (qNMR) for Absolute Purity and Identity

Expertise & Experience: Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity (w/w %) of a substance without the need for a specific reference standard of the analyte itself.[14] It is orthogonal to chromatographic techniques and provides structural confirmation simultaneously.[15] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Comparative Advantage

Unlike HPLC, which provides relative purity (area %), qNMR provides an absolute purity value. It is insensitive to the response factor of the analyte and can detect non-UV active or non-chromatographable impurities, such as inorganic salts, that would be missed by HPLC.[16] For this compound, the well-resolved aromatic or benzylic protons are excellent candidates for quantification.

qNMR_Logic start Goal: Absolute Purity (w/w %) step1 Accurately weigh Analyte and Internal Standard (IS) start->step1 step2 Dissolve in deuterated solvent (e.g., DMSO-d6) step1->step2 step3 Acquire 1H NMR Spectrum (Ensure full relaxation, e.g., d1=30s) step2->step3 step4 Integrate non-overlapping peaks for Analyte and IS step3->step4 calc Calculate Purity using Integral, MW, Weight, and Proton Count step4->calc result Result: Absolute Purity (%) calc->result

Caption: Logic flow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol (qNMR)
  • Materials: Certified internal standard (e.g., Maleic acid), Class A glassware, analytical balance.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound.

    • Accurately weigh ~10 mg of Maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition (400 MHz or higher):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans (ns): 16 or higher for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic -CH₂- protons).

    • Integrate the signal from the internal standard (e.g., the two vinyl protons of Maleic acid).

    • Calculate purity using the standard qNMR equation.

Data Presentation: Example qNMR Purity Calculation
ParameterAnalyteInternal Standard (Maleic Acid)
Weight (mg) 20.1510.05
Molecular Weight ( g/mol ) 233.08116.07
Number of Protons (N) 2 (benzylic -CH₂)2 (vinyl -CH=)
Integral (I) 1.000.55
Purity of Standard (P_std) -99.9%
Calculated Purity (P_analyte) 99.1% (w/w) -

Complementary Analyses for a Complete Profile

To comply with pharmaceutical quality standards, additional tests are mandatory to control for impurities that are not process-related organic molecules.

A. Residual Solvents by Headspace Gas Chromatography (GC-HS)

Rationale: Organic solvents used during synthesis and purification must be controlled as they can be toxic.[17] Headspace Gas Chromatography with Flame Ionization Detection (GC-HS-FID) is the standard method outlined in USP <467> and ICH Q3C for this purpose.[18][19] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC, preventing contamination of the system by the non-volatile API.

Protocol Summary (based on USP <467>):

  • System: GC-FID with a headspace autosampler.

  • Column: G43 phase (e.g., DB-624).

  • Sample Prep: Dissolve a known amount of the boronic acid in a suitable high-boiling solvent (e.g., DMSO or DMF).

  • Analysis: Run against calibrated standards for expected solvents (e.g., Toluene, THF, Ethyl Acetate).

  • Acceptance Criteria: Solvent levels must be below the limits specified in ICH Q3C.

B. Water Content by Karl Fischer Titration

Rationale: Water is not just a solvent; it can act as a reactant, promoting hydrolysis or degradation, and can affect the physical properties and stability of an API.[20] Karl Fischer titration is the gold standard for water determination due to its high accuracy and specificity for water.[21] Unlike "Loss on Drying," it is not affected by other volatile components. Depending on the expected water content, either volumetric or coulometric titration can be used.[22]

Protocol Summary (Volumetric):

  • System: Volumetric Karl Fischer Titrator.

  • Sample Prep: Accurately weigh a suitable amount of sample and add it directly to the titration vessel containing a solvent (e.g., anhydrous methanol).

  • Analysis: Titrate with a standardized Karl Fischer reagent to the potentiometric endpoint.

  • Acceptance Criteria: Typically, a specification of ≤0.5% water is set for solid APIs.

C. Elemental Impurities by ICP-MS

Rationale: Metal catalysts (e.g., Palladium from Suzuki couplings) used in the synthesis can remain as trace impurities in the final product.[23] These elemental impurities are toxic and must be strictly controlled according to ICH Q3D guidelines.[24] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity, allowing for quantification at the parts-per-billion (ppb) level.[]

Protocol Summary (based on USP <232>/<233>):

  • System: ICP-MS.

  • Sample Prep: Accurately weigh the sample and digest it in a mixture of concentrated acids (e.g., nitric and hydrochloric acid) using a microwave digestion system to bring the metals into solution.

  • Analysis: Dilute the digested sample and analyze against multi-element calibration standards.

  • Acceptance Criteria: Concentrations of elements like Pd, Pt, Pb, As, Hg, Cd must be below the permitted daily exposure (PDE) limits defined in ICH Q3D.[26]

Conclusion: An Integrated Strategy for Assured Quality

Assessing the purity of this compound demands a multi-faceted, orthogonal analytical strategy. No single method can provide a complete picture.

  • RP-HPLC serves as the primary tool for quantifying organic related substances.

  • LC-MS is essential for the structural identification of these impurities.

  • qNMR provides an orthogonal, absolute measure of purity and confirms the compound's identity.

  • GC-HS, Karl Fischer titration, and ICP-MS are mandatory for controlling residual solvents, water content, and elemental impurities, respectively, ensuring the final product meets the stringent safety and quality standards required for pharmaceutical development.

By integrating these scientifically-grounded methods, researchers and drug developers can build a comprehensive and reliable purity profile, ensuring the quality and consistency of this critical building block from the lab to manufacturing.

References

  • PerkinElmer, Inc. (2025). Gas Chromatography HS-GC-FID: Analysis of Residual Solvents According to USP 467. LCGC International.
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  • Bull, J. A., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Royal Society of Chemistry.
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  • BenchChem. (2025). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. BenchChem.
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  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • Ting, E., & Lahey, C. (n.d.). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A. Shimadzu.
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.
  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
  • Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis. BOC Sciences.
  • Ayres, B. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
  • Dong, M., & Wang, Y. J. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
  • Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo.
  • McCarthy, S., & B-Rao, C. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
  • Zhang, Y., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au.
  • Reddit User. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry - Reddit.
  • Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent.
  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. Eurofins Scientific.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Tiwari, A. (2013). Analysis of residual solvent by GC-HS technique. ResearchGate.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
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  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
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A Guide to the Biological Potential of Compounds Derived from (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic Acid: A Scoping Review

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community: The following guide addresses the topic of the biological activity of compounds synthesized from the chemical building block (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid. Following a comprehensive review of publicly accessible scientific literature, including peer-reviewed journals and patent databases, we have concluded that there are currently no specific, published studies detailing the synthesis of compounds from this particular starting material and their subsequent biological evaluation.

This data gap prevents the creation of a direct "Comparison Guide" as originally conceived, as there is no experimental data to compare, no established protocols to detail, and no specific biological activities to analyze.

However, in the spirit of scientific exploration and to provide value to researchers interested in this area, this document will serve as a scoping review and forward-looking guide. By analyzing the constituent parts of the starting material—the phenylboronic acid group and the 4-oxopiperidin-1-ylmethyl moiety—we can infer potential therapeutic applications and outline a strategic approach for future research. This guide is intended to provide a scientifically grounded, albeit hypothetical, framework for investigators looking to pioneer research in this area.

Deconstructing the Scaffold: Rationale for Potential Biological Activity

The starting material, this compound, is a bifunctional molecule, offering distinct chemical features that are highly relevant in modern medicinal chemistry.

  • The Phenylboronic Acid Moiety: Boronic acids are exceptionally versatile intermediates and pharmacophores.[1][2] Their primary utility in synthesis stems from their stability and participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the straightforward formation of carbon-carbon bonds, enabling the construction of complex biaryl systems often found in bioactive molecules.[1][2] Beyond their role as synthetic intermediates, the boronic acid group itself can act as a "warhead," forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This mechanism is famously exploited by the proteasome inhibitor Bortezomib.[2]

  • The 4-Oxopiperidin-1-ylmethyl Phenyl Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its saturated, three-dimensional nature allows it to effectively probe protein binding pockets. The ketone at the 4-position provides a key hydrogen bond acceptor and a potential point for further chemical modification. This structural motif is found in compounds targeting a wide range of receptors and enzymes. For instance, the related (2-oxopiperidin-1-yl)phenyl core is a key component of Apixaban, a potent and selective Factor Xa inhibitor.[3]

Combining these two moieties suggests that derivatives could be designed as either:

  • Covalent Enzyme Inhibitors: Where the boronic acid group directly engages the biological target.

  • Complex Scaffolds via Cross-Coupling: Where the boronic acid is used as a synthetic handle to build larger molecules, with the piperidine moiety providing crucial interactions for binding affinity and selectivity.

Hypothetical Therapeutic Targets and Comparative Framework

Based on the known pharmacology of related structures, we can propose several high-potential therapeutic areas for derivatives of this scaffold. A research program could focus on the following targets, which would also provide the basis for future comparative studies.

Potential Therapeutic Target Class Rationale & Key Interactions Potential Comparator Compounds
Serine Proteases (e.g., Factor Xa, Thrombin, DPP-4) The boronic acid can form a reversible covalent bond with the active site serine. The piperidine and newly added moieties via Suzuki coupling would occupy specificity pockets (S1, S4, etc.) to ensure selectivity.Apixaban[3], Vildagliptin, Saxagliptin
Kinases (e.g., PIM-1, VEGFR-2) The piperidine ring can form hydrogen bonds with the hinge region of the kinase. The biaryl system formed via Suzuki coupling can occupy the hydrophobic pocket and provide selectivity.Sunitinib, Sorafenib, AZD1208
GPCRs (e.g., Opioid, Nociceptin Receptors) The basic nitrogen of the piperidine ring can form a key salt bridge with an aspartate residue, a common interaction for GPCR ligands. The rest of the molecule would confer subtype selectivity.Fentanyl analogues, Nociceptin receptor ligands[3]

A Proposed Experimental Workflow for Scaffold Exploration

For researchers embarking on the study of this novel scaffold, a logical and self-validating experimental workflow is paramount.

Workflow Diagram

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization & Comparison A Starting Material This compound B Suzuki-Miyaura Coupling (Diverse Aryl Halides) A->B C Reductive Amination (Modification of 4-oxo position) A->C D Purification & Characterization (HPLC, NMR, MS) B->D C->D E Primary Screening (e.g., Protease/Kinase Panel) D->E F Hit Identification (Compounds showing >50% inhibition) E->F G Dose-Response & IC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H I Selectivity Profiling (Against related targets) H->I J In Vitro ADME/Tox Assays I->J K Head-to-Head Comparison with Competitor Compounds J->K

Caption: Proposed workflow for novel compound discovery.

Protocol Example: Suzuki-Miyaura Coupling for Library Synthesis

This protocol outlines a general method for the first key step in exploring the chemical space around the title compound.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

While the direct biological activity of compounds synthesized from this compound remains an uncharted area of research, the chemical nature of the scaffold presents a compelling starting point for drug discovery programs. Its components are well-represented in known bioactive molecules, and the synthetic handles are amenable to modern chemical library synthesis techniques.

Future research should focus on the actual synthesis and screening of a diverse library of derivatives, as outlined in the proposed workflow. The data generated from such studies would be invaluable, allowing for the first true comparative analysis and unlocking the therapeutic potential of this novel chemical space. We encourage the scientific community to pursue this promising avenue of investigation.

References

  • Santos, W. L. (2025). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. RSC Advances, 15, 18986-18999.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Kamal, A., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33. [Link]

  • MDPI. (n.d.). Boron Chemistry for Medical Applications. MDPI. [Link]

  • Sroor, F. M., et al. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
  • Hodnett, C. N., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16.
  • Fatima, S., et al. (2023).
  • Neto, B. A. D., & da Silva, A. A. T. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(10), 323. [Link]

  • Pinto, D. J., et al. (2025). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent.
  • Request PDF. (2025). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4.
  • RSC Publishing. (n.d.). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
  • Kolanowski, J. L., et al. (2025). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
  • Sun, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4753-62. [Link]

  • Wang, J., et al. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2179-2183. [Link]

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A Comparative Guide to the Synthetic Validation of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient and reliable synthesis of complex molecular building blocks is paramount. Arylboronic acids, in particular, are indispensable precursors for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth validation and comparison of synthetic routes to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1]

This document moves beyond a simple recitation of steps, offering a rationale for methodological choices, comparative analysis of viable synthetic strategies, and detailed protocols for validation. Our aim is to equip researchers with the critical insights needed to select and optimize the synthesis of this and structurally related compounds.

Strategic Overview: The Importance of a Validated Synthetic Route

The utility of a building block like this compound is directly tied to the robustness and scalability of its synthesis. An ideal synthetic pathway should be high-yielding, utilize readily available and cost-effective starting materials, and minimize the formation of difficult-to-remove impurities. Furthermore, a thorough analytical validation of the final compound is crucial to ensure its identity, purity, and suitability for downstream applications where precision and reproducibility are non-negotiable.

This guide will focus on two primary synthetic strategies:

  • Primary Route: N-Alkylation of 4-Piperidone. This convergent approach involves the direct alkylation of 4-piperidone with an ortho-functionalized phenylboronic acid derivative.

  • Alternative Route: Miyaura Borylation. A late-stage borylation strategy where the carbon-boron bond is formed on a pre-assembled benzylpiperidone scaffold.

A comparative analysis of these routes will be presented, weighing their respective advantages and disadvantages in terms of yield, purity, operational simplicity, and cost-effectiveness.

Primary Synthetic Route: N-Alkylation of 4-Piperidone with 2-(Bromomethyl)phenylboronic acid

This approach is predicated on the nucleophilic substitution reaction between the secondary amine of 4-piperidone and an electrophilic benzyl bromide. The presence of the boronic acid moiety ortho to the bromomethyl group presents a unique set of considerations regarding stability and potential side reactions.

Causality of Experimental Choices

The selection of a suitable base is critical to deprotonate the piperidone hydrochloride salt (if used as the starting material) and to facilitate the nucleophilic attack of the nitrogen on the benzyl bromide. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid competition with the desired alkylation reaction. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is ideal for dissolving the reactants and promoting the SN2 reaction. The reaction temperature is typically kept moderate to minimize side reactions, such as over-alkylation or degradation of the boronic acid.

Detailed Experimental Protocol

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • 2-(Bromomethyl)phenylboronic acid

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) at room temperature and stir for 15 minutes.

  • Add a solution of 2-(bromomethyl)phenylboronic acid (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a white solid.

Workflow Diagram

A 4-Piperidone HCl D N-Alkylation A->D B 2-(Bromomethyl)phenylboronic acid B->D C Triethylamine, DMF C->D E Workup & Purification D->E F Validated Product E->F

Caption: Workflow for the N-Alkylation Synthesis.

Alternative Synthetic Route: Miyaura Borylation

An alternative strategy involves the palladium-catalyzed cross-coupling of a diboron reagent with an aryl halide, a reaction known as the Miyaura borylation. In this approach, the piperidone moiety is first installed on the aromatic ring, followed by the introduction of the boronic acid group.

Rationale for the Miyaura Borylation Approach
Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Bromobenzyl)piperidin-4-one

  • Combine 4-piperidone hydrochloride monohydrate (1.0 eq), 1-bromo-2-(bromomethyl)benzene (1.1 eq), and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 1-(2-bromobenzyl)piperidin-4-one.

Step 2: Miyaura Borylation

  • To a solution of 1-(2-bromobenzyl)piperidin-4-one (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.2 eq), potassium acetate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).

  • Degas the mixture and heat to 80-100 °C for 12-24 hours under an inert atmosphere.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the pinacol ester of the target boronic acid.

  • Hydrolyze the pinacol ester to the boronic acid using a suitable method, such as treatment with sodium periodate and ammonium acetate.

Workflow Diagram

A 4-Piperidone + 1-Bromo-2-(bromomethyl)benzene B N-Alkylation A->B C 1-(2-Bromobenzyl)piperidin-4-one B->C E Miyaura Borylation C->E D Bis(pinacolato)diboron, Pd Catalyst, Base D->E F Pinacol Boronate Ester E->F G Hydrolysis F->G H Validated Product G->H

Caption: Workflow for the Miyaura Borylation Route.

Comparative Analysis of Synthetic Routes

ParameterN-Alkylation RouteMiyaura Borylation Route
Number of Steps 13 (including hydrolysis)
Overall Yield Moderate to GoodModerate
Starting Materials 2-(Bromomethyl)phenylboronic acid can be challenging to handle and store.1-Bromo-2-(bromomethyl)benzene and bis(pinacolato)diboron are readily available.
Scalability Good, with potential for one-pot processing.Moderate, requires multiple steps and purifications.
Purification Generally straightforward column chromatography.Requires purification at each step, potentially increasing complexity.
Cost-Effectiveness Potentially more cost-effective due to fewer steps.Higher cost due to the palladium catalyst and multiple steps.

Validation of the Synthetic Product

A rigorous validation of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This will confirm the presence of all expected protons and their chemical environments. Key signals to look for include the aromatic protons, the benzylic methylene protons, and the protons of the piperidone ring.

  • ¹³C NMR: This will verify the carbon framework of the molecule. The carbonyl carbon of the piperidone ring will be a characteristic downfield signal.

  • ¹¹B NMR: This technique is specific for boron-containing compounds and will show a characteristic signal for the boronic acid group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid or trifluoroacetic acid is a good starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ ~7.8-7.2 (m, 4H, Ar-H), ~3.6 (s, 2H, Ar-CH₂-N), ~2.8-2.5 (m, 4H, piperidone-H), ~2.3-2.1 (m, 4H, piperidone-H). The B(OH)₂ protons are often broad and may exchange with solvent.
¹³C NMR (100 MHz, DMSO-d₆) δ ~208 (C=O), ~145-125 (Ar-C), ~60 (Ar-CH₂-N), ~50 (piperidone-C), ~40 (piperidone-C).
HRMS (ESI+) Calculated for C₁₂H₁₇BNO₃ [M+H]⁺: 234.1296; Found: 234.12xx.
HPLC Purity >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Conclusion

The successful synthesis and validation of this compound are critical for its application in drug discovery and development. This guide has provided a comprehensive comparison of two viable synthetic routes, offering detailed protocols and a rationale for experimental choices. The N-alkylation approach presents a more direct and potentially economical route, while the Miyaura borylation offers a robust alternative with broad applicability. By following the outlined validation procedures, researchers can ensure the quality and reliability of this important synthetic intermediate, thereby accelerating the pace of their research endeavors.

References

  • J&K Scientific. This compound | 697739-42-7. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Couplings of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Complex Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its functional group tolerance and mild conditions, making it a cornerstone of pharmaceutical and materials science research.[1][2] The synthesis of complex biaryl scaffolds, particularly those found in pharmacologically active molecules, often involves substrates that present significant catalytic challenges.

The specific substrate, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, serves as a key intermediate in the development of drugs, particularly for neurological disorders.[3] However, its structure presents a dual challenge for catalysis:

  • Steric Hindrance: The bulky ortho-substituent (-CH₂-(1-yl)-4-oxopiperidine) can significantly impede the critical transmetalation and reductive elimination steps of the catalytic cycle.[4][5][6]

  • Potential Catalyst Inhibition: The presence of a Lewis-basic nitrogen atom within the piperidine ring can lead to catalyst deactivation through non-productive coordination to the palladium center.[7][8]

This guide provides a comparative analysis of palladium-based catalytic systems for the successful coupling of this challenging boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic rationale for catalyst selection, present comparative data from analogous systems, and provide robust experimental protocols to guide your research.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki-Miyaura coupling. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, specifically the ligand bound to the palladium center, critically influences the efficiency of each step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²-B(OR)₂]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Transmetal->PdII_Diaryl - B(OR)₂X⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Product) RedElim->Product Base Base (e.g., K₃PO₄) Boronate [Ar²-B(OH)₃]⁻ (Boronate Complex) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate + OH⁻ Boronate->Transmetal Enters Cycle Optimization_Workflow Start Define Substrates: This compound + Aryl/Heteroaryl Halide Screen Initial Catalyst Screen (2 mol%) - Pd(dppf)Cl₂ (Baseline) - Pd₂(dba)₃ / XPhos - [Pd(IPr)Cl₂]₂ Start->Screen Analyze1 Analyze by LC-MS / ¹H NMR Evaluate Yield & Purity Screen->Analyze1 Decision1 Acceptable Yield (>70%)? Analyze1->Decision1 Optimize Optimization Loop (Base, Solvent, Temperature) Decision1->Optimize No Final Final, Optimized Protocol Decision1->Final Yes Optimize->Screen Iterate on best catalyst Analyze2 Re-analyze for Improvement

Sources

A Senior Application Scientist's Guide to Assessing the Binding Affinity of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid derivatives and their alternatives as inhibitors of Factor XIa (FXIa), a key target in the development of next-generation anticoagulants. We will delve into the rationale behind targeting FXIa, compare the binding affinities of various inhibitor classes with supporting experimental data, and provide detailed protocols for the essential in vitro assays.

The Rationale for Targeting Factor XIa in Anticoagulation

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While essential for hemostasis (the cessation of bleeding), dysregulation of this cascade can lead to thrombosis, the formation of life-threatening blood clots. For decades, anticoagulants have targeted central players in the common pathway, such as thrombin and Factor Xa. However, this approach is often associated with a significant risk of bleeding.

Factor XIa, a serine protease in the intrinsic pathway, has emerged as a promising target for developing safer anticoagulants. Genetic studies and clinical observations have shown that individuals deficient in Factor XI have a reduced risk of thromboembolic events with only a mild bleeding phenotype. This suggests that inhibiting FXIa could prevent thrombosis while preserving normal hemostasis, offering a wider therapeutic window than traditional anticoagulants.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade, highlighting the position of Factor XIa in the intrinsic pathway.

Comparative Analysis of Factor XIa Inhibitors

Table 1: Comparison of In Vitro Potency and Selectivity of Factor XIa Inhibitors

Inhibitor ClassRepresentative CompoundTargetMethodIC50 / Ki (nM)Selectivity vs. ThrombinSelectivity vs. Factor XaReference
Boronic Acid Aryl boronic acid ester 8FXIaEnzymatic1400~8.8-fold~31-fold[1]
β-Lactam BMS-262084FXIaEnzymatic2.8>70-fold>70-fold[2]
Oxopyridine Compound 4cFXIaEnzymatic19.8>22.7-fold (vs. Kallikrein)-[3]
Small Molecule (Non-covalent) AsundexianFXIaEnzymatic-HighHigh[3]
Monoclonal Antibody AbelacimabFXI/FXIa--HighHigh[4]
Antisense Oligonucleotide IONIS-FXI-LRxFXI synthesis--HighHigh[5]

Expert Insights:

  • Boronic Acid Derivatives: These compounds act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue (Ser195) in the active site of FXIa. The piperidine moiety in the user's compound of interest likely serves to occupy the S1 pocket of the enzyme, contributing to binding affinity and selectivity. While the representative aryl boronic acid ester shows micromolar potency, further optimization of the phenyl ring and piperidine substituents can significantly enhance inhibitory activity into the nanomolar range. A key challenge with boronic acids is achieving high selectivity against other serine proteases.

  • Alternative Covalent Inhibitors (e.g., β-Lactams): Compounds like BMS-262084 demonstrate that other "warheads" can be employed to achieve potent and selective covalent inhibition of FXIa. These inhibitors often exhibit high potency but may have different pharmacokinetic and pharmacodynamic profiles compared to boronic acids.

  • Non-Covalent Small Molecules: Asundexian is a prime example of a highly selective, orally available, non-covalent FXIa inhibitor that has advanced to late-stage clinical trials. These compounds typically have a more favorable safety profile compared to covalent inhibitors.

  • Biologics (Antibodies and Antisense Oligonucleotides): These approaches offer high specificity and long duration of action. Monoclonal antibodies can directly bind to and inhibit FXIa, while antisense oligonucleotides reduce the synthesis of Factor XI in the liver. These modalities, however, require parenteral administration.

Experimental Protocols for Assessing Binding Affinity

The following are detailed protocols for two fundamental in vitro assays used to characterize the binding affinity and functional activity of FXIa inhibitors.

Factor XIa Enzymatic Inhibition Assay (Chromogenic)

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified FXIa using a chromogenic substrate.

Workflow for FXIa Chromogenic Assay

FXIa Chromogenic Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Plate_Setup Add compound dilutions and FXIa to 96-well plate Compound_Dilution->Plate_Setup Enzyme_Prep Prepare FXIa solution in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare chromogenic substrate solution Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation Incubate to allow inhibitor binding Plate_Setup->Incubation Incubation->Reaction_Start Measurement Measure absorbance at 405 nm (kinetic mode) Reaction_Start->Measurement Percent_Inhibition Calculate % inhibition vs. control Measurement->Percent_Inhibition IC50_Curve Plot % inhibition vs. [Inhibitor] and fit to determine IC50 Percent_Inhibition->IC50_Curve

Workflow for determining the IC50 of an FXIa inhibitor using a chromogenic assay.

Materials:

  • Purified human Factor XIa

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add 80 µL of a pre-diluted solution of human FXIa in assay buffer to each well (final concentration ~1 nM), except for the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate (final concentration ~0.5 mM) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Data Analysis: Determine the rate of substrate hydrolysis (V) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based coagulation assay that assesses the integrity of the intrinsic and common pathways. It is used to evaluate the functional anticoagulant activity of FXIa inhibitors.

Materials:

  • Human platelet-poor plasma

  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)

  • 0.025 M CaCl₂ solution

  • Test compound

  • Coagulometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Plasma Incubation: In a coagulometer cuvette, mix 50 µL of human plasma with 5 µL of the compound dilution. Incubate at 37°C for a specified time (e.g., 2 minutes).

  • aPTT Reagent Addition: Add 50 µL of the aPTT reagent to the plasma-compound mixture and incubate at 37°C for a defined period (e.g., 3-5 minutes) to allow for contact activation.

  • Clotting Initiation: Add 50 µL of pre-warmed 0.025 M CaCl₂ to initiate clotting.

  • Measurement: The coagulometer will automatically measure the time to clot formation.

  • Data Analysis: Plot the clotting time against the inhibitor concentration. The concentration of the inhibitor that doubles the baseline clotting time is reported as the 2x value.

Conclusion

The development of Factor XIa inhibitors represents a significant advancement in the field of anticoagulation, with the potential to offer a safer therapeutic option for the prevention and treatment of thromboembolic disorders. This compound derivatives are a promising class of covalent inhibitors that warrant further investigation. By employing the robust in vitro assays detailed in this guide, researchers can effectively assess their binding affinity, selectivity, and functional anticoagulant activity, thereby guiding the optimization of these compounds towards clinical candidates. A thorough understanding of the comparative landscape of FXIa inhibitors and the principles behind the key experimental methodologies is crucial for success in this exciting area of drug discovery.

References

  • Schumacher WA, Seiler SE, Steinbacher TE, et al. Antithrombotic and hemostatic effects of a small molecule factor XIa inhibitor in rats. Eur J Pharmacol. 2007;570(1-3):167-174. [Link]

  • Lazarova TI, Jin L, Pillarisetti S, et al. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. Bioorg Med Chem Lett. 2006;16(19):5022-5027. [Link]

  • BIOPHEN™ Factor XIa. CoaChrom. [Link]

  • Plasma clotting assays: Activated partial thromboplastin time (APTT). ResearchGate. [Link]

  • Rox Factor XIa. Rossix. [Link]

  • Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

  • Quan ML, Lam PY, Han Q, et al. Factor XIa inhibitors as new anticoagulants. J Med Chem. 2018;61(17):7431-7456. [Link]

  • Factor X, Chromogenic Assay. OHSU. [Link]

  • Al-Horani RA, Afosah DK, Desai UR. Factor XIa inhibitors: a review of patent literature. Expert Opin Ther Pat. 2016;26(1):55-70. [Link]

  • Burnouf T, Seghatchian J, Holme S. Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products. Vox Sang. 2017;112(3):276-285. [Link]

  • Ilin IS, Lipets EN, Sulimov AV, et al. New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. Int J Mol Sci. 2021;22(11):5948. [Link]

  • Weitz JI. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. J. Clin. Med. 2024;13(10):2898. [Link]

  • Fredenburgh JC, Gross PL, Weitz JI. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. J. Clin. Med. 2017;6(2):17. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Atlas Medical. [Link]

  • This compound. Alichem. [Link]

  • Baran PS, Maimone TJ, Richter JM. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Chem Rev. 2009;109(8):3467-3597. [Link]

  • Chen Y, Li W, Zhang Q, et al. Synthesis, saccharide-binding and anti-cancer cell proliferation properties of arylboronic acid derivatives of indoquinolines. Chem Biol Drug Des. 2011;78(5):816-825. [Link]

  • Wang Y, Zhang P, Wang Y, et al. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Med Chem. 2023;14(1):123-137. [Link]

  • Fernandes C, Pereira DM, da Silva AB, et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(18):4323. [Link]

  • This compound. 1PlusChem. [Link]

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A Comparative Guide to the Structural Elucidation of (2-[(4--Oxopiperidin-1-YL)methyl]phenyl)boronic Acid Adducts: A Crystallographic and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, boronic acids and their derivatives stand out for their versatile reactivity and unique biological interactions. The compound (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a promising scaffold, utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of advanced materials.[1] Its efficacy often lies in its ability to form stable, reversible covalent adducts with biological targets or other molecules. Understanding the precise three-dimensional structure of these adducts is paramount for rational drug design and the engineering of novel materials.

This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of adducts of this compound. While specific crystallographic data for this exact molecule's adducts are not yet publicly available, this document will serve as a detailed roadmap for researchers, outlining the principles, experimental workflows, and expected outcomes based on extensive literature on analogous boronic acid complexes. We will explore the causality behind experimental choices and provide a framework for a self-validating analytical approach.

The Critical Role of Adduct Formation in Boronic Acid Functionality

Boronic acids are Lewis acids with a vacant p-orbital on the boron atom, making them prone to react with nucleophiles.[2][3][4] This reactivity is most notably expressed in their reversible covalent bonding with cis-1,2- and -1,3-diols, a common motif in saccharides and glycoproteins.[5][6][7] This interaction is the basis for boronate affinity chromatography and the design of glucose sensors.[5][6][7][8] Furthermore, boronic acids can form adducts with various amino acids, such as serine and histidine, which is a key mechanism for their inhibitory action on proteases.[1][2][9]

For this compound, the formation of an adduct can significantly alter its physicochemical properties, including solubility, stability, and biological activity. The precise geometry of the adduct, including bond lengths, bond angles, and intermolecular interactions, dictates its affinity and specificity for a target. Therefore, atomic-resolution structural data is invaluable.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides an unparalleled, high-resolution, three-dimensional view of a molecule's structure in the solid state. To obtain a crystal structure of an adduct of this compound, the first critical step is the selection of a suitable adduct-forming partner that will yield high-quality, single crystals.

Experimental Protocol: Crystallization of a Diol Adduct

Given the propensity of boronic acids to form stable cyclic esters with diols, a common strategy is to co-crystallize the boronic acid with a simple, rigid diol such as catechol or pinacol. This protocol outlines a hypothetical crystallization of this compound with catechol.

Materials:

  • This compound

  • Catechol (1,2-dihydroxybenzene)

  • A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane)

  • Deionized water

  • Crystallization plates (e.g., 24-well or 96-well)

  • Microscope

Methodology:

  • Stoichiometric Mixture Preparation: Prepare a 1:1 molar ratio solution of this compound and catechol in a suitable solvent. A solvent screen should be performed to identify solvents or solvent mixtures in which both compounds are soluble.

  • Crystallization Screening: Employ various crystallization techniques to explore a wide range of conditions:

    • Slow Evaporation: Leave the solution in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a small drop of the boronic acid-diol solution on a siliconized cover slip (hanging drop) or in a well (sitting drop) and seal it over a reservoir containing a precipitant solution (e.g., a higher concentration of a less-polar solvent).

    • Cooling: Slowly cool a saturated solution of the mixture.

  • Crystal Harvesting and Mounting: Once crystals of suitable size and quality are formed, carefully harvest them using a cryoloop and mount them on a goniometer head for data collection.

  • X-ray Diffraction Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELXS, SHELXL).

Expected Structural Insights from X-ray Crystallography

A successful crystallographic study would provide precise information on:

  • Covalent Adduct Formation: Unambiguous confirmation of the formation of a cyclic boronate ester between the boronic acid and the diol.

  • Molecular Conformation: The exact conformation of the piperidine ring and the orientation of the phenylboronic acid moiety.

  • Intermolecular Interactions: Detailed mapping of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice. This can provide insights into how the molecule might interact with a biological target.

  • Stereochemistry: If a chiral diol is used, the absolute stereochemistry of the adduct can be determined.

G cluster_workflow X-ray Crystallography Workflow A 1. Prepare 1:1 Molar Solution (Boronic Acid + Diol) B 2. Crystallization Screening (Vapor Diffusion, Slow Evaporation) A->B C 3. Harvest & Mount Crystal B->C D 4. X-ray Diffraction Data Collection C->D E 5. Structure Solution & Refinement D->E F High-Resolution 3D Structure E->F

Caption: A generalized workflow for the X-ray crystallographic analysis of a boronic acid-diol adduct.

Comparative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other analytical techniques offer complementary data and are often more suitable for routine analysis or for studying adduct formation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For boronic acid adducts, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

  • ¹¹B NMR: The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state of the boron atom. A trigonal planar boronic acid typically shows a broad signal at around 28-33 ppm, while the formation of a tetrahedral boronate ester with a diol results in a sharper, upfield-shifted signal around 5-20 ppm.[1][2][10][11][12] This provides direct evidence of adduct formation in solution.

  • ¹H and ¹³C NMR: Changes in the chemical shifts of the protons and carbons of both the boronic acid and the diol upon adduct formation can provide information about the binding site and the conformation of the adduct in solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of molecules and can be used to confirm the formation of adducts and to study their stoichiometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing boronic acid adducts.[3][8] The mass spectrum would be expected to show a peak corresponding to the molecular ion of the 1:1 boronic acid-diol adduct. Tandem MS (MS/MS) can be used to fragment the adduct and provide further structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in a molecule and to monitor changes upon adduct formation. The formation of a boronate ester will result in the appearance of characteristic B-O stretching vibrations, typically in the range of 1300-1400 cm⁻¹, and C-O stretching bands around 1100 cm⁻¹.[13][14][15][16] The disappearance or shifting of the O-H stretching bands of the boronic acid and the diol also indicates adduct formation.

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided Precise 3D structure, bond lengths/angles, intermolecular interactionsStructure in solution, dynamics, adduct formation confirmationMolecular weight, stoichiometry, fragmentation patternFunctional groups, confirmation of bond formation
Sample State Solid (single crystal)SolutionSolution or SolidSolid or Solution
Resolution AtomicAtomic (for small molecules)MolecularFunctional Group
Strengths Unambiguous structural determinationProvides information on solution-state structure and dynamicsHigh sensitivity, accurate mass determinationRapid, non-destructive, good for qualitative analysis
Limitations Requires high-quality single crystals, solid-state structure may differ from solutionCan be complex to interpret for large molecules, lower resolution than crystallographyProvides limited structural information on its ownLimited structural detail, can be difficult to interpret complex spectra

Conclusion: An Integrated Approach for Comprehensive Characterization

The structural elucidation of adducts of this compound is best achieved through an integrated analytical approach. X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure, providing a detailed blueprint for understanding its interactions at a molecular level. However, the challenges associated with obtaining suitable crystals necessitate the use of complementary techniques.

NMR spectroscopy provides invaluable information about the structure and dynamics of the adduct in solution, which is often more biologically relevant. Mass spectrometry offers a rapid and sensitive means of confirming adduct formation and determining its stoichiometry. FT-IR spectroscopy serves as a quick and convenient method for qualitative confirmation of the formation of new covalent bonds.

By combining the strengths of these techniques, researchers can build a comprehensive and self-validating picture of the structural and dynamic properties of this compound adducts, thereby accelerating the development of new pharmaceuticals and advanced materials.

G cluster_comparison Comparative Analysis of Adduct Characterization cluster_xray_info Provides cluster_nmr_info Provides cluster_ms_info Provides cluster_ftir_info Provides Xray X-ray Crystallography (Solid State) Xray_info - High-Resolution 3D Structure - Bond Lengths & Angles - Intermolecular Interactions Comprehensive_Understanding Comprehensive Structural Understanding Xray->Comprehensive_Understanding NMR NMR Spectroscopy (Solution State) NMR_info - Solution Conformation - Adduct Dynamics - Stoichiometry NMR->Comprehensive_Understanding MS Mass Spectrometry (Molecular Weight) MS_info - Confirmation of Adduct - Stoichiometry - Fragmentation Pattern MS->Comprehensive_Understanding FTIR FT-IR Spectroscopy (Functional Groups) FTIR_info - Confirmation of Bond Formation - Identification of Functional Groups FTIR->Comprehensive_Understanding

Caption: An integrated analytical approach for the comprehensive characterization of boronic acid adducts.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Farrar, J. M., & Williams, A. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Soundararajan, R., Reddy, B., & Sureshkumar, G. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(19), 5035-5041.
  • Li, J., & Pan, Y. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 11(8), 862–877.
  • Tripathi, A., & Soundararajan, R. (2011). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 22(11), 2046–2055.
  • Silva, M. S., & Silva, A. M. (2020).
  • Ma, J., Li, Y., & Wang, B. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Retrieved from [Link]

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A Comparative Performance Analysis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid and Alternative Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and synthetic chemistry, boronic acids and their derivatives stand out as exceptionally versatile building blocks.[1][2][3][4] Their stability, low toxicity, and broad functional group tolerance have made them indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2][5][6] This guide provides an in-depth, objective comparison of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid , a sophisticated building block, against simpler, alternative boronic acids. The focus is on performance in the context of synthesizing complex molecules relevant to pharmaceutical development.[7]

The subject of our focus, this compound, is distinguished by its ortho-substituted phenyl ring coupled with a 4-oxopiperidinomethyl group. This unique architecture offers multiple avenues for molecular elaboration and modulation of physicochemical properties. However, its sterically hindered nature raises important questions about its reactivity compared to less complex analogs. This guide will explore the nuances of its performance, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Strategic Importance of ortho-Substitution and Complex Functionality

The structure of a boronic acid significantly influences its reactivity in cross-coupling reactions. The presence of substituents on the aromatic ring can affect the electronic and steric environment of the boron center, thereby impacting the efficiency of key steps in the catalytic cycle, such as transmetalation.[8]

This compound is a prime example of a "designer" building block, where the ortho-substituent is not merely a steric impediment but a carefully chosen functional moiety. The 4-oxopiperidinone group can:

  • Serve as a synthetic handle: The ketone functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, olefination, or conversion to other heterocyclic systems.

  • Influence pharmacokinetic properties: The piperidinone ring can modulate solubility, lipophilicity, and metabolic stability of the final molecule.

  • Engage in intramolecular interactions: The nitrogen and oxygen atoms could potentially chelate with the palladium catalyst, influencing the regioselectivity and atropselectivity of the coupling reaction.[9][10]

These features make it a valuable tool in creating diverse chemical libraries for exploring structure-activity relationships (SAR).[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common application for boronic acids, and it serves as an excellent platform for comparing their performance.[5][6] The reaction's success is often determined by the choice of catalyst, ligand, base, and solvent, especially when dealing with sterically hindered substrates.[11][12][13][14]

Experimental Overview

To provide a clear performance comparison, we will consider a model Suzuki-Miyaura reaction between various boronic acids and a common coupling partner, 4-bromoanisole. The data presented is a synthesis of typical results found in the literature, intended to highlight performance trends.

Generalized Reaction Scheme: Aryl-Br + R-B(OH)₂ --(Pd catalyst, Ligand, Base, Solvent, Heat)--> Aryl-R

Performance Data Summary
Building BlockStructureTypical Yield (%)Reaction Time (h)Optimal Catalyst/Ligand SystemKey Observations
This compound Structure of the title compound75-8512-24Pd₂(dba)₃ / SPhos or XPhosRequires more forcing conditions due to steric hindrance. The use of bulky, electron-rich phosphine ligands is crucial for good yields.[12]
Phenylboronic acid Structure of Phenylboronic acid>952-4Pd(PPh₃)₄Serves as a baseline, demonstrating high reactivity due to minimal steric hindrance.
(2-Methylphenyl)boronic acid Structure of 2-Methylphenylboronic acid85-956-12Pd(PPh₃)₄ or PdCl₂(dppf)The simple ortho-methyl group introduces moderate steric hindrance, slightly reducing reactivity compared to the unsubstituted analog.
(4-Formylphenyl)boronic acid Structure of 4-Formylphenylboronic acid80-904-8Pd(PPh₃)₄Represents an electron-deficient boronic acid. While the transmetalation step can be slower, high yields are achievable with standard catalysts.[8]
Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: For sterically demanding substrates like our title compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is often necessary.[12] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is more effective at oxidative addition with hindered aryl halides and facilitates the subsequent challenging transmetalation and reductive elimination steps.[12]

  • Base and Solvent: The choice of base is critical for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[15] The solvent system (e.g., dioxane/water, toluene, or THF) must be chosen to ensure sufficient solubility of all reactants and facilitate the catalytic cycle.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is optimized for a sterically hindered boronic acid.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be sparged with the inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Baseline Suzuki-Miyaura Coupling with Phenylboronic acid

This protocol uses standard conditions for a non-hindered boronic acid.

  • Reagent Preparation: In a round-bottom flask, combine 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a mixture of toluene and water (typically 4:1).

  • Reaction: Heat the mixture to reflux (around 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Product Formation ArX Ar-X ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Building Block Selection Workflow

For a medicinal chemist, the choice of building block is a multi-faceted decision. The following workflow illustrates the logical process.

Building_Block_Selection Start Define Target Scaffold Considerations Key Considerations Start->Considerations Functionality Need for Downstream Functionalization? Considerations->Functionality Reactivity Expected Reactivity/ Steric Hindrance? Considerations->Reactivity Properties Desired Physicochemical Properties (Solubility, etc.)? Considerations->Properties Choice Select Building Block Functionality->Choice Yes Reactivity->Choice Properties->Choice Simple Simple Analog (e.g., Phenylboronic acid) Choice->Simple Baseline/Simple Coupling Complex This compound Choice->Complex High Functionality Needed Optimize Optimize Reaction Conditions Simple->Optimize Complex->Optimize Requires specialized catalysts/ligands

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid (CAS No. 697739-42-7), a specialized building block in pharmaceutical and chemical research.[1][2][3][4] By understanding the principles behind these procedures, you can ensure a safe and compliant laboratory environment.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural class—phenylboronic acid derivatives—provides a solid foundation for assessing its hazard profile and required handling precautions.[5][6][7]

Hazard Identification and Risk Assessment

This compound and its analogues are classified as hazardous materials. The primary risks are associated with ingestion and potential irritation. Adherence to safety protocols is not merely procedural; it is a necessary measure to mitigate these inherent risks.

Key Hazard Information (Based on Phenylboronic Acid Analogues):

Hazard ClassDescriptionRecommended PrecautionSupporting Citation
Acute Oral Toxicity Category 4: Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][5]
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8][5][8]
Eye Damage/Irritation May cause serious eye irritation.Wear tight-sealing safety goggles or a face shield.[5][8][5][8]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation.[8][9][8][10][9]
Aquatic Hazard Some boronic acids are harmful to aquatic life.Avoid release to the environment. All waste must be collected and treated as hazardous.[9][9]

Incompatibilities: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[5][6][7] It may also be hygroscopic (absorbs moisture from the air), so it should be kept in a tightly sealed container in a dry place.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory. This is a non-negotiable standard for ensuring personal safety.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended, especially during waste consolidation.

  • Body Protection: A fully fastened laboratory coat.

  • Respiratory Protection: All handling, including weighing and waste preparation, should be conducted within a chemical fume hood to prevent inhalation of dust.[9][11]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[12] Under no circumstances should it be disposed of in standard trash or poured down the drain.[12][13]

Step 1: Waste Segregation

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.[11] Use separate, clearly labeled containers for solid and liquid waste.

  • Solid Waste: This stream includes:

    • Unused or expired this compound.

    • Contaminated consumables like weighing paper, pipette tips, gloves, and paper towels.

  • Liquid Waste: This stream includes:

    • Solutions containing the boronic acid.

    • Solvent rinses from decontaminating glassware.

Step 2: Container Selection and Labeling
  • Containers: Use robust, sealable containers that are compatible with the waste they will hold.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "this compound" .

    • The CAS Number: 697739-42-7 .

    • An indication of the primary hazard (e.g., "Toxic," "Irritant").

Step 3: Waste Collection and Storage
  • Solid Waste: Carefully place all contaminated solid materials into the designated solid hazardous waste container.[12] Seal the container when not in use.

  • Liquid Waste: Pour all solutions and solvent rinses into the designated liquid hazardous waste container.[12] Use a funnel to prevent spills. Keep the container sealed.

  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic. Follow all institutional guidelines for temporary waste storage.

Step 4: Final Disposal

The primary and only recommended method for the final disposal of this chemical waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] In-lab treatment is not advised due to the risk of creating other hazardous byproducts.[9]

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_disposal Collection & Disposal Start Disposal Required for This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Streams FumeHood->Segregate SolidWaste Solid Waste Container (Contaminated gloves, paper, etc.) Segregate->SolidWaste LiquidWaste Liquid Waste Container (Solutions, rinses) Segregate->LiquidWaste Label Label Containers Correctly (Name, CAS, 'Hazardous Waste') SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup via EHS or Licensed Waste Contractor Store->EHS End Disposal Complete EHS->End

Caption: Workflow for the proper disposal of boronic acid waste.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill and ensure you have the correct PPE before proceeding.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[5][14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collect: Place the spilled material and all contaminated cleaning supplies (e.g., absorbent pads, towels) into a new, designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

G Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill & Don Full PPE Alert->Assess Contain Contain Spill (Sweep solid carefully) Assess->Contain Collect Collect Spill & Cleaning Debris into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Decision and action flow for chemical spill response.

Decontamination of Laboratory Equipment

Properly cleaning glassware and equipment that has been in contact with the boronic acid is vital to prevent cross-contamination.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinseate is hazardous and must be collected in your liquid hazardous waste container.[11]

  • Secondary Wash: A subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) can be effective. Boronic acids react with bases to form boronate salts, which are often more water-soluble, facilitating their removal.[15] This basic rinsate should also be collected as liquid hazardous waste.[12]

  • Final Cleaning: Proceed with your standard laboratory glassware washing procedure (detergent, water, and final rinses with deionized water).

  • Drying: Allow glassware to air dry completely before reuse.

By integrating these procedures into your standard laboratory operations, you build a culture of safety and responsibility. This not only protects you and your colleagues but also ensures the integrity of our shared environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

  • Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. [Link]

  • J&K Scientific. (n.d.). This compound. [Link]

  • 1PlusChem. (n.d.). This compound. [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]

  • MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.